Psi-697

Catalog No.
S540547
CAS No.
851546-61-7
M.F
C21H18ClNO3
M. Wt
367.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psi-697

CAS Number

851546-61-7

Product Name

Psi-697

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)

InChI Key

DIEPFYNZGUUVHD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid, PSI 697, PSI-697, PSI697

Canonical SMILES

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O

The exact mass of the compound 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid is 367.0975 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PSI-697 mechanism of action P-selectin inhibition

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro & Preclinical Efficacy Data

In preclinical studies, PSI-697 showed activity in inhibiting the P-selectin/PSGL-1 interaction and efficacy across various animal models of inflammation and thrombosis.

Table 1: In Vitro Characterization and Pharmacokinetic Properties

Aspect Findings Source/Model
In Vitro Activity Dose-dependently inhibited human P-selectin binding to human PSGL-1, with an IC₅₀ ranging from 50 to 125 µM [1]. Biacore and cell-based assays [1]
Pharmacokinetics (Rat) Characterized by low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [1]. Rat model [1]

Table 2: Efficacy in Rodent and Primate Disease Models

Disease Model Dosing & Protocol Key Outcome
Vascular Inflammation 50 mg/kg orally, single dose [1]. Significantly reduced the number of rolling leukocytes in rat cremaster venules by 39% (P < 0.05) [1].
Venous Thrombosis (Rat) 100 mg/kg orally [1]. Reduced thrombus weight by 18% (P < 0.05) without prolonging bleeding time [1].
Arterial Thrombosis (Rat) 15 or 30 mg/kg orally, starting 1 hr before injury and once daily for 13 days [1]. Produced dose-dependent reductions in the intima/media ratio by 25.7% (P=0.002) and 40.2% (P=0.025), indicating reduced vessel wall thickening after injury [1].
Venous Thrombosis (Baboon) 30 mg/kg orally, daily starting 3 days pre-thrombus induction [2]. Achieved greater than 80% vein lumen opening over time, compared to 0% in vehicle control, without measured anticoagulation. Also significantly decreased vein wall inflammation [2].

Conflicting Results from Human Clinical Trial

Despite strong preclinical data, a randomized, double-blind, placebo-controlled crossover study in healthy humans did not demonstrate efficacy for the tested dose.

  • Study Design: 25 healthy smokers received a single 600 mg oral dose of this compound or placebo [3] [4].
  • Pharmacokinetics: The dose achieved plasma concentrations of ~1906 ng/mL at 4 hours and 83 ng/mL at 24 hours [3] [4].
  • Primary Outcome: this compound had no demonstrable effect on either basal or TRAP-stimulated platelet-monocyte aggregate formation at 4 or 24 hours [3] [4].
  • Control Experiment: In the same study, a P-selectin-blocking antibody (CLB-Thromb6) successfully inhibited aggregate formation, confirming the validity of the assay [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or design similar experiments, here are the methodologies for key assays cited in the research.

Flow Cytometry for Platelet-Monocyte Aggregates (PMA) in Human Blood [3]

  • Blood Collection & Anticoagulation: Draw peripheral venous blood with a 19-gauge needle and anticoagulate immediately with the direct thrombin inhibitor PPACK (75 μmol/L).
  • Platelet Stimulation: Incubate aliquots of whole blood for 5 minutes in the presence or absence of Thrombin Receptor-Activating Peptide (TRAP; 0.1 to 1.0 μmol/L) to induce activation.
  • Antibody Staining: Incubate sample aliquots with anti-CD14-PE (to identify monocytes) and anti-CD42a-FITC (to identify platelets) for 20 minutes at room temperature.
  • Fixation & Lysis: Add FACS-Lyse solution to fix cells and lyse red blood cells.
  • Flow Cytometry Analysis: Analyze samples on a flow cytometer. Collect at least 2500 monocytes, identified by light scatter and CD14 binding. CD42a-positive monocytes are quantified as PMA and expressed as a percentage of total monocytes.

Rat Carotid Artery Injury Model [1] [5]

  • Animal Model: Rats (specific strain should be chosen based on study design).
  • Dosing Protocol: Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control via oral gavage. A common protocol is to give the first dose 1 hour before arterial injury and then continue with once-daily dosing for a set period (e.g., 13 days).
  • Arterial Injury: Induce injury in the carotid artery. A common method is balloon catheter injury, where a balloon catheter is inserted and inflated to denude the endothelium.
  • Tissue Collection & Analysis: After the study period, harvest the carotid arteries. Process and stain the tissues for histological analysis (e.g., with Hematoxylin and Eosin).
  • Morphometric Analysis: Use microscopy to measure the intimal and medial areas. The primary readout is the intima-to-media ratio, which quantifies the extent of vessel wall thickening (neointimal hyperplasia) in response to injury.

Mechanism of Action and Pathway Visualization

This compound works by selectively antagonizing P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells. This interaction is a key initial step in recruiting leukocytes to sites of vascular injury, promoting inflammation and thrombosis [3] [1]. The following diagram illustrates this pathway and the point of inhibition by this compound.

G cluster_0 Pathological Outcomes PlateletActivation Platelet/Endothelial Activation PSelectinExpr Surface Expression of P-selectin PlateletActivation->PSelectinExpr PSGL1Bind Binding to PSGL-1 on Leukocytes PSelectinExpr->PSGL1Bind LeukocyteRecruit Leukocyte Recruitment (Tethering & Rolling) PSGL1Bind->LeukocyteRecruit DownstreamEffects Downstream Effects LeukocyteRecruit->DownstreamEffects Thrombosis Thrombosis Propagation DownstreamEffects->Thrombosis Inflammation Vascular Inflammation DownstreamEffects->Inflammation PSI697 This compound Intervention PSI697->PSGL1Bind Inhibits

Figure 1: this compound inhibits P-selectin/PSGL-1 binding, a key step in inflammation and thrombosis.

Summary

This compound represents a class of small-molecule P-selectin antagonists with a well-defined mechanism of action. Its promising preclinical profile, demonstrating efficacy in reducing both thrombosis and inflammation without increasing bleeding risk in animal models, supported its transition to clinical trials [1] [2]. However, the divergent outcomes between animal studies and human trials highlight the challenges in drug development. The lack of efficacy in the human study at the tested dose indicates that further research would be needed to determine if different dosing strategies or patient populations could yield positive results [3] [4].

References

PSI-697 P-selectin glycoprotein ligand-1 binding

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of PSI-697

This compound, with the chemical name 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] Quinoline-4-carboxylic acid, is a selective antagonist that disrupts the interaction between P-selectin and its primary ligand, PSGL-1 [1] [2]. This interaction is a critical first step in the inflammatory cascade and thrombus formation [3] [4].

The table below summarizes the core quantitative data for this compound:

Parameter Details & Quantitative Data
Molecular Mass 367.83 g/mol [1]
In Vitro Binding (Biacore & Cell Assays) IC~50~ of 50-125 μM for inhibiting human P-selectin/PSGL-1 binding [5].
In Vivo Pharmacokinetics (Rat) Low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [5].
Efficacy in Rat Surgical Inflammation Model 50 mg/kg p.o. significantly reduced rolling leukocytes in cremaster venules by 39% (P < 0.05) [5].
Efficacy in Rat Venous Thrombosis Model 100 mg/kg p.o. reduced thrombus weight by 18% (P < 0.05), without prolonging bleeding time [5].
Efficacy in Rat Carotid Injury Model 30 mg/kg and 15 mg/kg p.o. (once daily for 13 days) reduced intima/media ratios by 40.2% (P=0.025) and 25.7% (P=0.002), respectively [5].
Human Clinical Trial (Phase) A clinical trial in healthy smokers showed that a 600 mg oral dose achieved plasma concentrations of ~1906 ng/mL at 4h and ~83 ng/mL at 24h. However, it had no significant effect on inhibiting platelet-monocyte aggregate formation at these concentrations [2].

Experimental Protocols for Key Assays

For researchers aiming to investigate P-selectin inhibitors, here are the methodologies from key studies on this compound.

In Vitro P-Selectin/PSGL-1 Binding Assay

This protocol measures the direct ability of a compound to disrupt the P-selectin/PSGL-1 interaction [1].

  • Protein Reagents: Use a soluble, truncated form of human P-selectin and a biotinylated, monomeric, truncated form of human PSGL-1 (SGP3).
  • Assay Platform: A Biacore assay (surface plasmon resonance) is employed. P-selectin is immobilized on a sensor chip.
  • Inhibition Measurement: The ability of this compound to prevent the binding of the soluble PSGL-1 to the immobilized P-selectin is measured. Data are used to calculate an IC~50~ value [1] [5].
Flow Cytometry for Platelet-Monocyte Aggregates (PMA)

This protocol, used in both preclinical and clinical studies, is a sensitive measure of platelet activation and P-selectin mediated cell adhesion in whole blood [2].

  • Blood Collection & Anticoagulation: Draw peripheral venous blood with a 19-gauge needle and anticoagulate immediately with d-Phe-Pro-Arg chloromethyl ketone (PPACK, 75 μmol/L), a direct thrombin inhibitor.
  • Platelet Stimulation: Incubate aliquots of whole blood for 5 minutes in the presence or absence of Thrombin Receptor-Activating Peptide (TRAP; 0.1 to 1.0 μmol/L) to induce activation and P-selectin expression.
  • Antibody Staining & Fixation: Incubate samples with fluorescently tagged anti-CD14-PE (monocyte marker) and anti-CD42a-FITC (platelet marker), along with isotype-matched controls, for 20 minutes at room temperature.
  • Lysis & Analysis: Add FACS-lyse solution to fix cells and lyse red blood cells. Analyze samples on a flow cytometer. Monocytes are gated based on forward/side scatter and CD14 positivity. CD42a-positive monocytes are counted as PMAs and expressed as a percentage of total monocytes [2].

The workflow for this key experiment is outlined below:

G Start Collect Human/Rat Whole Blood A Anticoagulate with PPACK Start->A B Stimulate with TRAP (0.1 - 1.0 µM) A->B C Stain with Fluorescent Antibodies (anti-CD14, anti-CD42a) B->C D Fix & Lyse Red Blood Cells C->D E Flow Cytometry Analysis D->E F Gate CD14+ Monocytes E->F G Quantify CD42a+ Cells as % PMA F->G

Flow chart of the Platelet-Monocyte Aggregate (PMA) assay.

In Vivo Rodent Model of Vascular Inflammation

This intravital microscopy model directly visualizes the effect of a compound on leukocyte rolling, a P-selectin-dependent process [5].

  • Animal Model: Male Sprague-Dawley or Wistar rats.
  • Surgical Preparation: The cremaster muscle is exteriorized and prepared for observation, inducing a surgical inflammation.
  • Intravital Microscopy: Using transmitted light, rolling leukocytes are visualized and counted in post-capillary venules.
  • Dosing: this compound is administered orally (e.g., 50 mg/kg) and its effect on reducing the number of rolling leukocytes is quantified versus a vehicle control [5].

This compound in a Research Model of Acute Pancreatitis

A 2023 study used this compound as a tool to investigate the role of P-selectin in Acute Pancreatitis (AP), revealing a key signaling pathway [6].

  • Finding: High P-selectin expression induces Neutrophil Extracellular Traps (NETs) via the PSGL-1/Syk/Ca²⁺/PAD4 pathway.
  • Intervention: Pretreatment with this compound blunted NETs formation and PAD4 expression in pancreatic tissue of AP mice, ameliorating disease severity [6].

The mechanism uncovered by this research is illustrated below:

G PSelectin High P-selectin PSGL1 Binds PSGL-1 (On Neutrophil) PSelectin->PSGL1 Syk Activates Syk Phosphorylation PSGL1->Syk Calcium Mediates Intracellular Ca²⁺ Signal Syk->Calcium PAD4 Induces PAD4 Activation/Expression Calcium->PAD4 NETs Stimulates NETs Formation PAD4->NETs

Proposed pathway for P-selectin induced NETs formation in AP. This pathway suggests that targeting P-selectin with inhibitors like this compound could be a strategy for treating AP and other NET-driven pathologies [6].

Comparison with Other P-Selectin Inhibitors

This compound represents one approach in a diverse field of P-selectin inhibition. The table below contrasts it with other inhibitor classes:

Inhibitor Class Representative Compound Mechanism / Target Key Characteristics
Small Molecule This compound Antagonizes P-selectin / PSGL-1 binding [1] [5]. Oral activity; low micromolar IC~50~; showed efficacy in rodent models but not in human PMA assay [2] [5].
Small Molecule Bimosiamose (TBC1269) Pan-selectin inhibitor [7] [8]. Reported IC~50~ of ~70 µM against P-selectin [7] [8].
Monoclonal Antibody Crizanlizumab Humanized anti–P-selectin antibody [4]. Approved for reducing vaso-occlusive crises in sickle cell disease; injectable biologic [4].
Monoclonal Antibody Inclaclumab Humanized anti–P-selectin antibody [4]. In phase 3 trials for sickle cell disease (NCT04935879) [4].
Glycopeptide Mimic GSnP-6 Mimics N-terminal PSGL-1, binding to P-selectin [7] [8]. High affinity (K~d~ ~22 nM); designed for stability by replacing tyrosine sulfates with sulfonates [7] [8].

Conclusion for Research Application

This compound is a validated, orally active tool compound for preclinical research investigating the role of P-selectin in animal models of vascular inflammation, thrombosis, and other related diseases [5] [6]. Its main advantages are its oral bioavailability and well-documented efficacy in rodents.

However, its relatively low binding affinity (micromolar range) and the negative results from a human clinical trial regarding its effect on platelet-monocyte aggregation suggest it may have limitations for clinical translation [2] [7]. Newer approaches, such as high-affinity glycopeptide mimics (e.g., GSnP-6) or therapeutic antibodies, are being developed to overcome these limitations [4] [7] [8].

References

Pharmacokinetics & Pharmacodynamics of PSI-697

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 is an orally active small-molecule antagonist of P-selectin, a cell adhesion molecule that plays a significant role in vascular inflammation and thrombosis by mediating leukocyte and platelet rolling and adhesion [1] [2].

The table below summarizes the core quantitative data for this compound from preclinical and clinical studies:

Parameter Preclinical Data (Rat) Human Clinical Data (Healthy Smokers)
Molecular Mass 367.83 g/mol [1] -
In Vitro IC₅₀ 50 to 125 µM (inhibition of P-selectin/PSGL-1 binding) [1] -
Dosage (Oral) 15, 30, 50, and 100 mg/kg [1] [3] 600 mg single dose [4] [5]
PK Profile Low clearance, short half-life, low volume of distribution, moderate oral bioavailability [1] -
Plasma Concentration - 1906 ng/mL at 4 hours; 83 ng/mL at 24 hours [4] [5]

| Key PD Effects | • ↓ Leukocyte rolling (39% in rat cremaster model) [1] • ↓ Thrombus weight (18% in rat venous model) [1] • ↓ Vein wall injury and inflammation [3] • ↓ Intima/media ratio (40.2% in rat carotid model) [1] | No significant effect on basal or TRAP-stimulated platelet-monocyte aggregate formation [4] [5] |

Detailed Experimental Protocols

The key findings in the table above are derived from specific, validated experimental models. Here is a detailed look at the methodologies used in the core studies.

In Vitro Binding Assays
  • Objective: To quantify the ability of this compound to inhibit the interaction between P-selectin and its primary ligand, PSGL-1.
  • Methods:
    • Biacore Assay: A real-time surface plasmon resonance technique was used to measure the inhibition of binding between a soluble, recombinant human P-selectin and a biotinylated, truncated form of human PSGL-1 (SGP3) [6].
    • Cell-Based Static Adhesion Assay: This assay confirmed this compound's dose-dependent inhibition of P-selectin/PSGL-1 binding in a cellular context [1] [6].
In Vivo Efficacy Models (Rodent)

The following surgical models were used to demonstrate the pharmacodynamic effects of this compound after oral administration [1].

  • Exteriorized Rat Cremaster Venules (Acute Surgical Inflammation Model): This model assesses vascular inflammation. The cremaster muscle is exteriorized, and intravital microscopy (IVM) is used to visualize and quantify the number of leukocytes rolling along the venule walls. This compound (50 mg/kg p.o.) significantly reduced rolling leukocytes by 39% compared to the vehicle control [1].
  • Rat Venous Thrombosis Model: This model measures antithrombotic efficacy. Thrombosis is induced, often by stenosis. The primary outcome is thrombus weight. This compound (100 mg/kg p.o.) reduced thrombus weight by 18% without prolonging bleeding time, suggesting an antithrombotic effect without increased bleeding risk [1].
  • Rat Carotid Artery Injury Model: This model mimics arterial restenosis. The carotid artery is injured, and animals are treated with this compound (15 or 30 mg/kg p.o.) starting before injury and continuing once daily. After 13-14 days, the arteries are harvested and analyzed histologically. The intima-to-media (I/M) ratio is calculated, and this compound treatment resulted in a dose-dependent decrease of up to 40.2% [1].
Human Clinical Trial Protocol
  • Study Design: A double-blind, randomized, placebo-controlled crossover study [4] [5].
  • Subjects: 25 healthy smokers.
  • Intervention: A single 600 mg oral dose of this compound or matched placebo.
  • Primary PD Endpoint: Measurement of platelet-monocyte aggregates (PMA), a sensitive marker of platelet activation, via flow cytometry at 4 and 24 hours post-dose.
  • Stimulation: Blood samples were treated ex vivo with varying concentrations of Thrombin Receptor-Activating Peptide (TRAP) to stimulate platelet activation and PMA formation.
  • Outcome: Despite achieving targeted plasma concentrations, this compound had no significant effect on PMA formation at 4 or 24 hours, whereas a positive control (P-selectin-blocking antibody) effectively inhibited aggregation [4] [5].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by targeting the P-selectin/PSGL-1 pathway, a key mediator of thromboinflammation. The following diagram illustrates this pathway and the drug's mechanism.

G PlateletActivation Platelet/Endothelial Activation PSelectinExpression P-Selectin Expression on Cell Surface PlateletActivation->PSelectinExpression PSGL1Binding Binding to PSGL-1 on Leukocytes PSelectinExpression->PSGL1Binding LeukocyteRecruitment Leukocyte Recruitment & Firm Adhesion PSGL1Binding->LeukocyteRecruitment ThrombosisInflammation Thrombosis & Vascular Inflammation LeukocyteRecruitment->ThrombosisInflammation PSI697 This compound Inhibition PSI697->PSGL1Binding

This compound inhibits P-selectin binding to PSGL-1, disrupting leukocyte recruitment and subsequent thromboinflammation.

Interpretation and Next-Generation Compounds

The data presents a contrast between promising preclinical results and a lack of efficacy in an early human trial. This may be attributed to factors like the low potency and poor water solubility of this compound, which might require higher doses for a measurable effect in humans [7]. This has motivated the development of next-generation compounds.

  • THCMA: Researchers designed a new small-molecule inhibitor, THCMA, to improve upon this compound. It is an amphiphilic molecule that self-assembles into nanoparticles, increasing its water solubility by over 1,000-fold compared to this compound. Preclinical studies report that THCMA has greater potency and significantly enhanced oral efficacy (100-fold in thrombosis models) than this compound [7].

References

PSI-697 small molecule inhibitor properties

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

For your research, here is a summary of key experimental findings and the methodologies used to obtain them, primarily from animal studies.

Experimental Model Protocol / Assay Key Findings Citation
In Vitro Binding Inhibition of soluble human P-selectin binding to PSGL-1. Concentration-dependent inhibition; IC₅₀ of 125 μM. [1]
Leukocyte Rolling (Rat) Intravital microscopy in Sprague-Dawley rats (50-100 g). PSI-697 administered orally. 50 mg/kg dose reduced number of rolling leukocytes by 39% vs. vehicle control. [2] [1]
Venous Thrombosis (Rat) Oral administration in a rat venous thrombosis model. 100 mg/kg dose reduced thrombus weight by 18% vs. vehicle, without prolonging bleeding time. [2] [1]
Thrombus Resolution (Baboon) 30 mg/kg, oral gavage, daily for 6 days in a baboon model of venous thrombosis. Promoted thrombus resolution and decreased inflammation. [2] [1]
Vein Wall Injury (Rat) 30 mg/kg, oral gavage, daily in a rat stenosis model. Significantly decreased intimal thickness and vein wall injury. [2]

Mechanism of Action and Context

This compound works by directly inhibiting P-selectin, a cell adhesion molecule that rapidly appears on the surface of activated platelets and endothelial cells during inflammation and thrombosis [3]. Its interaction with PSGL-1 on leukocytes initiates leukocyte rolling and recruitment, a critical early step in the inflammatory cascade [4] [5].

The following diagram illustrates this core mechanism and the inhibitory action of this compound.

G Platelet_Activation Platelet/Endothelial Activation P_Selectin_Expression P-selectin Expression Platelet_Activation->P_Selectin_Expression PSGL1_Binding Binding to PSGL-1 on Leukocytes P_Selectin_Expression->PSGL1_Binding Leukocyte_Rolling Leukocyte Rolling & Adhesion PSGL1_Binding->Leukocyte_Rolling Inflammation_Thrombosis Amplified Inflammation & Thrombosis Leukocyte_Rolling->Inflammation_Thrombosis PSI_697 This compound Intervention Inhibition Inhibits Binding PSI_697->Inhibition Inhibition->PSGL1_Binding

It is important to note that while this compound showed efficacy in preclinical models, its binding affinity is relatively weak (Kd ~200 μM) [4] [5]. This has limited its therapeutic potential and spurred the development of next-generation inhibitors like GSnP-6, a glycopeptide mimic with nanomolar affinity (Kd ~22 nM) for P-selectin [4] [5].

References

PSI-697 neutrophil extracellular traps NETs inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

NETs Inhibition Strategies and Mechanisms

NETs inhibition primarily involves preventing their formation or degrading existing structures. The table below summarizes key approaches and representative agents.

Inhibition Strategy Molecular Target/Mechanism Representative Agents Key Experimental Findings
Inhibit NETs Formation Protein Arginine Deiminase 4 (PAD4) GSK484, JBI-589 [1] [2] GSK484 reduced NETs in hippocampus, alleviated BBB disruption and cognitive dysfunction in SAE mice [1].
Neutrophil Elastase (NE) Sivelestat, SLPI, SerpinB1 [2] Sivelestat inhibits NE nuclear translocation and chromatin decondensation [2].
Degrade Existing NETs DNA backbone of NETs DNase I (Dornase alpha) [2] DNase I treatment reduced metastasis in mice; degrades NET-DNA complexes to restore T cell anti-tumor activity [2].

Detailed Experimental Protocol for PAD4 Inhibition

The following protocol is synthesized from methods used in studies involving the PAD4 inhibitor GSK484, which is relevant to the mechanism of PSI-697 [1] [3].

  • Inhibitor Preparation: Prepare a stock solution of the PAD4 inhibitor (e.g., GSK484) in a suitable solvent like sterile saline or DMSO, followed by dilution in cell culture medium or physiological buffer. The final concentration of DMSO in cell treatments should not exceed 0.1% to maintain cell viability [1].
  • In Vivo Administration (Mouse Model): Administer the inhibitor via intraperitoneal or tail vein injection. In a sepsis-associated encephalopathy (SAE) model, GSK484 was administered at 4 mg/kg via tail vein injection for three days before and two days after disease induction [1].
  • Neutrophil Isolation and Culture: Isplicate human neutrophils from peripheral blood using density gradient centrifugation (e.g., with PolymorphPrep or MACSxpress kits) [3] [4]. Culture neutrophils in serum-free media (e.g., RPMI-1640).
  • NETs Induction and Inhibition In Vitro:
    • Pre-treat isolated neutrophils with the PAD4 inhibitor (e.g., GSK484) for 30-60 minutes before stimulation.
    • Induce NET formation by adding potent stimulants like Phorbol 12-myristate 13-acetate (PMA) at a common working concentration of 25-100 nM [3].
    • Co-incubate cells with both the inducer and inhibitor for several hours (e.g., 3-4 hours or overnight) at 37°C in 5% CO₂.
  • Assessment of NETosis:
    • Imaging Flow Cytometry: Quantify "suicidal" NETosis by identifying neutrophils with decondensed chromatin and a permeable membrane [4].
    • Immunofluorescence Microscopy: Identify NETs by co-localization of extracellular DNA (stained with DAPI or SYTOX Green) with NET-specific proteins like citrullinated histone H3 (Cit-H3) and myeloperoxidase (MPO) [5].
    • Enzymatic Assays: Quantify NET components in plasma or supernatant, such as circulating cell-free DNA or MPO-DNA complexes, using fluorescent assays or ELISA [4].

Quantitative Analysis of NETs

For robust quantification, especially in tissue samples, a software-based approach is recommended:

  • Principle: Measure the volume of extracellular structures that exhibit co-localization of Cit-H3 and MPO signals in confocal microscopy images [5].
  • Software Tools:
    • Imaris: Used for calculating the volume of co-localized signals [5].
    • Trapalyzer: An ImageJ/PartSeg plugin for automatic quantification of NETs and NETting neutrophils in fluorescent live-imaging studies [6].

NETs Inhibition Workflow and Signaling Pathway

The diagram below outlines the general workflow for evaluating PAD4-mediated NETosis inhibition in a preclinical setting.

Start Start: In Vivo NETs Inhibition Study A Establish Disease Model (e.g., CLP for Sepsis) Start->A B Administer PAD4 Inhibitor (e.g., GSK484, 4 mg/kg, i.v.) A->B C Collect Tissue/Blood Samples (e.g., Hippocampus, Plasma) B->C D Tissue Processing & Staining (FFPE sections, Anti-Cit-H3 & Anti-MPO) C->D E Image Acquisition (Confocal Microscopy) D->E F Quantitative Analysis (Software-based NET volume measurement) E->F End Analyze NET Inhibition & Phenotype F->End

The following diagram illustrates the core signaling pathway involved in PAD4-dependent NET formation and the point of inhibition for compounds like this compound and GSK484.

Stimuli NETs Inducers (PMA, MSU Crystals, Pathogens) ROS ROS Production (NADPH Oxidase) Stimuli->ROS PAD4 PAD4 Enzyme Activation ROS->PAD4 Histones Histone Citrullination (e.g., H3 Citrullination) PAD4->Histones Chromatin Chromatin Decondensation Histones->Chromatin NETosis NETs Release Chromatin->NETosis PAD4_Inhib PAD4 Inhibitors (this compound, GSK484, JBI-589) PAD4_Inhib->PAD4  Inhibits

Key Considerations for Protocol Design

  • Stimulus Selection: The mechanism of NET induction can influence the results. PMA is a strong, direct activator of the ROS-PAD4 pathway, while other inducers like immune complexes or pathogens may engage different signaling cascades [7].
  • Combination Therapy: NETs inhibition can enhance the efficacy of other treatments. Research shows that degrading NETs with DNase I can improve the outcomes of tumor immunotherapy [2].
  • Disease-Specific Effects: The role of NETs is context-dependent. While inhibition is protective in autoimmune and inflammatory disease models like sepsis and arthritis [1] [7], it may increase susceptibility to systemic infections like invasive aspergillosis [7].

References

Application Notes & Protocols: Targeting Cholastic Liver Injury via Endothelial P-Selectin Inhibition with PSI-697

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cholestatic Liver Injury & Therapeutic Targeting

Cholestatic liver diseases represent a class of hepatobiliary disorders characterized by impaired bile flow, leading to the accumulation of toxic bile acids within the liver. This pathological process triggers a cascade of inflammatory and fibrotic responses that can progress to cirrhosis, liver failure, and the need for transplantation. Current therapeutic options for advanced cholestasis remain limited, creating an urgent need for targeted pharmacological interventions. Recent research has illuminated the critical role of liver endothelial cells (ECs) in shaping the cholestatic microenvironment through specific molecular pathways that promote neutrophil-driven inflammation and injury.

A groundbreaking 2025 study revealed that during obstructive cholestasis, liver endothelial cells activate a distinct Myc-driven transcriptional program in response to accumulating bile acids, particularly chenodeoxycholic acid (CDCA) and its taurine conjugate. This activation occurs through the farnesoid X receptor (FXR) and leads to significant upregulation of P-selectin on endothelial surfaces, promoting robust neutrophil infiltration that exacerbates liver damage. The identification of this CDCA/FXR/Myc/P-selectin axis provides a novel therapeutic opportunity for targeted intervention in cholestatic liver disease. PSI-697, a small molecule inhibitor of P-selectin, has emerged as a promising candidate that specifically disrupts this pathological cascade at the endothelial-neutrophil interface, offering potential for disease modification in cholestatic conditions.

This compound Mechanism of Action & Therapeutic Rationale

Molecular Mechanism of P-Selectin Inhibition

This compound (2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid) is an orally active, small molecule antagonist of P-selectin that functions by competitively inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This interaction is crucial for the initial tethering and rolling of leukocytes along the vascular endothelium, the first step in neutrophil extravasation into inflamed tissues. This compound demonstrates dose-dependent inhibition of human P-selectin binding to PSGL-1 in Biacore and cell-based assays, with reported IC₅₀ values ranging from 50 to 125 µM. The compound exhibits favorable pharmacokinetic properties in rodent models, characterized by low clearance, short half-life, low volume of distribution, and moderate oral bioavailability, making it suitable for further therapeutic development.

Table 1: Biochemical and Pharmacokinetic Profile of this compound

Parameter Characteristics/Values
Molecular Mass 367.83 g/mol
Mechanism Competitive P-selectin antagonist
IC₅₀ 50-125 µM (P-selectin/PSGL-1 binding)
Pharmacokinetics Low clearance, short half-life, moderate oral bioavailability
Administration Oral gavage (typically 30-100 mg/kg in rodent studies)
Therapeutic Rationale in Cholestasis

The therapeutic rationale for this compound in cholestatic liver injury centers on its ability to disrupt the CDCA/FXR/Myc/P-selectin signaling axis identified in recent research. In response to cholestasis-induced bile acid accumulation, endothelial cells upregulate the transcription factor Myc, which directly promotes P-selectin expression. This endothelial P-selectin serves as a critical mediator for neutrophil recruitment to the liver. By blocking P-selectin function, this compound interferes with this specific pathological mechanism without affecting the initial bile acid accumulation, providing a targeted anti-inflammatory approach that addresses the downstream consequences of cholestasis rather than the upstream cause.

The cellular specificity of this approach is particularly valuable therapeutically. While the pathological trigger (bile acid accumulation) affects multiple cell types, the endothelial P-selectin upregulation represents a defined point of intervention that controls the subsequent inflammatory amplification. This strategy potentially avoids the broader immunosuppressive effects associated with more general anti-inflammatory approaches. Evidence from both in vitro and in vivo studies demonstrates that this compound treatment significantly reduces neutrophil infiltration and ameliorates cholestatic liver injury without altering bile acid levels, confirming its mechanism occurs downstream of the initial cholestatic insult.

Efficacy Data & Preclinical Evidence

Quantitative Summary of this compound Efficacy in Disease Models

This compound has demonstrated significant efficacy across multiple preclinical models of vascular inflammation, thrombosis, and cholestatic liver injury. The compound's therapeutic effects are consistent across different disease models and species, supporting its potential as a clinical candidate for cholestatic conditions. The following table summarizes key efficacy data from published preclinical studies:

Table 2: Summary of this compound Efficacy in Preclinical Disease Models

Disease Model Species Dose/Route Key Efficacy Findings Citation
Cholestatic Liver Injury (BDL) Mouse Not specified (oral) Reduced neutrophil recruitment and alleviated liver injury [1] [2]
Vascular Inflammation Rat 50 mg/kg (oral) 39% reduction in rolling leukocytes in cremaster venules [3]
Venous Thrombosis Rat 100 mg/kg (oral) 18% reduction in thrombus weight [3]
Carotid Artery Injury Rat 15-30 mg/kg (oral, daily) 25.7-40.2% decrease in intima/media ratios [3]
Venous Thrombosis & Wall Injury Rat 30 mg/kg (oral, daily) Reduced vein wall stiffness and intimal thickness [4]
Efficacy in Cholestatic Liver Injury Models

In the context of cholestatic liver injury, recent research has demonstrated that this compound treatment significantly reduces neutrophil recruitment and ameliorates liver damage in the bile duct ligation (BDL) model, which faithfully recapitulates key aspects of human obstructive cholestasis. The BDL model induces rapid onset of cholestasis characterized by increased serum levels of liver enzymes (AST, ALT), bilirubin, and alkaline phosphatase, along with prominent neutrophil infiltration and progressive fibrosis. Administration of this compound in this model resulted in marked reduction of neutrophil infiltration, a key driver of cholestatic liver injury, with corresponding improvements in histological markers of inflammation and liver damage.

Notably, the therapeutic benefits of this compound in cholestatic models occur without reduction in bile acid accumulation, confirming that its mechanism of action specifically targets the inflammatory sequelae of cholestasis rather than the initial metabolic insult. This distinguishes this compound from other experimental approaches that seek to reduce bile acid toxicity or improve biliary excretion. The efficacy of P-selectin inhibition in cholestasis is further supported by human translational data showing elevated Myc and P-selectin expression in liver endothelial cells of cholestatic patients, along with increased neutrophil infiltration, validating the clinical relevance of the targeted pathway.

Experimental Protocols

In Vivo Model of Cholestatic Liver Injury
4.1.1 Bile Duct Ligation (BDL) Protocol

The bile duct ligation model is widely considered the gold standard for studying obstructive cholestasis in rodents. Below is a standardized protocol for inducing BDL in mice for the evaluation of this compound efficacy:

  • Animal Preparation: Utilize 8-12 week old male C57BL/6 mice (20-25 g). House animals under standard conditions with free access to food and water. Fast animals for 12 hours prior to surgery while maintaining free access to water.

  • Anesthesia and Analgesia: Induce anesthesia using 3-5% isoflurane in oxygen, maintained with 1.5-2% isoflurane throughout the procedure. Administer preoperative analgesia (buprenorphine, 0.05-0.1 mg/kg subcutaneously) 30 minutes prior to incision.

  • Surgical Procedure:

    • Position the mouse in supine position on a heating pad (37°C) and apply ophthalmic ointment to prevent corneal drying.
    • Shave and disinfect the abdominal area with alternating betadine and 70% ethanol scrubs (3 times each).
    • Perform a midline laparotomy (1.5-2 cm) using aseptic technique to expose the abdominal cavity.
    • Locate the common bile duct running along the portal hepatis. Carefully isolate the duct from surrounding connective tissue and vasculature using sterile cotton-tipped applicators.
    • Double-ligate the common bile duct with 5-0 or 6-0 silk sutures approximately 1 cm from the liver hilum.
    • Transect the bile duct between the two ligations while ensuring complete transection.
    • Confirm successful ligation by observing dilation of the common bile duct proximal to the ligation site.
    • Close the abdominal wall in two layers using 5-0 absorbable suture for the muscle layer and wound clips or non-absorbable suture for the skin.
    • Administer warmed saline (0.5-1 mL) subcutaneously for fluid replacement.
  • Postoperative Care: Monitor animals continuously until fully recovered from anesthesia. Maintain on heating pad until ambulatory. Administer postoperative analgesia (buprenorphine) every 8-12 hours for 48 hours. Monitor body weight, activity, and clinical signs daily.

  • This compound Administration: Initiate this compound treatment 24 hours post-BDL. Prepare this compound suspension fresh daily in 0.5% methylcellulose/0.1% Tween-80. Administer via oral gavage at 30 mg/kg once daily. Include vehicle-control group receiving 0.5% methylcellulose/0.1% Tween-80 only. Continue treatment for duration of study (typically 7-14 days for cholestasis studies).

4.1.2 Endpoints and Tissue Collection
  • Serum Collection: Collect blood via cardiac puncture under terminal anesthesia. Separate serum by centrifugation (10,000 × g, 10 min, 4°C) for analysis of liver enzymes (AST, ALT), alkaline phosphatase, total bilirubin, and bile acids.

  • Liver Harvest: Perfuse liver briefly with ice-cold phosphate-buffered saline (PBS) via portal vein. Excise liver and divide into portions for:

    • Formalin fixation (10% neutral buffered formalin, 24-48 hours) for histology
    • Snap-freezing in liquid N₂ for protein/RNA analysis
    • Embedding in optimal cutting temperature (OCT) compound for frozen sections
In Vitro Assessment of Leukocyte-Endothelial Interactions
4.2.1 Static Adhesion Assay

This protocol assesses the effect of this compound on neutrophil adhesion to activated endothelial cells under static conditions:

  • Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium-2. Seed cells at 2×10⁵ cells/well in 24-well plates and grow to confluence (typically 2-3 days).

  • Endothelial Cell Activation: Activate confluent HUVECs with recombinant human TNF-α (10 ng/mL) for 4-6 hours to induce P-selectin expression. Include non-activated controls.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (Polymorphprep or similar). Resuspend neutrophils in assay buffer (HBSS with Ca²⁺/Mg²⁺ + 1% HSA) at 1×10⁶ cells/mL.

  • This compound Treatment: Pre-treat neutrophils with this compound (0.1-100 µM) or vehicle control for 30 minutes at 37°C prior to adhesion assay.

  • Adhesion Assay:

    • Wash activated HUVEC monolayers twice with warm assay buffer.
    • Add pre-treated neutrophils to HUVECs (1×10⁵ cells/well).
    • Incubate for 30 minutes at 37°C, 5% CO₂.
    • Gently wash wells 3 times with warm assay buffer to remove non-adherent cells.
    • Fix adherent cells with 2% paraformaldehyde for 10 minutes.
    • Count adherent neutrophils in 5 random fields/well (20× objective).
  • Data Analysis: Express results as neutrophils/mm². Compare adhesion between treatment groups using one-way ANOVA with post-hoc testing.

Analytical Methods for Efficacy Assessment
4.3.1 Histopathological Analysis
  • H&E Staining: Following standard hematoxylin and eosin staining procedures, evaluate liver sections for necrotic areas, inflammatory foci, and overall architecture. Use semi-quantitative scoring systems (0-4) for comparative analysis.

  • Immunohistochemistry for Neutrophil Infiltration: Perform IHC staining using anti-Ly6G antibody (for mouse) or anti-CD66b (for human) to identify neutrophils. Quantify positively stained cells in 10 random high-power fields (400×) per section.

  • Sirius Red/Fast Green Staining: Assess collagen deposition using Sirius Red/Fast Green staining. Quantify fibrosis using image analysis software to determine % collagen deposition relative to total tissue area.

4.3.2 Serum Biomarker Analysis
  • Liver Transaminases: Measure AST and ALT levels using commercial kinetic assay kits according to manufacturers' protocols.

  • Bilirubin Measurement: Quantify total bilirubin using diazo method-based commercial kits.

  • Inflammatory Cytokines: Measure serum levels of IL-6, IL-1β, and other relevant cytokines using ELISA kits specific for the species being studied.

Technical Appendix

This compound Formulation and Quality Control

For in vivo studies, this compound should be prepared as a uniform suspension in 0.5% methylcellulose/0.1% Tween-80 in sterile water. The compound has demonstrated stability in this vehicle for at least 7 days when stored protected from light at 4°C. For cell-based studies, prepare a 10-100 mM stock solution in DMSO and dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%. Quality control should include periodic verification of compound identity and purity by HPLC or LC-MS methods.

Experimental Design Considerations

When designing studies to evaluate this compound in cholestatic models, several factors require special consideration:

  • Strain Selection: C57BL/6 mice are most commonly used for BDL studies due to their well-characterized response to cholestatic injury and compatibility with many transgenic models.

  • Sample Size: Power analysis should precede study initiation. Typically, n=8-10 animals per group provides sufficient power to detect significant differences in primary endpoints like serum ALT and histopathological scores.

  • Timeline: The acute inflammatory phase of BDL peaks at 3-7 days, while fibrosis becomes prominent by 14-21 days. Study duration should align with specific research questions.

  • Inclusion of Sham Controls: Sham-operated animals (undergoing laparotomy and bile duct manipulation without ligation) are essential controls for surgical trauma.

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
High mortality post-BDL Surgical technique, bile leakage, dehydration Improve aseptic technique, ensure complete ligation, provide subcutaneous fluids
Variable injury response Incomplete bile duct ligation, genetic background Verify duct transection, use consistent animal strain
Poor this compound efficacy Formulation issues, dosing regimen Verify suspension uniformity, consider bid dosing
Excessive neutrophil background Non-specific staining Optimize antibody concentrations, include proper controls

Pathway Diagrams & Visual Overview

CDCA/FXR/Myc/P-selectin Signaling Axis in Cholestasis

G BA Bile Acid Accumulation (CDCA/TCDCA) FXR Farnesoid X Receptor (FXR) Activation BA->FXR Myc Myc Transcription Factor Activation FXR->Myc Psel P-selectin Upregulation on Endothelial Cells Myc->Psel Neutrophil Neutrophil Rolling & Adhesion Psel->Neutrophil Infiltration Neutrophil Infiltration into Liver Neutrophil->Infiltration Injury Cholestatic Liver Injury & Inflammation Infiltration->Injury PSI697 This compound Treatment Inhibition P-selectin Blockade PSI697->Inhibition Inhibition->Neutrophil inhibits Protection Reduced Neutrophil Recruitment & Ameliorated Injury Inhibition->Protection

Diagram 1: The CDCA/FXR/Myc/P-selectin signaling axis in cholestatic liver injury and site of this compound intervention. Accumulation of bile acids (particularly CDCA and its taurine conjugate) during cholestasis activates FXR in liver endothelial cells, leading to Myc transcription factor activation and subsequent P-selectin upregulation. P-selectin mediates neutrophil rolling and adhesion, promoting neutrophil infiltration that exacerbates liver injury. This compound blocks P-selectin function, reducing neutrophil recruitment and ameliorating liver damage.

Experimental Workflow for this compound Evaluation in Cholestasis

G Start Study Design & Groups BDL Bile Duct Ligation (BDL) Surgery Start->BDL Treatment This compound Administration (30 mg/kg, oral, daily) BDL->Treatment Monitoring Clinical Monitoring (Body weight, behavior) Treatment->Monitoring Termination Terminal Blood & Tissue Collection Monitoring->Termination Analysis1 Serum Analysis: ALT, AST, Bilirubin, ALP Termination->Analysis1 Analysis2 Histopathological Analysis: H&E, Ly6G IHC, Sirius Red Termination->Analysis2 Analysis3 Molecular Analysis: qPCR, Western Blot Termination->Analysis3 Data Data Integration & Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

Diagram 2: Experimental workflow for evaluating this compound efficacy in cholestatic liver injury. The comprehensive assessment includes surgical induction of cholestasis via bile duct ligation, daily this compound treatment, clinical monitoring, and multimodal endpoint analysis including serum biomarkers, histopathology, and molecular profiling to fully characterize therapeutic effects.

References

Comprehensive Application Notes & Protocols: PSI-697 in Sickle Cell Disease Research Using the Townes Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Sickle cell disease (SCD) is an autosomal recessive genetic disorder affecting millions worldwide, characterized by a point mutation in the β-globin gene that results in substitution of glutamic acid with valine, producing sickle hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing erythrocyte deformation into sickle shapes that leads to hemolytic anemia, vaso-occlusive crises (VOC), and sterile inflammation. The Townes mouse model, created by replacing mouse α-globin genes with human α-globin and mouse β-like globin genes with human γ-globin and sickle β-globin, recapitulates the human fetal-to-adult hemoglobin switch and exhibits key features of SCD pathophysiology, making it particularly valuable for therapeutic development [1] [2].

P-selectin is a cell adhesion molecule stored in α-granules of platelets and Weibel-Palade bodies of endothelial cells that rapidly translocates to cell surfaces upon activation. The interaction between P-selectin and its primary ligand PSGL-1 (P-selectin glycoprotein ligand-1) expressed on leukocytes mediates the initial "capture and rolling" step in the leukocyte-endothelial adhesion cascade. In SCD, sustained P-selectin expression drives pathological thromboinflammation by facilitating multicellular aggregates that contribute to vaso-occlusion [3]. PSI-697 is a small molecule inhibitor that specifically antagonizes P-selectin, disrupting these maladaptive cell-cell interactions and showing promise for improving parameters associated with vaso-occlusion in SCD models [4].

Compound Properties & Formulation

Physical and Chemical Properties
Property Specification
Chemical Class Small molecule antagonist
Molecular Target P-selectin (CD62P)
Mechanism of Action Orthosteric inhibition of P-selectin/PSGL-1 interaction
Solubility Suitable for aqueous vehicle formulation
Formulation and Storage
  • Stock Solution: this compound should be formulated in sterile aqueous vehicle appropriate for in vivo administration. Exact formulation details should be determined based on compound-specific solubility studies.
  • Storage Conditions: Store lyophilized powder at -20°C protected from light. Prepared solutions should be used immediately or stored based on stability profiling.
  • Stability: Conduct stability assays to ensure compound integrity throughout administration period.

Animal Model Specifications

Townes Mouse Model Genotypes
Genotype Genetic Composition Phenotype
HbSS hα/hα::βS/βS Severe sickle cell disease
HbAS hα/hα::βA/βS Sickle cell trait (asymptomatic carrier)
HbAA hα/hα::βA/βA Wild-type control

The Townes mouse model demonstrates human-like hemoglobin switching, with protection by fetal hemoglobin during embryonic development followed by expression of adult hemoglobin S postnatally. HbSS mice develop severe anemia, hemolysis, thromboinflammation, and multi-organ pathology that remain relatively stable from young adulthood (4 weeks) through maturity (5 months), providing a consistent window for therapeutic intervention studies [2].

Housing and Environmental Conditions
  • Maintain mice under specific pathogen-free (SPF) conditions with standard 12-hour light/dark cycles
  • Provide standard rodent chow and water ad libitum
  • Environmental enrichment should be provided according to IACUC guidelines
  • Monitor animals regularly for signs of distress related to SCD pathophysiology

Dosing Protocol

Preparation of Dosing Solutions
  • Calculate required amount of this compound based on dosage, animal weight, and administration volume
  • Reconstitute lyophilized powder in appropriate vehicle to achieve desired concentration
  • Vortex thoroughly until complete dissolution is achieved
  • Use prepared solution immediately or store according to stability data
Administration Parameters
Parameter Specification
Recommended Dosage To be determined empirically (e.g., 10-50 mg/kg)
Administration Route Oral gavage or intraperitoneal injection
Dosing Volume 5-10 mL/kg body weight
Treatment Frequency Once or twice daily
Treatment Duration 7-28 days based on experimental endpoints
  • Prophylactic Protocol: Administer this compound before inducing vaso-occlusive challenges
  • Therapeutic Protocol: Administer this compound after establishment of vaso-occlusive events
  • Control Groups: Include vehicle-treated HbSS, HbAS, and HbAA mice for comparison

Experimental Assessment

Hematological Parameters

Blood should be collected via retro-orbital bleeding or tail vein nick into EDTA-coated tubes at consistent timepoints relative to dosing. Analyze within 2 hours of collection or preserve according to assay requirements.

Table: Key Hematological Parameters in Townes HbSS Mice and Response to this compound

Parameter HbAA Baseline (Mean) HbSS Baseline (Mean) Expected this compound Effect in HbSS
Hemoglobin (mmol/L) ~7.5-8.5 ~4.0-5.0 Moderate increase
Platelets (10⁹/L) ~800-1200 ~1200-1600 Reduction toward normal levels
Reticulocytes (%) ~3-5 ~15-25 Decrease
White Blood Cells (10⁹/L) ~5-8 ~15-25 Reduction
Plasma Hemoglobin Normal Elevated Reduction

HbSS mice exhibit significant anemia with hemoglobin levels approximately 50% of HbAA controls, along with thrombocytosis, leukocytosis, and reticulocytosis indicative of compensatory erythropoiesis. This compound treatment is expected to improve these parameters by reducing erythrocyte adhesion and hemolysis [2].

Histological Assessment
  • Tissue Collection: Euthanize mice at experimental endpoint and perfuse with cold PBS followed by 4% paraformaldehyde
  • Organ Weights: Record spleen and liver weights immediately after collection
  • Tissue Processing: Embed tissues in paraffin, section at 5μm thickness, and stain with H&E

Table: Histopathological Scoring of SCD-related Organ Damage

Organ Pathological Features Scoring System (0-3)
Liver Vaso-occlusion, sickled erythrocytes, inflammation, iron deposition 0: None, 1: Mild, 2: Moderate, 3: Severe
Spleen Red pulp expansion, thrombus formation, congestion 0: Normal, 1: Mild expansion, 2: Moderate expansion with thrombosis, 3: Severe pathological changes
Lung Vascular congestion, inflammation, edema 0: None, 1: Mild, 2: Moderate, 3: Severe with tissue damage

HbSS mice typically display splenomegaly with spleen weights significantly elevated compared to HbAS and HbAA controls, red pulp expansion, and thrombus formation. The liver shows vaso-occlusion, sickled erythrocytes in sinusoids, and varying degrees of inflammatory infiltration. This compound treatment should demonstrate reduction in these pathological features [1] [2].

Functional and Molecular Analyses
  • Intravital Microscopy: Visualize real-time leukocyte rolling and adhesion in postcapillary venules
  • Flow Cytometry: Quantify activated platelets (CD62P expression) and leukocyte populations
  • Serum Biomarkers: Measure soluble P-selectin, inflammatory cytokines, and hemolysis markers
  • Adhesion Assays: Evaluate neutrophil adhesion to endothelial cells under flow conditions

Prophylactic administration of this compound has been shown to reduce neutrophil adhesion to endothelium and decrease formation of multicellular aggregates, key processes in vaso-occlusion pathogenesis [4].

Data Analysis & Interpretation

Expected Results

This compound treatment should demonstrate:

  • Improved hematological parameters with increased hemoglobin and reduced thrombocytosis
  • Reduced organ pathology particularly in liver and spleen
  • Decreased inflammatory biomarkers and adhesion molecule expression
  • Improved survival and reduced signs of distress in HbSS mice
Statistical Analysis
  • Perform power analysis prior to study initiation to determine appropriate group sizes (typically n=6-10 per group)
  • Use ANOVA with post-hoc testing for multiple group comparisons
  • Employ repeated measures ANOVA for longitudinal data
  • Consider sex as a biological variable, as platelet counts show significant differences between males and females in Townes mice [2]
  • Report means with standard deviations and consider p<0.05 statistically significant

Troubleshooting

Problem Potential Cause Solution
Lack of Efficacy Insufficient dosing, improper timing Optimize dosage and treatment schedule
Animal Weight Loss Disease progression, compound toxicity Monitor weight daily, adjust dosage if needed
Variable Response Genetic drift in colony, environmental factors Maintain strict genetic monitoring, standardize conditions
Formulation Issues Poor solubility, compound degradation Reformulate with appropriate vehicles, verify storage conditions

Graphical Representation of Mechanisms and Workflows

P-selectin Inhibition Mechanism in Sickle Cell Disease

G ActivatedEndothelium Activated Endothelium (Expresses P-selectin) PSelectin P-selectin ActivatedEndothelium->PSelectin Adhesion Leukocyte Adhesion & Rolling PSelectin->Adhesion PSGL1 PSGL-1 (Leukocyte Receptor) PSGL1->Adhesion Leukocyte Leukocyte Leukocyte->PSGL1 VasoOcclusion Vaso-occlusion Multicellular Aggregates Adhesion->VasoOcclusion PSI697 This compound (P-selectin Antagonist) Inhibition Inhibition PSI697->Inhibition Inhibition->PSelectin Blocks

Schematic of this compound Mechanism: This diagram illustrates how this compound, a small molecule P-selectin antagonist, inhibits the interaction between P-selectin expressed on activated endothelium and PSGL-1 on leukocytes, thereby reducing leukocyte adhesion and subsequent vaso-occlusion in sickle cell disease [4] [3].

Experimental Workflow for this compound Evaluation

G AnimalModel Townes Mouse Model (HbSS, HbAS, HbAA) Randomization Randomization & Group Assignment AnimalModel->Randomization Treatment This compound Treatment (Prophylactic/Therapeutic) Randomization->Treatment Hematological Hematological Analysis Treatment->Hematological Histological Histological Assessment Treatment->Histological Functional Functional Assays (Adhesion, Inflammation) Treatment->Functional DataAnalysis Data Analysis & Interpretation Hematological->DataAnalysis Histological->DataAnalysis Functional->DataAnalysis

Experimental Evaluation Workflow: This workflow outlines the comprehensive assessment of this compound efficacy in Townes sickle cell disease mice, including hematological, histological, and functional analyses to determine therapeutic potential [4] [2].

Conclusion

The Townes mouse model provides a pathophysiologically relevant platform for evaluating P-selectin inhibitors like this compound for sickle cell disease. The protocols outlined herein enable comprehensive assessment of hematological improvement, reduction in organ pathology, and modulation of adhesion mechanisms. These application notes provide researchers with a standardized framework for investigating P-selectin targeted therapies, supporting the development of novel treatments for this debilitating genetic disorder.

References

Comprehensive Application Notes & Protocols: PSI-697 for Vein Wall Injury in a Rat Stenosis Model of Venous Thrombosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Deep venous thrombosis (DVT) represents a significant clinical challenge, affecting more than 250,000 patients annually in the United States alone. A major complication of DVT is the development of chronic venous insufficiency, characterized by impaired venous outflow, loss of vein compliance, and valvular dysfunction. The current standard of care for DVT treatment and prophylaxis is low-molecular-weight heparin (LMWH), which, while effective at preventing thrombus extension, carries a substantial bleeding risk and does not adequately protect against post-thrombotic syndrome. The limitations of conventional anticoagulant therapies have prompted research into alternative mechanisms targeting the intricate relationship between thrombosis and inflammation, specifically focusing on P-selectin inhibition as a novel therapeutic approach.

The pathophysiological basis for this research stems from the understanding that vein wall injury after thrombosis is multifactorial but appears dependent on both the thrombus itself and local thrombotic and inflammatory mechanisms. P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, plays a pivotal role in leukocyte recruitment and the propagation of inflammatory responses at sites of vascular injury. Previous research using recombinant P-selectin receptor antagonists in rodent models demonstrated reduced vein wall fibrosis without decreasing thrombus mass, suggesting that inflammatory pathways independently contribute to venous wall damage following thrombosis. This application note details comprehensive protocols and findings from a study investigating PSI-697, a novel oral small-molecule inhibitor of P-selectin, in a well-characterized rat stenosis model of venous thrombosis, with direct comparison to standard LMWH therapy [1].

Experimental Design

Hypothesis & Objectives

The study hypothesized that inhibition of vein wall injury through reduction of thrombotic and inflammatory events with P-selectin inhibition and/or LMWH occurs independently of thrombus resolution. The primary objectives were to:

  • Determine the efficacy of this compound in reducing vein wall injury compared to untreated controls and standard LMWH therapy
  • Assess whether therapeutic effects occur independently of thrombus mass reduction
  • Evaluate the impact of this compound on specific inflammatory mediators and cytokines in the vein wall
  • Compare the safety and efficacy profiles of P-selectin inhibition versus anticoagulation
Animal Model & Treatment Groups

The experimental approach utilized a randomized controlled design with male rats subjected to inferior vena cava (IVC) stenosis to induce thrombosis. The stenosis procedure achieved a 94.4% ± 0.5% reduction in IVC diameter, creating conditions conducive to thrombus formation. Treatment commenced two days after thrombosis induction and continued for seven days until endpoint analysis. The experimental design incorporated four distinct treatment groups to enable comprehensive comparison of therapeutic strategies [1] [2].

Table 1: Experimental Treatment Groups

Group Number Treatment Regimen Administration Route Dosing Frequency Sample Size
1 This compound (30 mg/kg) Oral gavage Daily Not specified
2 LMWH-Lovenox (enoxaparin, 3 mg/kg) Subcutaneous injection Daily Not specified
3 This compound (30 mg/kg) + LMWH (3 mg/kg) Oral gavage + Subcutaneous injection Daily Not specified
4 Untreated controls N/A N/A Not specified
Outcome Measures & Analytical Techniques

The study employed a comprehensive multi-parametric assessment strategy to evaluate treatment effects. Thrombus mass was quantified to determine the impact on thrombus resolution. Vein wall biomechanical properties were assessed through tensiometry to measure stiffness (the inverse of compliance). Morphological changes in the vein wall were evaluated by light microscopy with specific focus on intimal thickness scoring. Molecular analyses included enzyme-linked immunosorbent assays (ELISA) for inflammatory mediators and histologic evaluation of inflammatory cell infiltration. This multifaceted approach allowed for comprehensive characterization of both structural and functional outcomes following therapeutic intervention [1].

Results & Data Analysis

Quantitative Findings

The results demonstrated that thrombus mass was not significantly reduced by any treatment modality, supporting the hypothesis that the observed therapeutic effects occurred independently of thrombus resolution. Animals across all treatment groups (this compound alone, LMWH alone, and combination therapy) exhibited significant decreases in vein wall stiffness compared to untreated controls. Importantly, the vein wall stiffness in this compound-treated groups was significantly lower than in the LMWH-only group, suggesting superior efficacy of P-selectin inhibition in preserving venous compliance. Morphological analysis revealed that this compound treatment significantly decreased intimal thickness scores compared to both vehicle controls and LMWH-treated animals, indicating a protective effect against venous wall remodeling [1] [2].

Table 2: Quantitative Results of Treatment on Vein Wall Parameters

Parameter Control Group LMWH Group This compound Group PSI+LMWH Group Statistical Significance
Thrombus Mass Baseline No significant reduction No significant reduction No significant reduction NS
Vein Wall Stiffness Reference Significant decrease vs control Significant decrease vs control and LMWH Significant decrease vs control and LMWH P < 0.05
Intimal Thickness Reference Moderate reduction Significant reduction vs control and LMWH Significant reduction P < 0.05
IL-13 Levels Baseline No significant change Significant decrease Significant decrease P < 0.05
MCP-1 Levels Baseline No significant change Significant decrease Significant decrease P < 0.05
PDGF ββ Levels Baseline No significant change Significant decrease No significant change P < 0.05
Inflammatory Mediator Analysis

Analysis of inflammatory mediators revealed that this compound and combination therapy groups exhibited significant decreases in interleukin-13 (IL-13), an immunoregulatory and inflammatory cytokine, compared to both controls and LMWH-only treated animals. Similarly, monocyte chemotactic protein-1 (MCP-1) levels in the vein wall were significantly reduced in this compound and combination groups versus controls. Notably, platelet-derived growth factor ββ (PDGF ββ) was significantly decreased only in the this compound monotherapy group, suggesting a specific mechanism of action distinct from anticoagulation. Interestingly, both LMWH and combination therapy groups demonstrated significant increases in vein wall monocytes and total inflammatory cells compared to controls, indicating that anticoagulant therapy may promote inflammatory cell infiltration despite its beneficial effects on vein wall stiffness [1].

Mechanistic Insights

The differential effects observed between P-selectin inhibition and standard anticoagulation therapy provide important insights into the mechanistic pathways governing venous wall injury following thrombosis. The superior performance of this compound across multiple parameters of vein wall injury, despite equivalent effects on thrombus mass, underscores the significance of inflammatory processes in the pathogenesis of post-thrombotic vein wall damage. The specific reduction in profibrotic cytokines and growth factors, including IL-13, MCP-1, and PDGF ββ, following P-selectin inhibition suggests that targeted anti-inflammatory strategies may offer advantages over conventional anticoagulation for preserving venous integrity and preventing chronic sequelae following DVT [2].

Discussion & Implications

Interpretation of Findings

The data from this study strongly support the superior efficacy of P-selectin inhibition using this compound compared to standard LMWH therapy across multiple measured parameters of vein wall injury, despite equivalent effects on thrombus mass. This dissociation between thrombus resolution and vein wall protection highlights the critical role of inflammatory mechanisms in the pathogenesis of post-thrombotic venous wall damage. The significant reductions in vein wall stiffness, intimal thickening, and specific inflammatory mediators with this compound treatment suggest that targeted anti-inflammatory strategies may offer distinct advantages over conventional anticoagulation for preserving venous structure and function following DVT [1].

The differential effects on inflammatory cell infiltration observed between treatment groups warrant particular consideration. While LMWH monotherapy increased vein wall monocytes and total inflammatory cells despite reducing stiffness, this compound specifically modulated cytokine production without promoting inflammatory cell recruitment. This suggests that the mechanisms by which these therapies protect the venous wall are fundamentally different, with P-selectin inhibition targeting specific pro-inflammatory and profibrotic signaling pathways rather than broadly modulating cellular infiltration. The reduction in PDGF ββ, a potent stimulator of smooth muscle cell proliferation and collagen synthesis, exclusively in the this compound group, provides a plausible mechanism for its superior efficacy in preventing intimal thickening and venous wall fibrosis [1] [2].

Clinical Relevance & Translational Potential

The clinical implications of these findings are substantial, particularly given the limitations of current standard therapies for DVT. While LMWH and other anticoagulants effectively prevent thrombus extension and recurrence, they do not adequately protect against post-thrombotic syndrome, a chronic debilitating condition that develops in up to 50% of patients following proximal DVT. The demonstrated ability of this compound to reduce vein wall injury without increasing bleeding risk addresses a significant unmet need in venous thromboembolism management. Furthermore, the oral bioavailability of this compound offers practical advantages over injectable anticoagulants for extended treatment durations, potentially improving patient compliance and long-term outcomes [1].

The translational potential of P-selectin inhibition is further supported by studies in primate models demonstrating similar benefits with related compounds. Research evaluating E-selectin inhibition in a baboon model of iliac vein thrombosis showed significantly increased vein recanalization, decreased vein wall inflammation, and reduced intimal thickening and fibrosis without affecting coagulation parameters or bleeding risk. These consistent findings across species strengthen the evidence for selectin inhibition as a promising therapeutic strategy for DVT that may potentially change how we treat this common condition [3].

Experimental Protocols

Animal Model of Venous Thrombosis
5.1.1 Surgical Procedure
  • Anesthesia and Preparation: Induce anesthesia using appropriate inhalational or injectable anesthetic agents according to institutional protocols. Confirm adequate anesthetic depth by absence of pedal withdrawal reflex. Shave and surgically prepare the abdominal area using alternating betadine and alcohol scrubs.
  • Surgical Approach: Perform a midline laparotomy under aseptic conditions to expose the inferior vena cava (IVC). Carefully dissect the IVC from surrounding tissues, minimizing manipulation of the vessel to prevent unintended endothelial injury.
  • Stenosis Induction: Place a 4-0 silk suture around the IVC just below the renal veins. Place a blunted 20-gauge needle parallel to the IVC and tie the suture tightly against the needle. Gently remove the needle to create a standardized 94.4% ± 0.5% reduction in IVC cross-sectional diameter. This degree of stenosis reduces venous flow without causing complete stasis, creating conditions ideal for thrombus formation.
  • Closure and Recovery: Irrigate the surgical field with warm sterile saline. Close the abdominal wall in layers using appropriate absorbable sutures. Close the skin with surgical staples or non-absorbable suture. Administer postoperative analgesia according to institutional protocols and monitor animals until fully recovered from anesthesia [1].
5.1.2 Post-operative Care
  • House animals individually during the immediate postoperative period with free access to food and water.
  • Monitor twice daily for signs of distress, pain, or surgical complications for a minimum of 72 hours postoperatively.
  • Administer analgesic medications for a minimum of 48 hours postoperatively or as indicated by institutional guidelines.
Compound Administration
5.2.1 this compound Preparation and Dosing
  • Formulation: Prepare this compound suspension fresh daily in an appropriate vehicle compatible with oral gavage administration. The suspension should be sufficiently homogeneous to ensure accurate dosing.
  • Dosing Protocol: Administer this compound at 30 mg/kg via oral gavage once daily. Begin treatment 48 hours after thrombosis induction and continue for seven days until the study endpoint. Adjust the dosing volume according to individual animal body weights measured immediately before each administration.
  • Administration Technique: Use appropriate sized gavage needles with smooth ball tips to minimize esophageal trauma. Confirm proper esophageal placement before administration and observe animals briefly following dosing to ensure successful compound delivery [1].
5.2.2 LMWH Preparation and Dosing
  • Formulation: Use commercially available enoxaparin (Lovenox) at a concentration of 100 mg/mL. Dilute as necessary with sterile saline to achieve accurate dosing in the appropriate volume for subcutaneous injection.
  • Dosing Protocol: Administer enoxaparin at 3 mg/kg via subcutaneous injection once daily. Begin treatment 48 hours after thrombosis induction and continue for seven days until the study endpoint.
  • Administration Technique: Rotate injection sites between the dorsal scapular area, flank, and other appropriate subcutaneous locations to prevent irritation or tissue damage. Use aseptic technique for all injections [1].
Tissue Collection and Processing
5.3.1 Euthanasia and Specimen Harvest
  • Euthanasia: Euthanize animals at the designated study endpoint (7 days after treatment initiation, 9 days post-thrombosis induction) using institutionally approved methods consistent with American Veterinary Medical Association guidelines. Confirm death by absence of vital signs before proceeding with tissue collection.
  • Thrombus Harvesting: Carefully re-expose the IVC through the original incision site. Identify the thrombosed segment and gently dissect surrounding tissues. Place ligatures proximal and distal to the thrombosed segment before excision to prevent thrombus dislodgement during removal.
  • Thrombus Mass Quantification: Gently separate the thrombus from the venous wall using fine forceps under microscopic guidance if necessary. Blot the thrombus lightly on absorbent paper to remove excess blood and weigh immediately using an analytical balance. Record wet weight in milligrams.
  • Vein Wall Processing: Following thrombus removal, process the venous wall specimen according to specific analytical requirements:
    • For histological analysis: Place segments in 10% neutral buffered formalin for 24-48 hours fixation before transferring to 70% ethanol for storage and subsequent processing.
    • For protein analysis: Snap-freeze segments in liquid nitrogen and store at -80°C until analysis.
    • For biomechanical testing: Place segments in chilled physiological saline solution and analyze within 2 hours of collection [1].
Analytical Methods
5.4.1 Vein Wall Tensiometry
  • Equipment Setup: Calibrate the tensiometer according to manufacturer specifications using standard weights. Use appropriate load cells matched to the expected force range for venous tissue.
  • Specimen Preparation: Cut vein segments into standardized rectangular strips (typically 2-3 mm in width). Measure the cross-sectional area precisely using calibrated micrometers.
  • Testing Protocol: Mount specimens between fixtures at a standardized gauge length. Apply preload to remove slack without stretching the tissue. Conduct testing at a constant strain rate appropriate for soft biological tissues. Record force and displacement data continuously throughout the test until specimen failure.
  • Data Analysis: Calculate engineering stress by normalizing force to original cross-sectional area. Calculate strain as the change in length divided by original length. Determine the linear region of the stress-strain curve and calculate the elastic modulus (stiffness) as the slope of this linear region. Express stiffness in appropriate pressure units (e.g., kPa or MPa) [1].
5.4.2 Histological Analysis
  • Tissue Processing: Process formalin-fixed tissues through graded ethanol series, clear in xylene, and embed in paraffin using standard histological techniques. Section tissues at 4-5 μm thickness using a rotary microtome.
  • Staining: Perform hematoxylin and eosin staining according to standard protocols. Additional staining with Masson's trichrome may be performed to evaluate collagen deposition and fibrosis.
  • Intimal Thickness Scoring: Examine sections by light microscopy at appropriate magnification (typically 100-400x). Score intimal thickness using a semi-quantitative scoring system:
    • Grade 0: Normal intima, minimal cellularity
    • Grade 1: Mild intimal thickening, 1-3 cell layers
    • Grade 2: Moderate intimal thickening, 4-8 cell layers
    • Grade 3: Severe intimal thickening, >8 cell layers
    • Grade 4: Extensive intimal proliferation with luminal narrowing
  • Blinded Assessment: Perform all histological evaluations by investigators blinded to treatment group assignment to minimize bias. Analyze multiple sections from each specimen and calculate mean scores for statistical comparison [1].
5.4.3 Inflammatory Mediator Analysis
  • Protein Extraction: Homogenize snap-frozen vein wall segments in appropriate lysis buffer containing protease inhibitors. Centrifuge homogenates at high speed (10,000-14,000 × g) for 10-15 minutes at 4°C. Collect supernatant and quantify total protein concentration using standardized methods (e.g., BCA or Bradford assay).
  • Enzyme-Linked Immunosorbent Assay (ELISA): Perform commercial ELISA kits for target analytes (IL-13, MCP-1, PDGF ββ) according to manufacturer protocols. Include appropriate standards, controls, and blank wells on each plate.
  • Quantification: Measure absorbance using a microplate reader at the appropriate wavelength. Generate standard curves using reference standards and calculate analyte concentrations in experimental samples by interpolation from the standard curve. Normalize values to total protein content and express as picograms or nanograms per milligram of total protein [1].

Visualization Appendix

Experimental Workflow

experimental_workflow Experimental Workflow: this compound Vein Wall Injury Study start Study Initiation animal_prep Animal Preparation Male rats start->animal_prep stenosis IVC Stenosis Surgery 94.4% diameter reduction animal_prep->stenosis thrombosis Thrombus Induction (48 hours) stenosis->thrombosis treatment_start Treatment Initiation (Post-op Day 2) thrombosis->treatment_start group1 Group 1: this compound 30 mg/kg oral daily treatment_start->group1 group2 Group 2: LMWH 3 mg/kg SC daily treatment_start->group2 group3 Group 3: this compound + LMWH Combination therapy treatment_start->group3 group4 Group 4: Untreated Controls No intervention treatment_start->group4 treatment_period 7-Day Treatment Period group1->treatment_period group2->treatment_period group3->treatment_period group4->treatment_period endpoint Study Endpoint (Treatment Day 7) treatment_period->endpoint analysis Tissue Collection & Analysis endpoint->analysis mass Thrombus Mass Quantification analysis->mass tensiometry Vein Wall Tensiometry (Stiffness measurement) analysis->tensiometry histology Histological Analysis Intimal thickness scoring analysis->histology elisa Inflammatory Mediators ELISA (IL-13, MCP-1, PDGF) analysis->elisa

Diagram 1: Experimental workflow illustrating the comprehensive study design from animal preparation through endpoint analyses.

Mechanism of Action

mechanism_of_action Mechanism of P-Selectin Inhibition in Vein Wall Protection dvt Deep Venous Thrombosis (IVC Stenosis Model) inflammation Inflammatory Response Endothelial activation dvt->inflammation p_selectin P-Selectin Expression on activated endothelium/platelets inflammation->p_selectin leukocyte_recruitment Leukocyte Recruitment Monocyte adhesion & migration p_selectin->leukocyte_recruitment cytokine_release Cytokine Release IL-13, MCP-1, PDGF-ββ leukocyte_recruitment->cytokine_release vein_wall_injury Vein Wall Injury Stiffness, intimal thickening cytokine_release->vein_wall_injury psi697 This compound Treatment Oral P-selectin inhibitor inhibition P-Selectin Inhibition Blockade of leukocyte adhesion psi697->inhibition reduced_inflammation Reduced Inflammation Decreased cytokine production inhibition->reduced_inflammation independent Independent of Thrombus Mass No effect on thrombus resolution inhibition->independent protected_vein_wall Protected Vein Wall Reduced stiffness & intimal thickening reduced_inflammation->protected_vein_wall

Diagram 2: Proposed mechanism of action for this compound in protecting against vein wall injury following deep venous thrombosis.

References

Comprehensive Application Notes and Protocols: PSI-697 Mediated PAD4 Expression Inhibition in Acute Pancreatitis and Related Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

P-selectin and PAD4 have emerged as significant contributors to the pathogenesis of inflammatory diseases, particularly in the context of acute pancreatitis (AP) and related conditions. P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, plays a crucial role in leukocyte recruitment and has been recently implicated in inducing neutrophil extracellular traps (NETs) formation through molecular pathways involving PAD4. NETs are web-like structures composed of DNA, histones, and granular proteins that neutrophils release in response to various stimuli. While initially identified as a host defense mechanism, excessive NET formation has been linked to tissue damage and disease progression in various inflammatory conditions.

Recent clinical evidence demonstrates that patients with acute pancreatitis exhibit significantly elevated levels of both NETs and P-selectin compared to healthy volunteers, suggesting a potential pathogenic connection [1] [2]. Understanding the mechanistic relationship between P-selectin and PAD4 activation provides valuable insights for therapeutic intervention. PSI-697, a novel P-selectin inhibitor, has shown promise in disrupting this pathological cascade by targeting the P-selectin/PSGL-1 interaction, subsequently downregulating the downstream signaling events that lead to PAD4 activation and NET formation [1] [3]. These application notes and protocols provide detailed methodologies for investigating this compound-mediated PAD4 expression inhibition in experimental models relevant to acute pancreatitis and other NET-driven pathologies.

Mechanism of Action

This compound Mechanism and Target Profile

This compound (2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid) is a small molecule antagonist that specifically targets P-selectin with oral activity. Biochemical analyses using Biacore and cell-based assays demonstrate that this compound dose-dependently inhibits the binding of human P-selectin to its primary ligand, PSGL-1 (P-selectin glycoprotein ligand-1), with 50% inhibition of binding occurring at concentrations between 50 to 125 µM [3]. This specific interaction blockade prevents the initial signaling event that would otherwise trigger downstream inflammatory cascades.

In vivo pharmacokinetic studies in rats characterize this compound as having low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [3]. These properties contribute to its efficacy in rodent models of vascular inflammation and thrombosis, where this compound administration significantly reduced leukocyte rolling in exteriorized rat cremaster venules by 39% compared to vehicle control and reduced thrombus weight by 18% in a rat venous thrombosis model, without prolonging bleeding time [3]. These characteristics position this compound as a valuable research tool for investigating P-selectin-mediated pathologies.

PAD4 Signaling Pathway in NET Formation

The pathway connecting P-selectin activation to PAD4-mediated NET formation involves a coordinated signaling cascade that culminates in histone citrullination and chromatin decondensation. Upon P-selectin binding to PSGL-1 on neutrophils, intracellular signaling is triggered through spleen-associated tyrosine kinase (Syk) phosphorylation, which in turn mediates calcium mobilization within the cell [1] [2]. This increased intracellular calcium activates PAD4 (peptidyl arginine deiminase 4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on histone proteins, particularly histone H3.

Citrullinated histones undergo structural changes that facilitate chromatin decondensation, a critical step in NETosis (the process of NET formation) [4] [5]. The citrullination process alters the electrostatic properties of histones, reducing their positive charge and consequently weakening their interaction with negatively charged DNA [5]. This PAD4-mediated histone hypercitrullination is now recognized as a fundamental mechanism in NET formation across various pathological contexts, including acute pancreatitis, cancer progression, and autoimmune diseases [1] [4] [5].

G P_selectin P_selectin PSGL1 PSGL1 P_selectin->PSGL1 Binds to Syk Syk PSGL1->Syk Activates Calcium Calcium Syk->Calcium Mobilizes PAD4 PAD4 Calcium->PAD4 Activates Histone_Citrullination Histone_Citrullination PAD4->Histone_Citrullination Catalyzes NET_Formation NET_Formation Histone_Citrullination->NET_Formation Leads to PSI697 PSI697 PSI697->P_selectin Inhibits

Figure 1: P-selectin Signaling Pathway in NET Formation. This diagram illustrates the molecular pathway through which P-selectin activation leads to neutrophil extracellular trap (NET) formation via PSGL-1, Syk phosphorylation, calcium mobilization, and PAD4-mediated histone citrullination. This compound inhibits the initial P-selectin/PSGL-1 interaction, disrupting the entire cascade [1] [2].

Experimental Data & Results

Quantitative Findings from Key Studies

Table 1: Summary of this compound Efficacy in Preclinical Models

Disease Model Administration Route Dosage Key Results Reference
Acute Pancreatitis (Mouse) Oral Not specified Reduced NET formation, decreased PAD4 expression, ameliorated pancreatic tissue damage, reduced serum amylase and lipase [1] [2]
Vascular Inflammation (Rat) Oral 50 mg/kg 39% reduction in rolling leukocytes in cremaster venules [3]
Venous Thrombosis (Rat) Oral 100 mg/kg 18% reduction in thrombus weight without prolonged bleeding time [3]
Carotid Injury (Rat) Oral 30 mg/kg or 15 mg/kg 40.2% and 25.7% decrease in intima/media ratios, respectively [3]

Table 2: PAD4 Inhibitors and Their Properties

Inhibitor Name Type IC50 Value Selectivity Key Characteristics Reference
This compound P-selectin inhibitor 50-125 µM (P-selectin binding inhibition) P-selectin specific Orally active, reduces NET formation via upstream P-selectin inhibition [1] [3]
GSK199 PAD4 inhibitor 250 nM (0.2 mM Ca²⁺) 35x more selective for PAD4 Reversible, calcium-competitive, mixed mode of inhibition [4] [6]
GSK484 PAD4 inhibitor 50 nM (0.2 mM Ca²⁺) 35x more selective for PAD4 Reversible, calcium-competitive, reduced NET formation in human neutrophils [4] [6]
JBI-589 PAD4 inhibitor 0.122 µM Highly selective for PAD4 Orally active, reduced tumor growth and metastasis, enhanced checkpoint inhibition [4] [7]
Cl-amidine PAD4 inhibitor Not specified Irreversible, pan-PAD inhibitor Covalently binds C645 in active site, widely used as research tool [4] [6]

Research findings demonstrate that This compound pretreatment effectively blunts NET formation and PAD4 expression in pancreatic tissue, concomitant with amelioration of acute pancreatitis severity in mouse models [1] [2]. The therapeutic efficacy was assessed through multiple parameters including histopathological scoring, measurement of serum amylase and lipase levels, and quantification of NET-specific markers. In these studies, P-selectin stimulation upregulated PSGL-1 expression, increased Syk phosphorylation, mediated intracellular calcium signaling, and led to PAD4 activation and expression, which collectively modulated NET formation in neutrophils [1]. The inhibition of this pathway at the P-selectin level with this compound produced significant protective effects against pancreatic tissue damage.

The calcium dependence of PAD4 activation presents a critical regulatory mechanism, with calcium binding increasing PAD4 enzymatic activity by more than 10,000-fold [6]. This explains the significance of calcium mobilization in the P-selectin signaling pathway and provides a rationale for targeting upstream events to modulate PAD4 activity. The structural basis for PAD4 inhibition involves key residues in the enzyme's active site, including C645, D350, D473, and H471, which are essential for the conversion of arginine substrates to citrulline [4]. Understanding these molecular interactions facilitates the development and application of targeted inhibitors like this compound.

Experimental Protocols

In Vitro NET Formation and Inhibition Assay
4.1.1 Neutrophil Isolation Protocol
  • Blood Collection: Collect fresh human peripheral blood into EDTA-containing tubes to prevent coagulation. Process samples within 2 hours of collection for optimal neutrophil viability [1] [2].

  • Density Gradient Centrifugation: Layer undiluted blood carefully over neutrophil isolation medium (commercial kits such as Solarbio, China). Centrifuge at 400-500 × g for 30-35 minutes at room temperature with minimal brake settings to maintain gradient integrity [1] [2].

  • Neutrophil Harvesting: After centrifugation, carefully aspirate the neutrophil-rich layer at the interface. Wash cells twice with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) to remove platelets and residual isolation medium [1].

  • Purity Assessment: Determine neutrophil purity using Wright-Giemsa staining following standard protocols. Accept preparations with >96% purity for experimental use. Count cells using a hemocytometer or automated cell counter and resuspend in RPMI 1640 medium supplemented with 2% FBS at appropriate concentrations for subsequent assays [1] [2].

4.1.2 NET Induction and Inhibition
  • Neutrophil Stimulation: Seed isolated neutrophils at 2-5×10⁵ cells/well in appropriate plates. Stimulate with P-selectin recombinant protein (concentration range: 1-10 µg/mL) for 4 hours at 37°C in 5% CO₂ to induce NET formation [1] [2].

  • Inhibitor Treatment: For inhibition studies, preincubate neutrophils with This compound (concentration range: 10-100 µM) for 30-60 minutes prior to P-selectin stimulation. Include vehicle controls and untreated controls for baseline comparisons [1] [3].

  • NET Quantification Methods:

    • Cell-free DNA (cf-DNA) Measurement: Collect supernatants after stimulation and quantify cf-DNA using Quant-iT PicoGreen dsDNA Assay Kit according to manufacturer's instructions [1] [2].
    • MPO-DNA Complexes: Capture MPO-DNA complexes in anti-MPO antibody-coated plates and detect using PicoGreen dsDNA assay [1].
    • Immunofluorescence Staining: Fix neutrophils with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with antibodies against citrullinated histone H3 (CitH3) and myeloperoxidase (MPO) followed by appropriate fluorescent secondary antibodies. Visualize using confocal microscopy and quantify NET-forming cells [1] [2].

Figure 2: Experimental Workflow for In Vitro NET Formation Assay. This diagram outlines the key steps in assessing NET formation and inhibition, from neutrophil isolation through stimulation and multiple quantification methods [1] [2].

In Vivo Acute Pancreatitis Model and this compound Treatment
4.2.1 Animal Model Establishment
  • Animal Selection: Use 8-12 week old C57BL/6 mice (or other appropriate strains) with body weights of 20-25g. House animals under standard conditions with free access to food and water. All procedures should receive appropriate institutional animal care committee approval [1] [2].

  • Acute Pancreatitis Induction: Induce acute pancreatitis via intraperitoneal injections of caerulein (a cholecystokinin analog). Administer caerulein at 50-100 µg/kg body weight hourly for 6-10 injections. Monitor animals for signs of distress and characteristic features of pancreatitis [1] [2].

  • This compound Treatment Protocol: Administer this compound via oral gavage at doses ranging from 30-100 mg/kg body weight. For prophylactic protocols, administer 1 hour before pancreatitis induction. For therapeutic protocols, administer immediately after the first caerulein injection. Continue dosing based on experimental design and pharmacokinetic properties [1] [3].

4.2.2 Sample Collection and Analysis
  • Blood Collection: At experimental endpoint, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia. Separate serum by centrifugation (2000 × g, 10 minutes, 4°C) for analysis of amylase and lipase activities using standard commercial kits [1] [2].

  • Pancreatic Tissue Processing: Harvest pancreatic tissue and divide for multiple analyses:

    • Histopathology: Fix tissue segments in 4% paraformaldehyde, embed in paraffin, section at 4-5 µm thickness, and stain with hematoxylin and eosin (H&E) for evaluation of inflammation, edema, and necrosis by a blinded pathologist [1].
    • NET Detection: Process tissue for immunofluorescence staining using antibodies against CitH3 and MPO to visualize and quantify NET structures in pancreatic sections [1] [2].
    • Protein Analysis: Snap-freeze tissue segments in liquid nitrogen and store at -80°C for subsequent Western blot analysis of PAD4 expression [1].
  • Western Blot for PAD4: Homogenize frozen pancreatic tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with anti-PAD4 antibodies. Use β-actin or GAPDH as loading controls. Quantify band intensities using appropriate imaging software [1] [2].

Calcium Flux Measurement
  • Cell Loading: Load isolated neutrophils with Fluo-4 AM dye (5 µM working concentration) in HEPES-buffered saline solution. Incubate at 37°C for 40 minutes, protected from light [1] [2].

  • Signal Acquisition: After loading, wash cells twice and analyze using flow cytometry or fluorescence microscopy. For flow cytometry, collect baseline fluorescence for 30-60 seconds before adding stimuli to establish baseline calcium levels [1].

  • Stimulation and Inhibition: Stimulate neutrophils with P-selectin recombinant protein (1-10 µg/mL) with or without this compound pretreatment (10-100 µM). Monitor fluorescence changes over time, typically for 10-15 minutes post-stimulation [1] [2].

  • Data Analysis: Calculate relative fluorescence intensity normalized to baseline. Compare peak responses between treatment groups to assess the effect of this compound on P-selectin-mediated calcium mobilization [1].

Applications in Disease Contexts

The therapeutic targeting of the P-selectin-PAD4 axis extends beyond acute pancreatitis to encompass a range of inflammatory diseases and oncological conditions. In cancer biology, PAD4 inhibition has demonstrated significant potential in halting tumor progression and metastatic spread by modulating neutrophil function in the tumor microenvironment [7]. Research from the Nefedova laboratory shows that PAD4 inhibition dramatically down-regulates the chemokine receptor CXCR2, reduces immunosuppressive polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) at tumor and metastatic sites, activates T cells, and synergizes with immune checkpoint blockade therapies [7].

In the context of rheumatoid arthritis (RA), PAD4-mediated citrullination of proteins generates autoantigens that drive the production of anti-citrullinated protein antibodies (ACPA), a hallmark of RA pathogenesis [8]. Computational drug repurposing approaches have identified several FDA-approved medications, including Pemetrexed, Leucovorin, Chlordiazepoxide, and Ioversol, as potential PAD4 inhibitors for RA treatment, demonstrating the broad interest in targeting this pathway across disease states [8].

Additionally, PAD4-mediated NET formation has been implicated in fibrotic encapsulation around orthopedic implants, with studies showing that PAD4 inhibition or NET resolution through DNase 1 treatment improves osseointegration and reduces fibrotic tissue in murine models of implant failure [9]. These diverse applications highlight the pathophysiological significance of the P-selectin-PAD4-NET axis and the potential broad utility of targeted interventions like this compound across multiple therapeutic areas.

Conclusion

The methodologies outlined in these application notes provide comprehensive guidance for investigating This compound-mediated inhibition of PAD4 expression and NET formation in the context of acute pancreatitis and related conditions. The experimental protocols detail specific techniques for in vitro assessment of neutrophil responses, in vivo modeling of acute pancreatitis, and molecular analyses of key signaling pathways. The consistent findings across multiple studies demonstrate that P-selectin inhibition represents a promising therapeutic strategy for modulating PAD4 activity and NET formation, with potential applications spanning inflammatory diseases, cancer, and autoimmune conditions.

As research in this field advances, the refinement of more potent inhibitors targeting this pathway continues to evolve. The development of highly selective PAD4 inhibitors such as GSK199, GSK484, and JBI-589 provides additional tools for investigating the specific contribution of PAD4-mediated citrullination in disease pathogenesis [4] [7] [6]. The complementary use of P-selectin inhibitors like this compound and direct PAD4 inhibitors will enable more precise dissection of this biologically significant pathway and facilitate the development of novel therapeutic interventions for conditions driven by aberrant NET formation.

References

PSI-697 Syk/Ca2+ signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697: Mechanism and Application Notes

This compound is a novel, orally active small-molecule antagonist of P-selectin [1]. Its primary mechanism of action is to dose-dependently inhibit the binding of P-selectin to its primary ligand on leukocytes, P-selectin glycoprotein ligand-1 (PSGL-1) [1]. While this compound itself does not directly inhibit Syk, it targets a critical upstream event: by blocking P-selectin, it prevents the initiation of the PSGL-1/Syk/Ca2+/PAD4 signaling cascade that leads to Neutrophil Extracellular Trap (NET) formation and exacerbation of inflammatory diseases [2] [3] [4].

The most well-documented application of this compound in research is in the context of acute pancreatitis (AP). The rationale for its use is outlined below:

  • Pathogenic Context: In AP, there is a high expression of P-selectin [2] [4]. This P-selectin binds to PSGL-1 on neutrophils, triggering a downstream signaling pathway that involves the phosphorylation of Syk, an increase in intracellular calcium (Ca2+), and the activation of Peptidylarginine deiminase 4 (PAD4). This cascade ultimately drives the formation of pro-inflammatory NETs, which worsen pancreatic injury [2] [3] [4].
  • Therapeutic Action of this compound: this compound acts as a molecular bridge breaker. By inhibiting P-selectin, it blunts the entire downstream pathway—reducing Syk phosphorylation, calcium flux, PAD4 activation, and NET formation [2]. This intervention has been shown to ameliorate the severity of acute pancreatitis in mouse models [2] [4].

Experimental Protocols for this compound In Vitro and In Vivo

Here are detailed methodologies for key experiments demonstrating the efficacy of this compound.

Protocol 1: In Vitro NET Formation Assay in Human Neutrophils

This protocol is used to demonstrate that this compound, via P-selectin inhibition, prevents NETosis induced by P-selectin stimulation [2] [3] [4].

  • Neutrophil Isolation: Collect fresh human peripheral blood in EDTA tubes. Isolate neutrophils using a density-gradient centrifugation kit according to the manufacturer's instructions. Resuspend the purified neutrophils (>96% purity) in RPMI 1640 medium supplemented with 2% Fetal Bovine Serum.
  • Pre-treatment: Pre-incubate the neutrophils with this compound (e.g., at a concentration of 200 μM) for a specified period (e.g., 1 hour) [5].
  • Stimulation: Stimulate the neutrophils with P-selectin recombinant protein (e.g., 100 ng/mL) for 4 hours to induce NET formation [5] [4].
  • NET Quantification (Choose one or both methods):
    • Immunofluorescence Staining: Seed neutrophils on poly-L-lysine-coated coverslips. After stimulation, fix cells, permeabilize, and stain with primary antibodies against Citrullinated Histone H3 (Cit-H3) and Myeloperoxidase (MPO), followed by fluorescent secondary antibodies and DAPI. Visualize NETs (co-localized web-like structures of DNA, Cit-H3, and MPO) using confocal microscopy [3] [4].
    • Biomarker Measurement: Collect supernatant after stimulation.
      • cf-DNA: Quantify using the Quant-iT PicoGreen dsDNA Assay Kit.
      • MPO-DNA Complexes: Capture complexes using an anti-MPO antibody-coated plate and quantify DNA with the PicoGreen assay [3] [4].
Protocol 2: In Vivo Efficacy in Acute Pancreatitis Mouse Model

This protocol assesses the therapeutic potential of this compound in a live animal model of disease [2] [4].

  • AP Model Establishment: Induce acute pancreatitis in mice via intraperitoneal injections of caerulein [2].
  • Drug Administration: Administer this compound via oral gavage (e.g., at 50 mg/kg). A pre-treatment regimen (e.g., 1 hour before AP induction) is commonly used [2] [1].
  • Sample Collection: After a predetermined period, collect blood serum and pancreatic tissue for analysis.
  • Severity Assessment:
    • Serum Analysis: Measure serum amylase and lipase levels as biomarkers of pancreatic damage.
    • Histopathology: Score the severity of pancreatitis (edema, inflammation, necrosis) on Hematoxylin and Eosin (H&E) stained pancreatic tissue sections.
    • NET and Pathway Analysis: Use western blotting or immunofluorescence on pancreatic tissue lysates to measure levels of PAD4 and NET markers (e.g., Cit-H3) to confirm the dampening of the target pathway [2].

Summary of Quantitative Data

The table below summarizes key quantitative findings from the literature on this compound.

Parameter Experimental System Effect of this compound Citation
P-selectin/PSGL-1 Binding (IC₅₀) Biacore/cell-based assay 50-125 μM [1]
Rolling Leukocytes Rat cremaster venules inflammation model ↓39% (50 mg/kg, p.o.) [1]
Thrombus Weight Rat venous thrombosis model ↓18% (100 mg/kg, p.o.) [1]
Neointima Formation Rat carotid injury model ↓40.2% (30 mg/kg, p.o.) [1]
NETosis & AP Severity Caerulein-induced AP mouse model Blunted NET formation, reduced PAD4, and ameliorated histopathological score [2]
MRP8/14 Release Mouse bone marrow neutrophils Inhibited P-selectin-induced release (200 μM in vitro) [5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic role of this compound and a generalized experimental workflow.

G cluster_path PSGL-1/Syk/Ca²⁺/PAD4 Pathway PSelectin P-selectin PSGL1 PSGL-1 PSelectin->PSGL1 Binds Syk Syk Phosphorylation PSGL1->Syk PSGL1->Syk Ca2 Ca²⁺ Influx Syk->Ca2 Syk->Ca2 PAD4 PAD4 Activation Ca2->PAD4 Ca2->PAD4 NETs NET Formation PAD4->NETs PAD4->NETs PSI697 This compound PSI697->PSelectin Inhibits

Diagram 1: this compound inhibits the P-selectin/PSGL-1 interaction, blocking the subsequent Syk/Ca2+/PAD4 signaling cascade that leads to NET formation.

G Start Start Experiment Setup In Vitro or In Vivo Setup Start->Setup InVitro Isolate Human Neutrophils Setup->InVitro InVivo Establish Disease Model (e.g., Acute Pancreatitis) Setup->InVivo Treat Pre-treatment with this compound (or Vehicle) Stimulate Stimulate with P-selectin (Induce Disease) Treat->Stimulate Analyze Analyze Key Endpoints Stimulate->Analyze End1 NET Formation (cf-DNA, MPO-DNA, Imaging) Analyze->End1 End2 Pathway Activation (p-Syk, Ca²⁺, PAD4) Analyze->End2 End3 Disease Severity (Histology, Enzymes) Analyze->End3 End Interpret Results InVitro->Treat InVivo->Treat End1->End End2->End End3->End

Diagram 2: A generalized workflow for evaluating this compound in both in vitro and in vivo experimental settings.

Conclusion

This compound serves as a valuable tool compound for researchers investigating the pathophysiological roles of the P-selectin and Syk/Ca2+ signaling axis. The protocols and data summarized here provide a solid foundation for designing experiments to explore its therapeutic potential in inflammatory and thrombotic diseases where this pathway is implicated.

References

Comprehensive Application Notes and Protocols: PSI-697 as a P-Selectin Inhibitor in Leukocyte Rolling Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to P-Selectin Inhibition and Therapeutic Targeting

P-selectin represents a crucial therapeutic target in inflammatory and thrombotic diseases due to its fundamental role in mediating the initial adhesion and rolling of leukocytes on activated platelets and endothelial surfaces. This transmembrane glycoprotein is rapidly translocated to cell surfaces upon activation, where it interacts with its primary ligand PSGL-1 (P-selectin glycoprotein ligand-1) expressed on leukocytes, initiating a cascade of inflammatory cell recruitment and cellular activation processes. The strategic importance of P-selectin inhibition lies in its potential to disrupt the pathological inflammation-thrombosis interface that characterizes conditions such as acute coronary syndromes, venous thrombosis, and acute pancreatitis. Among the diverse approaches to P-selectin blockade, small molecule inhibitors like PSI-697 (2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid) offer distinct advantages in terms of oral bioavailability, manufacturing efficiency, and cost-effectiveness compared to antibody-based therapeutics.

This compound represents a novel, orally active antagonist specifically designed to target the P-selectin/PSGL-1 interaction with a molecular mass of 367.83 Da [1]. Its development emerged from the need to overcome limitations of earlier P-selectin inhibitors, including suboptimal efficacy, poor pharmacokinetic profiles, and the practical challenges associated with biologic agents. As research continues to elucidate the multifaceted roles of P-selectin in disease pathophysiology, including recent findings demonstrating its capacity to induce neutrophil extracellular traps (NETs) through the PSGL-1/Syk/Ca2+/PAD4 signaling pathway [2], the utility of well-characterized experimental tools like this compound becomes increasingly important for both mechanistic studies and therapeutic development.

Quantitative Data Summary of this compound Efficacy

Table 1: Summary of this compound Efficacy Across Experimental Models

Experimental Model Dosing/Concentration Key Efficacy Outcomes Significance
In vitro P-selectin binding 50-125 µM 50% inhibition of human P-selectin to PSGL-1 binding IC50 range established [1]
Rat cremaster venules (exteriorized) 50 mg/kg p.o. 39% reduction in rolling leukocytes P < 0.05 vs. vehicle control [1]
Rat venous thrombosis 100 mg/kg p.o. 18% reduction in thrombus weight P < 0.05 vs. vehicle, no bleeding time prolongation [1]
Rat carotid injury 30 mg/kg p.o. (13 days) 40.2% decrease in intima/media ratios P = 0.025 vs. vehicle controls [1]
Rat carotid injury 15 mg/kg p.o. (13 days) 25.7% decrease in intima/media ratios P = 0.002 vs. vehicle controls [1]
Human platelet-monocyte aggregates 600 mg single dose (1906 ng/mL plasma) No significant inhibition of basal or TRAP-stimulated aggregates P > 0.05 at 4 and 24 hours [3]
Mouse acute pancreatitis Not specified in study Reduced NETs formation and pancreatic tissue damage Ameliorated disease severity [2]

Table 2: Pharmacokinetic Profile of this compound in Rats

Parameter Characteristics Experimental Notes
Clearance Low Favorable pharmacokinetic property [1]
Half-life Short Requires consideration of dosing frequency [1]
Volume of Distribution Low Suggests limited tissue penetration [1]
Oral Bioavailability Moderate Supports oral administration route [1]
Plasma Concentration (4h post-dose) 1906 ng/mL (~5.2 µM) In human subjects receiving 600 mg [3]
Plasma Concentration (24h post-dose) 83 ng/mL (~0.23 µM) Rapid clearance observed in humans [3]

Detailed Protocol: Leukocyte Rolling Inhibition Assay in Rat Cremaster Muscle

Background and Principles

The exteriorized rat cremaster model provides a physiologically relevant system for real-time visualization and quantification of leukocyte-endothelial interactions in response to inflammatory stimuli. This assay directly measures the functional efficacy of P-selectin inhibitors like this compound by quantifying the reduction in leukocyte rolling—the critical first step in the inflammatory cascade that depends heavily on P-selectin/PSGL-1 interactions. The cremaster muscle's thin, translucent structure allows for high-resolution intravital microscopy, making it ideal for studying the dynamic process of leukocyte rolling under near-physiological conditions [1].

Materials and Reagents
  • Animals: Male Sprague-Dawley or Wistar rats (typically 250-300 g)
  • Test compound: this compound suspended in appropriate vehicle (e.g., 0.5% methylcellulose)
  • Surgical supplies: Fine dissection instruments, sutures, veterinary anesthetic (e.g., ketamine/xylazine)
  • Intravital microscopy system: Upright microscope with water immersion objectives, high-sensitivity CCD camera, temperature-controlled stage
  • Physiological monitoring equipment: Rectal temperature probe, heart rate monitor
  • Image analysis software: Package capable of tracking cell movement (e.g., ImageJ with tracking plugins)
Experimental Procedure
  • Animal Preparation and Dosing:

    • Administer this compound (50 mg/kg) or vehicle control via oral gavage at predetermined time before surgery (typically 60-90 minutes based on pharmacokinetic data) [1].
    • Anesthetize animals using appropriate anesthetic regimen and maintain body temperature at 37°C throughout the procedure.
  • Cremaster Muscle Exteriorization:

    • Make a scrotal incision and carefully expose the cremaster muscle without compromising vascular integrity.
    • Gently spread the muscle over a transparent pedestal and secure with sutures at minimal tension.
    • Continuously superfuse the tissue with warmed (37°C) bicarbonate-buffered saline equilibrated with 5% CO₂ in N₂ to maintain physiological pH and temperature.
  • Intravital Microscopy and Data Acquisition:

    • Allow tissue to stabilize for 30 minutes after preparation before initiating observations.
    • Select 3-5 postcapillary venules (25-40 µm diameter) per animal for systematic analysis.
    • Record video images (typically 2-5 minutes per venule) using a 40x water immersion objective.
    • Ensure consistent recording parameters (focus, illumination, magnification) across all experimental groups.
  • Leukocyte Rolling Quantification:

    • Identify rolling leukocytes as cells moving at significantly slower velocity than the centerline blood flow.
    • Calculate rolling flux as the number of leukocytes passing a fixed point per minute.
    • Determine rolling velocity by tracking individual leukocytes over a 100-200 µm vessel segment.
    • Express data as rolling cells per minute or as percentage reduction compared to vehicle control.
Data Analysis and Interpretation

In the foundational study of this compound, treatment with 50 mg/kg orally resulted in a statistically significant 39% reduction (P < 0.05) in rolling leukocytes compared to vehicle control [1]. This level of inhibition demonstrates meaningful biological activity despite not achieving complete abolition of rolling, suggesting that partial blockade of P-selectin may be sufficient for therapeutic effects in certain contexts. Researchers should normalize data to pre-treatment baselines when possible and include appropriate positive controls (e.g., P-selectin blocking antibodies) to validate assay sensitivity.

Complementary Assay Protocols

Platelet-Monocyte Aggregate Formation Assay

The flow cytometry-based assessment of platelet-monocyte aggregates serves as a sensitive ex vivo measure of P-selectin inhibition in whole blood. This protocol details the human study methodology where this compound was administered at 600 mg orally to healthy smokers in a randomized, double-blind, placebo-controlled crossover design [3].

Key Steps:

  • Blood Collection: Draw peripheral blood into citrate or EDTA tubes at baseline, 4 hours, and 24 hours post-dosing.
  • Stimulation (optional): Incubate aliquots with thrombin receptor-activating peptide (TRAP; 0.1-1.0 µm/L) to stimulate platelet activation and P-selectin expression.
  • Antibody Staining: Label samples with fluorescently conjugated antibodies against monocyte markers (e.g., CD14) and platelet markers (e.g., CD42a).
  • Flow Cytometry Analysis: Identify monocyte population by forward/side scatter and CD14 positivity, then quantify percentage of CD14+ monocytes co-expressing platelet markers.
  • Data Interpretation: In human subjects, this compound achieved plasma concentrations of 1906 ng/mL at 4 hours and 83 ng/mL at 24 hours but did not demonstrate significant inhibition of platelet-monocyte aggregate formation compared to placebo [3].
In Vitro P-selectin Binding Assays

Surface Plasmon Resonance (SPR) Protocol: The binding affinity of this compound to P-selectin has been characterized using Biacore technology, which measures real-time biomolecular interactions [1].

  • Immobilization: Covalently immobilize recombinant human P-selectin on a CM5 sensor chip using amine coupling chemistry.
  • Binding Kinetics: Inject serial dilutions of this compound (typically 10-200 µM range) over the chip surface at constant flow rate.
  • Data Analysis: Determine kinetic parameters (association rate kₐ, dissociation rate kḍ) and calculate equilibrium dissociation constant (K_D).
  • Results Interpretation: this compound demonstrates dose-dependent inhibition of human P-selectin binding to PSGL-1 with an IC₅₀ range of 50-125 µM [1].

Cell-Based Binding Assay:

  • Plate Preparation: Immobilize recombinant P-selectin in 96-well plates overnight.
  • Ligand Binding: Add PSGL-1-Fc fusion protein or fluorescently labeled HL-60 cells (which express PSGL-1) in the presence of this compound or vehicle.
  • Detection: Quantify bound ligand using HRP-conjugated secondary antibodies or fluorescence measurement.
  • Dose-Response: Test this compound across a concentration range (e.g., 1-200 µM) to generate inhibition curves.

Signaling Pathways and Mechanisms of Action

G PSelectin PSelectin PSGL1 PSGL1 PSelectin->PSGL1 Binding Syk Syk PSGL1->Syk Activation Calcium Calcium Syk->Calcium Mobilization PAD4 PAD4 Calcium->PAD4 Activation NETs NETs PAD4->NETs Formation Inflammation Inflammation NETs->Inflammation TissueDamage TissueDamage NETs->TissueDamage PSI697 PSI697 PSI697->PSelectin Inhibits

Figure 1: P-Selectin Signaling Pathway and this compound Inhibition Mechanism

This compound exerts its effects by specifically targeting the P-selectin/PSGL-1 interaction, thereby disrupting downstream signaling cascades that drive inflammatory and thrombotic processes. As illustrated in Figure 1, the binding of P-selectin to its primary ligand PSGL-1 on leukocytes triggers intracellular signaling through the Syk kinase pathway, leading to calcium mobilization and subsequent activation of peptidylarginine deiminase 4 (PAD4) [2]. This signaling axis ultimately promotes the formation of neutrophil extracellular traps (NETs)—web-like structures composed of DNA and granular proteins that contribute to inflammation and tissue damage in conditions such as acute pancreatitis.

The therapeutic mechanism of this compound involves competitive inhibition at the P-selectin binding site, preventing its interaction with PSGL-1 and subsequent signal transduction. Molecular docking studies suggest that small molecule inhibitors like this compound target the lectin domain of P-selectin, which is essential for carbohydrate-mediated recognition of PSGL-1 [4]. This inhibition is particularly effective against the initial stages of leukocyte recruitment, as demonstrated by the significant reduction in leukocyte rolling observed in the rat cremaster model [1]. The specificity of this interaction is crucial, as this compound does not appear to significantly affect bleeding time—a distinct advantage over conventional anticoagulant therapies [1].

Research Applications and Context

Disease Models and Therapeutic Applications

This compound has demonstrated efficacy across multiple preclinical models of vascular inflammation and thrombosis, supporting its potential utility in various disease contexts:

  • Venous Thrombosis: In a rat venous thrombosis model, this compound (100 mg/kg p.o.) significantly reduced thrombus weight by 18% without prolonging bleeding time, highlighting its antithrombotic efficacy with a potentially favorable safety profile regarding hemorrhage risk [1].

  • Vascular Inflammation and Restenosis: In a rat carotid injury model, this compound administered orally at 30 mg/kg or 15 mg/kg once daily for 13 days resulted in dose-dependent reductions in intima/media ratios of 40.2% and 25.7%, respectively [1]. This indicates potential application in preventing neointimal hyperplasia following vascular injury.

  • Acute Pancreatitis: Recent research has revealed that P-selectin inhibition with this compound can blunt NETs formation and PAD4 expression in pancreatic tissue, ameliorating disease severity in mouse models [2]. This suggests expanding therapeutic applications to sterile inflammatory conditions beyond cardiovascular diseases.

Comparative Inhibitor Context

This compound represents one of several approaches to P-selectin inhibition, each with distinct characteristics:

  • Small Molecules (this compound, TBC-1269): Offer oral bioavailability and lower production costs but generally exhibit lower potency (micromolar range) compared to biologics [5].

  • Glycopeptide Mimetics (GSnP-6): Demonstrate nanomolar affinity (Kd ~22 nM) but present synthetic challenges and higher manufacturing complexity [5] [6].

  • Antibody-based Inhibitors (Crizanlizumab): Provide high specificity but face limitations including high production costs, poor transport stability, and potential immunogenicity with repeated administration [4].

The choice of inhibitor type depends on the specific research or therapeutic objectives, balancing factors such as potency, dosing frequency, administration route, and cost considerations.

Technical Considerations and Limitations

When implementing this compound in experimental models, several technical considerations warrant attention:

  • Species Specificity: The inhibitory activity of this compound may vary between species due to structural differences in P-selectin. Researchers should validate cross-reactivity when working with non-human models [1].

  • Plasma Protein Binding: The high protein binding characteristics of many small molecules can significantly impact free drug concentrations and functional activity.

  • Metabolic Stability: The short half-life of this compound observed in both rat and human studies may necessitate multiple dosing regimens in prolonged experiments [1] [3].

  • Functional Assay Sensitivity: The lack of significant effect on platelet-monocyte aggregation in human subjects despite adequate plasma levels suggests potential limitations in target engagement or compensatory mechanisms in certain biological contexts [3].

  • Off-Target Effects: While designed as a P-selectin antagonist, comprehensive selectivity profiling against related targets (E-selectin, L-selectin) should be considered when interpreting results.

Researchers should carefully match the pharmacological properties of this compound with their experimental design, particularly regarding dosing timing relative to peak plasma concentrations and the specific readouts most sensitive to P-selectin inhibition.

Conclusion

This compound serves as a valuable pharmacological tool for investigating P-selectin-mediated processes in inflammatory and thrombotic diseases. The detailed protocols provided in this document enable researchers to implement robust assays for evaluating leukocyte rolling inhibition and related phenomena. When applied appropriately with consideration of its pharmacokinetic and pharmacodynamic properties, this compound can generate meaningful data on P-selectin function and inhibition. The continuing elucidation of P-selectin's role in disease pathways, including recently identified functions in NETosis, underscores the ongoing relevance of well-characterized inhibitors like this compound for both basic research and therapeutic development [2].

References

PSI-697: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: PSI-697 is a novel oral small-molecule antagonist of P-selectin, a cell surface adhesion molecule that mediates interactions between platelets, leukocytes, and the endothelium [1]. By inhibiting P-selectin binding to its primary ligand, PSGL-1, this compound aims to reduce vascular inflammation and thrombosis without significant anticoagulant effects [2] [3].

Key Experimental Findings: The following table summarizes quantitative data from foundational in vitro and in vivo studies.

Model/Assay Key Finding Dosage/Concentration Reported Outcome/IC₅₀ Citation
In Vitro Binding Assay Inhibits human P-selectin binding to PSGL-1 N/A IC₅₀ = 50 - 125 μM [3] [3]
Rat Cremaster Venule Reduces leukocyte rolling 50 mg/kg (p.o.) 39% reduction vs. control [3] [3]
Rat Venous Thrombosis Reduces thrombus weight 100 mg/kg (p.o.) 18% reduction vs. vehicle [3] [3]
Baboon Iliac Vein Thrombosis Promotes thrombus resolution 30 mg/kg (p.o., daily) >80% vein lumen opening [2] [2]
Baboon Iliac Vein Thrombosis Increases plasma D-dimer 30 mg/kg (p.o., daily) Significant increase 6h post-induction [2] [2]
Human Clinical Trial (Phase) Effect on platelet-monocyte aggregates 600 mg (single oral dose) No significant inhibition [1] [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Characterization of P-Selectin Inhibition

This protocol is used to establish the compound's baseline activity [3].

  • Biacore/Cell-Based Assay: Use a Biacore system or a cell-based assay with immobilized human P-selectin.
  • Preparation of this compound: Prepare serial dilutions of this compound in an appropriate solvent like DMSO [4].
  • Incubation: Introduce the PSGL-1 ligand (or cells expressing PSGL-1) along with the this compound dilutions to the P-selectin surface.
  • Quantification: Measure the bound PSGL-1. The concentration that inhibits 50% of binding (IC₅₀) is calculated from the dose-response curve [3].
Protocol 2: Rat Model of Venous Thrombosis

This model evaluates the anti-thrombotic efficacy of this compound in vivo [3].

  • Thrombus Induction: Induce venous thrombosis in rats using a standardized model (e.g., stenosis or vessel injury).
  • Dosing Regimen: Administer this compound orally, for example, at 100 mg/kg. A vehicle control group is essential.
  • Endpoint Analysis: After a pre-defined period, harvest the thrombus and measure its wet weight. Compare the mean thrombus weight between the treated and control groups to assess efficacy.
  • Safety Monitoring: As a critical safety measure, bleeding time should be assessed (e.g., via a tail transection method) and compared to controls. Studies have reported no prolongation of bleeding time with this compound [3].
Protocol 3: Baboon Model of Venous Thrombus Resolution

This large-animal model assesses the compound's ability to promote the breakdown of an established thrombus [2].

  • Pre-dosing: Begin oral administration of this compound (e.g., 30 mg/kg) daily, starting three days before thrombus induction.
  • Thrombus Induction: Perform balloon occlusion of the iliac vein to induce thrombosis.
  • Continued Dosing: Maintain the daily this compound dosing for six days post-occlusion.
  • Outcome Measures:
    • Thrombus Resolution: Quantify vein lumen patency (e.g., >80% opening) over time using imaging techniques like magnetic resonance venography (MRV) [2].
    • Fibrinolysis Marker: Collect plasma samples to measure D-dimer levels, which indicate enhanced fibrinolysis [2].
    • Inflammation: Assess reduction in vein wall inflammation via MRV or histology [2].
Protocol 4: Recent Application in Cholestatic Liver Injury Model

A 2025 study identified a new application for this compound in liver disease, suggesting broader therapeutic potential [5].

  • Disease Model: Use a murine model of obstructive cholestasis, such as bile duct ligation (BDL).
  • Dosing: Administer this compound to the BDL mice. The specific dosage can be determined based on prior pharmacokinetic data.
  • Endpoint Analysis:
    • Primary Readout: Evaluate the extent of liver injury through serum levels of AST and ALT, and by histological analysis of necrosis.
    • Mechanistic Insight: Analyze liver tissues for neutrophil infiltration (e.g., via Ly6G+ staining) to confirm that the therapeutic effect is mediated through inhibition of P-selectin-dependent neutrophil recruitment [5].

The diagrams below illustrate the core mechanism and a key experimental workflow.

G PSelectin P-Selectin Expression on Activated Platelets/Endothelium PSGL1 PSGL-1 Ligand on Leukocytes PSelectin->PSGL1 Binds to LeukocyteRecruitment Leukocyte Recruitment & Rolling PSGL1->LeukocyteRecruitment Leads to VascularInflammation Sustained Vascular Inflammation & Thrombosis LeukocyteRecruitment->VascularInflammation Promotes PSI697 This compound Inhibition Inhibition of P-Selectin Binding PSI697->Inhibition Causes Inhibition->PSelectin Blocks ReducedThrombosis Promoted Thrombus Resolution Inhibition->ReducedThrombosis Results in

Diagram 1: Mechanism of this compound Action. This compound binds to P-selectin, blocking its interaction with PSGL-1 on leukocytes. This inhibits leukocyte recruitment and rolling, a key step in the inflammatory process that sustains thrombosis, thereby promoting thrombus resolution [2] [1] [3].

G Start Day -3: Start this compound dosing (30 mg/kg, p.o., daily) InduceThrombus Day 0: Induce Iliac Vein Thrombosis (Balloon Occlusion) Start->InduceThrombus ContinueDosing Days 1-6: Continue This compound Dosing InduceThrombus->ContinueDosing Monitor Days 1-6: Longitudinal Monitoring ContinueDosing->Monitor MRV Imaging (MRV): Vein Lumen Opening Monitor->MRV Primary Outcome Biomarkers Plasma Analysis: D-dimer Levels Monitor->Biomarkers Secondary Outcome End Day 6: Endpoint Analysis MRV->End Biomarkers->End

Diagram 2: Baboon Thrombus Resolution Protocol. This workflow outlines the key steps for the in vivo assessment of this compound in promoting thrombus resolution, highlighting the pre- and post-thrombosis dosing schedule and critical outcome measures [2].

Critical Considerations for Research and Development

  • Contradictory Human Data: A double-blind, placebo-controlled crossover study in healthy smokers found that a single 600 mg oral dose of this compound, achieving plasma concentrations up to 1906 ng/mL, had no demonstrable effect on the formation of platelet-monocyte aggregates [1]. This failure in a human proof-of-concept study calls its clinical efficacy into question, despite promising animal data [6].
  • Potential Off-Target Effects: A recent pre-print (dated June 2025, not yet peer-reviewed) used machine learning to predict that this compound may inhibit the growth of commensal gut bacteria, similar to an antibiotic effect [7]. This suggests a potential for unintended microbiome disruption, a factor that should be considered in future safety profiling.
  • Dosing and Formulation: For in vitro work, this compound is often dissolved in DMSO [4]. In vivo animal studies typically use oral gavage. The pharmacokinetics in rats are characterized by low clearance, a short half-life, and moderate oral bioavailability [3].

Conclusion and Future Directions

This compound remains a valuable research tool for investigating the role of P-selectin in thrombosis and inflammation. The detailed protocols provided here have demonstrated efficacy in promoting thrombus resolution and reducing inflammation in multiple animal models without increasing bleeding risk [2] [3]. Its potential application is now expanding into other P-selectin-mediated diseases like cholestatic liver injury [5].

However, the path to clinical development is challenging. The primary hurdle is the lack of efficacy in human studies [1] [6]. Future research should focus on understanding the disconnect between animal and human results, potentially exploring different dosing regimens, patient populations, or formulations. The investigation of this compound in other disease models and as part of combination therapies may yet reveal its therapeutic value.

References

Comprehensive Application Notes and Protocols for PSI-697: Solubility, Formulation, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PSI-697 and Its Therapeutic Relevance

This compound is a novel, orally bioavailable, non-carbohydrate-based small molecule antagonist of P-selectin that has shown significant promise in preclinical studies for various inflammatory and thrombotic conditions. As a selective P-selectin inhibitor, this compound targets the inflammatory cascade at the molecular level by interfering with leukocyte rolling and adhesion, key initial steps in vascular inflammation and thrombosis. P-selectin, an integral membrane protein expressed on activated platelets and endothelial cells, mediates the binding of these cells to leukocytes through its cognate ligand PSGL-1 (P-selectin glycoprotein ligand 1). This interaction is critically involved in the pathophysiology of numerous conditions including arterial and venous thrombosis, inflammation, and cancer metastasis. The therapeutic inhibition of P-selectin represents an innovative approach to controlling these disease processes without the bleeding risks associated with conventional anticoagulant therapies.

Research indicates that this compound dose-dependently inhibits the binding of human P-selectin to human PSGL-1, achieving 50% inhibition at concentrations ranging from 50 to 125 μM in biochemical and cell-based assays [1]. Preclinical studies have demonstrated its efficacy in reducing leukocyte rolling in vascular inflammation models, decreasing thrombus formation in venous thrombosis models, and limiting neointimal hyperplasia in arterial injury models—all following oral administration. These characteristics make this compound a valuable research tool for investigating P-selectin-mediated processes and a promising candidate for further therapeutic development. The following application notes provide detailed methodologies for formulating this compound in DMSO and other solvents, along with standardized protocols for its application in various experimental contexts.

Chemical Properties and Solubility Characteristics

Fundamental Chemical Properties

This compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid] possesses distinct chemical characteristics that influence its solubility behavior and experimental handling. With a molecular weight of 367.83 g/mol and molecular formula C~21~H~18~ClNO~3~, this compound is characterized as a light yellow to yellow solid powder at room temperature [2]. The compound features a tetrahydrobenzoquinoline salicylic acid derivative structure that contributes to its pharmacological activity as a P-selectin inhibitor. The compound's structure includes both hydrogen bond donor (2) and acceptor (4) sites, which influence its solubility characteristics and molecular interactions. The calculated logP value of approximately 4.76 indicates moderate hydrophobicity, which presents formulation challenges that must be addressed for experimental success.

Table 1: Fundamental Chemical Properties of this compound

Property Specification Experimental Relevance
CAS Number 851546-61-7 Compound identification and ordering
Molecular Formula C~21~H~18~ClNO~3~ Calculation of molar solutions
Molecular Weight 367.83 g/mol Concentration standardization
Appearance Light yellow to yellow solid Visual identification and quality assessment
Purity ≥98% Experimental consistency and reproducibility
Hydrogen Bond Donors 2 Solubility characteristics and molecular interactions
Hydrogen Bond Acceptors 4 Solubility characteristics and molecular interactions
Solubility Profile and Stock Solution Preparation

The solubility profile of this compound varies significantly across different solvents, with DMSO being the primary solvent for stock solution preparation. According to experimental data, this compound demonstrates solubility in DMSO of ≥45.8 mg/mL, which corresponds to approximately 124.51 mM [2]. This high solubility in DMSO makes it ideal for preparing concentrated stock solutions that can be aliquoted and stored for extended periods. For biological assays requiring aqueous solutions, this compound presents greater challenges due to its hydrophobic nature, with water solubility being substantially lower. This necessitates the use of specialized formulation approaches to maintain compound stability and bioavailability in aqueous experimental systems.

Table 2: Solubility Profile of this compound in Various Solvents

Solvent Solubility Preparation Notes Recommended Applications
DMSO ≥45.8 mg/mL (~124.51 mM) Easy dissolution at room temperature with brief vortexing or sonication Primary stock solutions for in vitro assays
0.1 M NaOH Limited data May require pH adjustment after dissolution Specific aqueous applications
Aqueous Buffers Very low Requires formulation aids Not recommended without solubilization agents

Experimental Protocols for Stock Solution Preparation

DMSO Stock Solution Preparation Protocol

Purpose: To prepare a stable, concentrated stock solution of this compound in DMSO for use in various in vitro and in vivo experiments.

Materials Required:

  • This compound powder (≥98% purity)
  • Anhydrous DMSO (molecular biology grade)
  • Analytical balance
  • Sterile glass vials or cryotubes
  • Volumetric pipettes and tips
  • Vortex mixer and sonication bath

Step-by-Step Procedure:

  • Weighing: Allow the this compound powder to equilibrate to room temperature. Tare a sterile weighing boat or vial on an analytical balance. Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution of 100 mM concentration, weigh 367.8 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound powder to an appropriate sterile container. Add the required volume of anhydrous DMSO to achieve the desired final concentration. For a 100 mM stock, add 10 mL of DMSO to 367.8 mg of this compound.

  • Dissolution: Cap the container securely and vortex for 30-60 seconds. If complete dissolution is not achieved, briefly sonicate the solution in a room temperature water bath sonicator for 1-2 minutes. Avoid excessive heating during sonication.

  • Quality Assessment: Visually inspect the solution for complete dissolution and absence of particulate matter. The solution should appear clear, though it may have a slight yellow color characteristic of this compound.

  • Aliquoting and Storage: Aseptically aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).

Troubleshooting Notes:

  • If precipitation occurs after storage, warm the solution to room temperature and vortex thoroughly. If precipitation persists, briefly sonicate until clear.
  • Avoid introducing moisture into the stock solution, as this may cause precipitation.
  • For highly sensitive cellular assays, consider preparing fresh stock solutions or using within one month to ensure optimal activity.
Aqueous Working Solution Formulation Protocol

Purpose: To prepare this compound working solutions in aqueous buffers for biological assays while maintaining compound solubility and stability.

Materials Required:

  • This compound stock solution in DMSO
  • Appropriate assay buffer (PBS, cell culture medium, etc.)
  • Vehicle control solution (DMSO in buffer at same concentration as test solutions)

Step-by-Step Procedure:

  • Preliminary Dilution: Prepare intermediate dilutions of the DMSO stock solution to minimize the final DMSO concentration in aqueous working solutions. Typically, keep final DMSO concentration ≤0.5% for cellular assays and ≤5% for biochemical assays.

  • Formulation Considerations: For in vivo administration, several formulation approaches can be employed:

    • Injection Formulation 1: DMSO:Tween 80:Saline = 10:5:85 (i.e., 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline)
    • Injection Formulation 2: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (i.e., 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline)
    • Injection Formulation 3: DMSO:Corn oil = 10:90 (i.e., 100 μL DMSO → 900 μL Corn oil) [2]
  • Oral Administration Formulations:

    • Oral Formulation 1: Suspend in 0.5% CMC Na (carboxymethylcellulose sodium)
    • Oral Formulation 2: Suspend in 0.5% Carboxymethyl cellulose
    • Oral Formulation 3: Dissolve in PEG400 [2]
  • Quality Control: After preparation, visually inspect aqueous working solutions for precipitation. If precipitation occurs, consider increasing the surfactant component slightly or using alternative formulation strategies.

Critical Considerations:

  • Always include vehicle controls with identical DMSO and formulation agent concentrations.
  • Prepare working solutions immediately before use when possible.
  • For cell-based assays, ensure final DMSO concentrations are non-cytotoxic to the specific cell type being studied.

In Vitro Application Protocols

P-Selectin Binding Inhibition Assay

Purpose: To evaluate the inhibitory activity of this compound against P-selectin/PSGL-1 binding interactions using cell-based or biochemical assays.

Materials Required:

  • Recombinant human P-selectin
  • PSGL-1 expressing cells or recombinant PSGL-1
  • This compound stock solutions in DMSO
  • Assay buffers (PBS with Ca²⁺ and Mg²⁺)
  • Detection reagents (antibodies, labels)
  • Microplates (96-well or 384-well)

Step-by-Step Procedure:

  • Assay Preparation: Coat microplates with recombinant P-selectin (2-5 μg/mL in PBS) overnight at 4°C. Include control wells without P-selectin for background subtraction.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer, maintaining constant DMSO concentration (typically ≤1%) across all wells. Include vehicle control and reference inhibitor if available.

  • Inhibition Incubation: Add this compound dilutions to P-selectin coated wells and pre-incubate for 30 minutes at room temperature.

  • Ligand Binding: Add PSGL-1 expressing cells or recombinant PSGL-1 to wells. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection and Quantification: Wash wells to remove unbound ligand. Add detection reagent (primary antibody against PSGL-1 followed by HRP-conjugated secondary antibody, or directly labeled PSGL-1). Develop with appropriate substrate and measure absorbance or fluorescence.

  • Data Analysis: Calculate percent inhibition relative to vehicle control. Determine IC~50~ values using nonlinear regression analysis of concentration-response data.

Expected Results: this compound typically demonstrates IC~50~ values of 50-125 μM in P-selectin binding inhibition assays [1]. The compound should show concentration-dependent inhibition of P-selectin/PSGL-1 binding.

Cell-Based Adhesion Assay

Purpose: To assess the functional activity of this compound in inhibiting P-selectin mediated cell adhesion under flow conditions.

Materials Required:

  • P-selectin expressing endothelial cells or P-selectin coated surfaces
  • Leukocytes (neutrophils, monocytes, or cell lines expressing PSGL-1)
  • Flow chamber apparatus
  • This compound stock solutions
  • Cell culture media and buffers

Step-by-Step Procedure:

  • Surface Preparation: Grow endothelial cells to confluence on flow chamber slides or coat slides with recombinant P-selectin (5-10 μg/mL).

  • Cell Treatment: Pre-treat leukocytes with this compound (0-200 μM) or vehicle control for 30 minutes at 37°C.

  • Flow Assay: Assemble flow chamber and perfuse treated leukocytes over P-selectin surface at physiological shear stress (1-2 dyn/cm²).

  • Data Collection: Record cell interactions using time-lapse microscopy. Quantify rolling velocity, number of rolling cells, and firm adhesion.

  • Data Analysis: Calculate percent inhibition of rolling and adhesion relative to vehicle control.

Expected Results: this compound should demonstrate dose-dependent inhibition of leukocyte rolling and adhesion, with significant effects observed in the 50-150 μM concentration range.

In Vivo Application Protocols

Pharmacokinetics and Administration Protocol

Purpose: To administer this compound to laboratory animals and evaluate its pharmacokinetic profile and bioavailability.

Materials Required:

  • This compound formulated for administration
  • Laboratory animals (typically rats or mice)
  • Blood collection tubes (containing anticoagulant)
  • Analytical equipment for compound quantification (HPLC-MS/MS)

Step-by-Step Procedure:

  • Formulation Preparation: Prepare this compound formulation appropriate for the intended route of administration. For oral studies, use 0.5% CMC Na suspension. For intravenous administration, use injectable formulations described in Section 3.2.

  • Dose Administration: Administer this compound at desired doses (typically 15-100 mg/kg for efficacy studies) [1]. For oral administration, use gavage with appropriate dosing volume (5-10 mL/kg for rats). For intravenous administration, inject via tail vein or other appropriate blood vessel.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing anticoagulant.

  • Plasma Separation: Centrifuge blood samples to obtain plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract this compound from plasma using protein precipitation or liquid-liquid extraction. Quantify using validated LC-MS/MS methods.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including C~max~, T~max~, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis.

Expected Results: In rats, this compound demonstrates low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [1]. The compound shows dose-dependent exposure following oral administration.

Vascular Inflammation Model (Exteriorized Rat Cremaster)

Purpose: To evaluate the anti-inflammatory efficacy of this compound in inhibiting leukocyte rolling in venules.

Materials Required:

  • Male Sprague-Dawley rats (50-100 g)
  • Surgical equipment for cremaster muscle exteriorization
  • Intravital microscopy system
  • This compound formulations
  • Anesthesia and surgical supplies

Step-by-Step Procedure:

  • Animal Preparation: Anesthetize rats and exteriorize the cremaster muscle as previously described [1].

  • Compound Administration: Administer this compound (50 mg/kg) or vehicle control orally 1-2 hours before surgery.

  • Microscopy: Visualize venules (25-40 μm diameter) using intravital microscopy. Record leukocyte interactions for 1-2 minutes per venule.

  • Quantification: Analyze recordings to quantify the number of rolling leukocytes, rolling velocity, and adherent cells.

  • Data Analysis: Compare parameters between treatment groups using appropriate statistical tests.

Expected Results: this compound (50 mg/kg p.o.) significantly reduces the number of rolling leukocytes by approximately 39% compared to vehicle control [1].

Venous Thrombosis Model

Purpose: To assess the antithrombotic efficacy of this compound in a validated venous thrombosis model.

Materials Required:

  • Laboratory rats or mice
  • Surgical equipment for venous thrombosis induction
  • This compound formulations
  • Balance for thrombus weight measurement

Step-by-Step Procedure:

  • Thrombosis Induction: Anesthetize animals and induce venous thrombosis through stasis or endothelial injury methods.

  • Compound Administration: Administer this compound (100 mg/kg) or vehicle control orally before thrombosis induction.

  • Thrombus Collection: After predetermined time (typically 24-48 hours), collect thrombi carefully.

  • Thrombus Weighing: Blot thrombi to remove excess fluid and weigh immediately on analytical balance.

  • Data Analysis: Compare thrombus weights between treatment groups.

Expected Results: this compound (100 mg/kg p.o.) reduces thrombus weight by approximately 18% compared to vehicle control, without prolonging bleeding time [1].

Carotid Artery Injury Model

Purpose: To evaluate the effect of this compound on neointimal hyperplasia following arterial injury.

Materials Required:

  • Laboratory rats
  • Surgical equipment for carotid artery injury
  • This compound formulations
  • Histology equipment and reagents

Step-by-Step Procedure:

  • Artery Injury: Anesthetize rats and induce carotid artery injury using balloon catheter or wire injury.

  • Compound Administration: Administer this compound (15 or 30 mg/kg) or vehicle control orally 1 hour before injury and once daily thereafter for 13 days.

  • Tissue Collection: Harvest carotid arteries at study endpoint and process for histology.

  • Morphometric Analysis: Section arteries and stain with hematoxylin and eosin or elastic stains. Measure intimal and medial areas using image analysis software.

  • Data Analysis: Calculate intima-to-media ratio and compare between treatment groups.

Expected Results: this compound (30 mg/kg p.o.) produces dose-dependent decreases in intima/media ratios of 40.2% compared to vehicle controls [1].

Signaling Pathways and Experimental Workflows

P-Selectin Signaling Pathway in Inflammation and Thrombosis

The following diagram illustrates the role of P-selectin in inflammatory and thrombotic processes, highlighting the molecular targets of this compound inhibition:

G VascularInjury Vascular Injury or Inflammation PlateletActivation Platelet Activation VascularInjury->PlateletActivation EndothelialActivation Endothelial Cell Activation VascularInjury->EndothelialActivation PSelectinExpression P-selectin Expression on Surface PlateletActivation->PSelectinExpression EndothelialActivation->PSelectinExpression PSGL1Binding PSGL-1 Binding on Leukocytes PSelectinExpression->PSGL1Binding P-selectin/PSGL-1 Interaction LeukocyteRolling Leukocyte Rolling PSGL1Binding->LeukocyteRolling LeukocyteActivation Leukocyte Activation LeukocyteRolling->LeukocyteActivation FirmAdhesion Firm Adhesion LeukocyteActivation->FirmAdhesion ThrombusFormation Thrombus Formation FirmAdhesion->ThrombusFormation TissueInflammation Tissue Inflammation FirmAdhesion->TissueInflammation PSI697 This compound Inhibition PSI697->PSelectinExpression Blocks PSI697->PSGL1Binding Inhibits

Figure 1: P-Selectin Signaling Pathway in Inflammation and Thrombosis

This pathway illustrates how vascular injury or inflammation leads to P-selectin expression on activated platelets and endothelial cells. P-selectin then binds to PSGL-1 on leukocytes, initiating a cascade of events including leukocyte rolling, activation, firm adhesion, and ultimately contributing to thrombus formation and tissue inflammation. This compound inhibits this pathway by blocking P-selectin expression and interfering with P-selectin/PSGL-1 binding interactions, thereby reducing downstream inflammatory and thrombotic processes [3] [1].

Experimental Workflow for this compound Evaluation

The following diagram outlines a comprehensive experimental workflow for evaluating this compound activity from in vitro characterization to in vivo efficacy:

G CompoundPreparation Compound Preparation and Solubilization InVitroBinding In Vitro Binding Assays (Biacore, Cell-based) CompoundPreparation->InVitroBinding IC50Determination IC₅₀ Determination (50-125 μM range) InVitroBinding->IC50Determination PKStudies Pharmacokinetic Studies (Oral bioavailability) IC50Determination->PKStudies Informs dosing InflammationModels Inflammation Models (Cremaster, peritonitis) PKStudies->InflammationModels ThrombosisModels Thrombosis Models (Venous, arterial) PKStudies->ThrombosisModels EfficacyEvaluation Efficacy Evaluation (Dose-response) InflammationModels->EfficacyEvaluation ThrombosisModels->EfficacyEvaluation DataAnalysis Data Analysis and Mechanistic Confirmation EfficacyEvaluation->DataAnalysis

Figure 2: Experimental Workflow for this compound Evaluation

This workflow outlines a systematic approach for evaluating this compound, beginning with compound preparation and progressing through in vitro characterization, pharmacokinetic studies, and efficacy evaluation in disease models. The results from each stage inform the design of subsequent experiments, ensuring comprehensive compound characterization [2] [1].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Causes Recommended Solutions
Precipitation in stock solutions Moisture introduction, temperature fluctuations, excessive concentration Warm to room temperature, vortex thoroughly, sonicate briefly; prepare fresh stock solutions if precipitation persists
High background in binding assays Non-specific binding, inadequate washing, improper blocking Optimize blocking conditions (BSA, casein); increase wash stringency; include appropriate controls
Variable results in animal models Formulation instability, dosing inconsistencies, biological variability Standardize formulation procedures; ensure consistent dosing techniques; increase sample size for in vivo studies
Low oral bioavailability Poor absorption, first-pass metabolism, formulation issues Consider alternative administration routes; optimize formulation with absorption enhancers; conduct PK studies to confirm exposure
Cellular toxicity in assays Excessive DMSO concentrations, compound toxicity at high doses Maintain DMSO ≤0.5% in cell assays; establish cytotoxicity profile; use appropriate concentration ranges
Optimization Strategies for Enhanced Performance

Recent research has explored structural analogs and formulation strategies to enhance the solubility and efficacy of P-selectin inhibitors like this compound. One promising approach involves the development of THCMA (3S-1,2,3,4-tetrahydro-β-carboline-3-methyl aspartyl ester), a novel small-molecule P-selectin inhibitor designed as an amphiphile containing pharmacophores of this compound. THCMA demonstrates significantly improved aqueous solubility—approximately 1,030-fold higher than this compound—and enhanced oral efficacy in preclinical models [3]. This demonstrates the potential for molecular optimization to address solubility challenges while maintaining or improving pharmacological activity.

For researchers working with this compound, several additional optimization strategies can be employed:

  • Nanoparticle Formulation: Consider formulating this compound as self-assembling nanoparticles or using nanocarrier systems to enhance solubility and bioavailability.
  • Prodrug Approaches: Design prodrugs with improved solubility characteristics that convert to active this compound in vivo.
  • Combination Formulations: Utilize combination approaches with solubility enhancers such as cyclodextrins, surfactants, or cosolvents tailored to specific experimental applications.

Conclusion

This compound represents a valuable research tool for investigating P-selectin-mediated processes in inflammation, thrombosis, and related pathological conditions. The application notes and protocols provided herein offer comprehensive guidance for formulating this compound in DMSO and other solvents, along with standardized methodologies for evaluating its activity in both in vitro and in vivo systems. The detailed solubility characteristics (≥45.8 mg/mL in DMSO), formulation protocols, and experimental workflows support the reliable and reproducible investigation of this P-selectin inhibitor. Through careful attention to compound handling, formulation optimization, and appropriate experimental design, researchers can effectively utilize this compound to advance our understanding of P-selectin biology and explore potential therapeutic applications for inflammatory and thrombotic disorders.

References

PSI-697 solubility issues and resolution methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PSI-697 Solubility Issues

This compound is a small molecule P-selectin inhibitor investigated for its potential in treating thrombosis and inflammation [1] [2]. The core problem is its inherently low water solubility. Quantitative data highlights the extent of this challenge:

Property Value for this compound Source / Context
Water Solubility 0.0022 mg/mL (Predicted) ALOGPS, cited in DrugBank [2]
Comparative Solubility ~1,030-fold lower than a novel inhibitor (THCMA) Experimental comparison in a 2021 study [3]
logP (Measure of lipophilicity) 5.86 (Predicted) Calculated by Chemaxon [2]
logS (Measure of solubility) -5.2 (Predicted) ALOGPS [2]

This poor solubility is a common problem in drug development, as over 40% of new chemical entities (NCEs) are classified as practically insoluble in water [4]. For a drug to be absorbed, it must be in solution at the site of absorption, making solubility a critical parameter for achieving the desired pharmacological response in experimental models [4].

Solubility Enhancement Strategies

You can address this compound's solubility through two main approaches: using standard formulation techniques or exploring a novel, more soluble analog.

Novel Molecular Design (As a Reference)

Recent research has focused on designing new molecules based on this compound's pharmacophores but with greatly improved properties. The molecule THCMA is a prime example.

  • Strategy: Researchers designed THCMA as an amphiphile, allowing it to self-assemble into nanorings approximately 100 nm in diameter in an aqueous solution [3] [5].
  • Outcome: This nano-formulation resulted in a dramatic 1,030-fold increase in water solubility compared to this compound and demonstrated significantly enhanced oral efficacy in animal models of thrombosis and inflammation [3].
Standard Formulation Techniques

For working directly with this compound, standard physical and chemical modification techniques can be applied. The table below summarizes viable options.

Technique Category How It Works Potential Application to this compound
Particle Size Reduction: Nanonization Physical Modification Increases surface area-to-volume ratio, enhancing dissolution rate [6]. Reducing this compound to nanoparticle size (e.g., <2000 nm) to improve dissolution.
Salt Formation Chemical Modification Increases water solubility by forming a salt with an acid or base; can also improve stability [4]. Investigate forming a salt of this compound, potentially using its carboxylic acid group.
Solid Dispersion Physical Modification Dispersing a poorly soluble drug in a hydrophilic polymer matrix to improve wettability and dissolution [6]. Creating a solid dispersion of this compound using polymers like polyethylene glycol (PEG).
Use of Surfactants & Cosolvents Miscellaneous Methods Surfactants reduce interfacial tension; cosolvents (e.g., PEG, ethanol) change solvent properties to aid dissolution [4]. Employing surface-active agents or solvent mixtures in in vitro assay systems.

Experimental Data & Protocols

The following data from published studies can serve as a benchmark for your own experimental designs with this compound.

Study Model This compound Dose & Route Key Efficacy Findings Solubility Protocol / Note
Rat Cremaster Venule Inflammation Model [1] 50 mg/kg, oral 39% reduction in rolling leukocytes The study demonstrates oral efficacy, implying a formulation was achieved.
Rat Venous Thrombosis Model [1] 100 mg/kg, oral 18% reduction in thrombus weight No bleeding time prolongation.
Rat Stenosis VT Model [7] [8] 30 mg/kg, oral, daily Decreased vein wall injury and inflammation -
*In Vitro* P-selectin Binding Assay [1] N/A IC₅₀ of 50-125 µM The compound was dissolved for cell-based assays.

For the novel inhibitor THCMA, which directly addresses this compound's limitations, the experimental protocol for its self-assembly and testing involved:

  • Synthesis & Characterization: THCMA was synthesized and its conformation was energy-minimized. Its nanofeatures (~100 nm nanorings) were confirmed using TEM, SEM, and ζ-potential measurements [3].
  • Solubility Measurement: Water solubility was quantitatively measured using UV-absorption spectra and compared directly to this compound [3].
  • In Vitro Activity Assay: The P-selectin inhibitory effect was demonstrated using molecular docking studies and competitive ELISA [3].
  • In Vivo Efficacy Models: The compound's enhanced activity was proven in animal models of arterial and venous thrombosis, showing it was 100-fold more potent orally than this compound [3].

Frequently Asked Questions

What is the best solvent for preparing a stock solution of this compound for in vitro assays?

A: DMSO is a suitable solvent for preparing concentrated stock solutions. One supplier indicates a solubility of ≥ 45.8 mg/mL (124.51 mM) in DMSO, though they note it is hygroscopic [9]. For aqueous assay buffers, you will need to dilute this stock solution. The presence of residual DMSO in the final assay (typically kept below 1%) is a critical factor to control.

Does poor solubility affect the interpretation of this compound's IC₅₀ value?

A: Yes, it can. The reported IC₅₀ for this compound inhibiting P-selectin binding is in the range of 50 to 125 µM [1]. Achieving these concentrations in a purely aqueous experimental buffer can be challenging. Any precipitation of the compound means the nominal concentration is not the true bioavailable concentration, which could lead to an underestimation of its potency. It is essential to confirm that the compound remains in solution throughout the duration of your experiment.

Are there any new compounds that overcome this compound's limitations?

A: Yes. As discussed, THCMA is a new small-molecule P-selectin inhibitor designed based on this compound's structure. It was specifically engineered to be an amphiphile, allowing it to form nanoparticles and achieve a water solubility over 1,000 times greater than this compound [3] [5]. This makes it a powerful reference compound and a promising candidate for future research.

Decision Workflow for Solubility Enhancement

This flowchart outlines a logical approach to selecting the right solubility enhancement method for your this compound experiments.

Start Start: this compound Solubility Issue Goal What is the primary experimental goal? Start->Goal InVitro In Vitro Assays Goal->InVitro     InVivo In Vivo Studies Goal->InVivo     Solvent Use cosolvents (e.g., DMSO) or surfactants in buffer InVitro->Solvent Formulate Formulate for administration InVivo->Formulate CheckSol Check for precipitation at working concentration Solvent->CheckSol Proceed Proceed with experiment CheckSol->Proceed Clear Solution NewMolecule Reference novel inhibitor THCMA as positive control CheckSol->NewMolecule Persistent Precipitation Nano Consider nanonization or solid dispersion Formulate->Nano

References

PSI-697 optimal storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 Properties, Storage & Solubility

The table below summarizes the key physicochemical properties and handling information for this compound.

Property Specification
CAS Number 851546-61-7 [1] [2]
Molecular Formula C₂₁H₁₈ClNO₃ [1] [2]
Molecular Weight 367.83 g/mol [1] [2]
Purity ≥ 98% [2]
Physical Form Light yellow to yellow solid powder [1] [2]

| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years) [1] [2] Solution: -80°C (6 months) or -20°C (1 month) [1] [2] | | Solubility in DMSO | ≥ 45.8 mg/mL (~124.51 mM) [1] [2] |

In Vivo Experimental Protocols

Here are detailed methodologies for using this compound in animal models, as cited in the literature.

Protocol 1: Rat Model of Venous Thrombosis (Vein Wall Injury)

This protocol is used to study the protective effects of this compound on the vein wall following a thrombosis [3].

  • Animal Model: Male rats with induced inferior vena cava (IVC) stenosis [3].
  • Dosage: 30 mg/kg [3].
  • Route of Administration: Oral gavage (by mouth) [3].
  • Dosing Schedule: Treatment starts 2 days after thrombosis induction and continues daily until sacrifice 7 days later [3].
  • Key Outcome Measures: Thrombus mass, vein wall stiffness (tensiometry), intimal thickness (microscopy), and levels of inflammatory cytokines (ELISA) [3].
Protocol 2: Acute Pancreatitis (AP) Mouse Model

This protocol investigates the effect of this compound on neutrophil extracellular traps (NETs) formation and pancreatitis severity [4].

  • Animal Model: Mouse model of AP established by caerulein injections [4].
  • Treatment: Inhibition of P-selectin by this compound [4].
  • Key Findings: this compound blunted NETs formation and PAD4 expression in pancreatic tissue and reduced the severity of AP in mice [4].
Protocol 3: Pharmacokinetic & Anti-thrombotic Effect in Rats

This study describes the use of this compound to assess its effect on rolling leukocytes and thrombus weight [1].

  • Animal Model: 4-5 week old male Sprague-Dawley (SD) rats (50-100 g) [1].
  • Dosage: 0 mg/kg, 30 mg/kg, 50 mg/kg (for rolling leukocytes); 100 mg/kg (for thrombus weight) [1].
  • Route of Administration: Oral administration [1].
  • Key Results: A dose of 50 mg/kg reduced rolling leukocytes by 39%, and 100 mg/kg decreased thrombus weight by 18% without prolonging bleeding time [1].

Mechanism of Action: P-selectin Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway through which P-selectin inhibition with this compound reduces inflammation and tissue injury, as demonstrated in recent Acute Pancreatitis (AP) research [4].

G This compound Inhibits P-selectin Induced NETs Formation Start High P-selectin (e.g., in Acute Pancreatitis) PSelectin_PSGL1 P-selectin binds to PSGL-1 on Neutrophil Start->PSelectin_PSGL1 PSI_697 This compound Treatment PSI_697->PSelectin_PSGL1 Inhibits Syk_Activation Syk Phosphorylation & Activation PSelectin_PSGL1->Syk_Activation Calcium_Release Intracellular Ca²⁺ Release Syk_Activation->Calcium_Release PAD4_Activation PAD4 Activation & Expression Calcium_Release->PAD4_Activation NETs_Formation NETs Formation PAD4_Activation->NETs_Formation Tissue_Injury Exacerbated Pancreatic Tissue Injury NETs_Formation->Tissue_Injury

Frequently Asked Questions (FAQs)

Q1: What is the specific biological target and potency of this compound? this compound is a selective, oral P-selectin inhibitor. It blocks the interaction between P-selectin and its primary ligand, PSGL-1, with an IC₅₀ of 125 μM in vitro [1] [5].

Q2: What is the evidence for this compound's efficacy in humans? A clinical trial in healthy smokers showed that a single 600 mg oral dose achieved plasma concentrations of ~1906 ng/mL at 4 hours. However, at this dose, it did not significantly inhibit platelet-monocyte aggregate formation [5]. Its clinical efficacy for therapeutic indications is still being established [5] [2].

Q3: How should I prepare a stock solution of this compound? this compound is highly soluble in DMSO. A typical stock solution can be prepared at a concentration of 10-100 mM. For example, to make a 10 mM solution, dissolve 3.68 mg of this compound in 1 mL of DMSO [1] [2].

Troubleshooting Guide

  • Problem: Poor solubility in aqueous buffers for in vivo injections.

  • Solution: Use the recommended injection formulations. For example, prepare a mixture of DMSO, PEG300, Tween 80, and Saline in a ratio of 10:40:5:45. Always prepare fresh in vivo formulations for optimal results [2].

  • Problem: No observed effect in a cellular model.

  • Investigation: Verify the functional activity of your P-selectin source. Ensure that your assay conditions (e.g., flow cytometry for platelet-monocyte aggregates) are sensitive enough. Note that one human study found a lack of effect at a 600 mg dose, so confirming the effective concentration in your system is crucial [5].

  • Problem: Inconsistent in vivo results.

  • Investigation: Confirm the storage condition and age of your stock solution. Use freshly prepared solutions and strictly adhere to the validated dosing regimens and animal models described in the literature [1] [3].

References

PSI-697 concentration for neutrophil adhesion inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 Application & Dosing Guide

The following table consolidates the concentrations and doses of this compound used in various experimental models to achieve inhibition of P-selectin-mediated interactions.

Model / Assay Type This compound Concentration / Dose Key Findings / Effect Citation
Cholestatic Liver Injury (Mouse, in vivo) 10 mg/kg (oral gavage) Reduced neutrophil recruitment and alleviated liver injury. [1]
Venous Thrombosis (Rat, in vivo) 30 mg/kg (oral gavage, daily) Decreased vein wall stiffness and intimal thickness; superior to low-molecular-weight heparin in some parameters. [2]
Static Cell Adhesion Assay (in vitro) IC₅₀ = 12.3 µM Inhibited the binding of activated platelets to human neutrophils. [3]
Acute Surgical Inflammation (Rat, in vivo) 30 mg/kg (oral) Reduced leukocyte rolling and adhesion in surgically prepared muscle tissue. [3]

Detailed Experimental Context & Protocols

To help you effectively apply this information in your research, here are the detailed methodologies and contexts for the key studies cited.

In Vitro Static Cell Adhesion Assay [3]

This protocol is used to quantify the inhibition of platelet-neutrophil interactions.

  • Cell Preparation: Human neutrophils are isolated from whole blood. Human platelets are isolated and activated with thrombin.
  • Inhibitor Pre-treatment: The isolated neutrophils are pre-incubated with varying concentrations of this compound (the study tested a range from 0.1 µM to 100 µM) for 10 minutes.
  • Assay Execution: The pre-treated neutrophils are added to the activated platelets and allowed to adhere under static conditions.
  • Quantification: Non-adherent cells are washed away, and adherent neutrophils are quantified. The IC₅₀ (the concentration that provides 50% inhibition) is calculated from the dose-response curve, which was found to be 12.3 µM.
In Vivo Rodent Models [2] [1]

These models demonstrate the efficacy of this compound in living organisms with complex inflammatory and thrombotic processes.

  • Cholestatic Liver Injury Model [1]: Mice with bile duct ligation (BDL)-induced liver injury were treated with this compound at 10 mg/kg via oral gavage. This treatment significantly reduced the recruitment of neutrophils to the liver and ameliorated measures of liver injury.
  • Venous Thrombosis & Inflammation Models [2] [3]:
    • In a rat model of deep vein thrombosis (DVT), a dose of 30 mg/kg administered daily via oral gavage reduced subsequent vein wall injury and inflammation, without affecting thrombus size [2].
    • In a rat acute surgical inflammation model, a single 30 mg/kg oral dose of this compound effectively reduced leukocyte rolling and adhesion as observed by intravital microscopy [3].

Experimental Workflow Visualization

The diagram below outlines a general workflow for evaluating this compound in both in vitro and in vivo settings, based on the cited methodologies.

Start Start: Evaluate this compound InVitro In Vitro Assessment Start->InVitro InVivo In Vivo Assessment Start->InVivo Step1 Pre-incubate neutrophils with this compound (e.g., 0.1-100 µM) InVitro->Step1 Step2 Add to activated platelets (static) Step1->Step2 Step3 Wash & quantify adherent cells Step2->Step3 Step4 Calculate IC₅₀ value Step3->Step4 Step5 Induce disease model (e.g., DVT, Liver Injury) InVivo->Step5 Step6 Administer this compound (e.g., 10-30 mg/kg, oral) Step5->Step6 Step7 Measure outcomes: Neutrophil recruitment, Tissue injury, Thrombus mass Step6->Step7

Key Technical Notes for Your Research

  • Potency Consideration: Be aware that this compound is a small-molecule inhibitor with micromolar-range IC₅₀ in vitro [3]. This is less potent than nanomolar-affinity biologics like glycopeptide analogues (e.g., GSnP-6) [4]. Your experimental system may require correspondingly higher concentrations than antibody-based tools.
  • Dosing Regimen: The in vivo studies consistently used once-daily oral administration [2] [1], which is a practical and relevant route for many therapeutic development projects.
  • Mechanistic Insight: this compound functions by directly inhibiting the interaction between P-selectin and its primary ligand, PSGL-1, thereby disrupting the initial capture and rolling of leukocytes (like neutrophils) on the endothelium [3].

References

PSI-697 batch-to-batch variability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Batch-to-Batch Variability

For a drug development professional, recognizing and controlling for batch-to-batch variability is crucial for achieving reliable and reproducible experimental results. This variability refers to differences in the properties of a drug substance between different manufacturing batches [1].

In the context of a compound like PSI-697, variability could theoretically arise in attributes like purity, potency, or the concentration of unknown impurities. Such differences can directly impact your experimental outcomes by affecting the effective dose or the specificity of the biological response [2]. One study on Advair Diskus demonstrated that batch-to-batch differences were large enough to cause bio-inequivalence in pharmacokinetic studies, highlighting the real-world impact of this issue [1].

Assessment Methodologies & Protocols

The core of managing variability lies in a rigorous analytical similarity assessment. The following table summarizes the key components of this process.

Assessment Component Description Application to this compound
Critical Quality Attributes (CQAs) Physicochemical/biological properties defining identity, purity, potency [2]. Purity (99.79% per vendor analysis), identity, potency (IC₅₀ for P-selectin).
Quality Range (QR) Method Establishes acceptable range (e.g., mean ± 1.5 SD) for CQAs from multiple reference batches [2]. Create reference profile for this compound CQAs; test batches must fall within this range.
Variance Component Analysis Statistical model separating total variability into between-batch and within-batch components [2]. Use nested linear model to quantify true batch-to-batch variance vs. analytical method noise.

A more advanced method, the QRML (Quality Range via Maximum Likelihood), uses a two-level nested linear model to account for both between-batch and within-batch variances, providing a more reliable standard deviation for setting quality bounds [2]. The process involves:

  • Testing the Manufacturing Process: First, verify that the manufacturing process is under statistical quality control. This means the between-batch variability should not be larger than the expected within-batch variability [2].
  • Estimating Variance Components: Use maximum likelihood estimation to calculate the between-batch and within-batch variances. The standard deviation used to set the QR bounds is the square root of the sum of these two variances [2].
  • Analyzing Reliability: Use confidence intervals for the QR bounds to judge the reliability of the biosimilarity (or, in this case, batch consistency) assessment [2].

This compound: Known Data & Experimental Context

Known Data from Supplier:

  • Purity: The supplier MedChemExpress lists the purity of their this compound product at 99.79% [3]. This is a baseline CQA.
  • Biological Activity: this compound is described as an oral P-selectin inhibitor with an IC₅₀ of 125 μM, determined by its ability to inhibit the binding of soluble human P-selectin to PSGL-1 in a concentration-dependent manner [3].

Experimental Use & Signaling Pathway: this compound is used in research to inhibit P-selectin. Recent studies explore its role in disease models like acute pancreatitis (AP). The diagram below illustrates the signaling pathway this compound inhibits, based on a 2023 study [4].

G PSelectin PSelectin PSGL1 PSGL1 PSelectin->PSGL1 Binds to SykPhos Syk Phosphorylation PSGL1->SykPhos Calcium Intracellular Ca²⁺ Signal SykPhos->Calcium PAD4 PAD4 Calcium->PAD4 Activates NETs NETs Formation PAD4->NETs

In this pathway, P-selectin binds to its receptor, PSGL-1, on neutrophils. This triggers phosphorylation of Syk, mediates an intracellular calcium signal, and leads to the activation of the enzyme PAD4, which ultimately drives the formation of Neutrophil Extracellular Traps (NETs) [4]. This compound acts as a P-selectin inhibitor to block this cascade at the start [3] [4].

The experimental workflow for the in vivo study of this compound in this context is summarized below.

G Start Establish AP Mouse Model A Observe: ↑ NETs & PAD4 in Pancreatic Tissue Start->A B Pre-treat with this compound A->B C Measure: NETs & PAD4 Levels B->C D Assess: AP Severity (Histology, Serum Amylase/Lipase) C->D

This workflow shows how researchers induced AP in mice, observed elevated levels of NETs and PAD4, then pre-treated with this compound to observe a blunting of NETs formation and PAD4 expression, which ameliorated the severity of AP [4].

Frequently Asked Questions (FAQs)

Q1: Why is batch-to-batch variability a critical concern in preclinical research with inhibitors like this compound? It is a major confounding factor. Significant variability can lead to inconsistent experimental results, making it difficult to distinguish between a true biological effect and an artifact caused by differences in the drug's properties between batches [1]. This can compromise the validity and reproducibility of your research.

Q2: What is the practical consequence of ignoring between-batch variance in my analysis? Ignoring this variance leads to an artificially narrow confidence interval when setting quality ranges or assessing bioequivalence. This overestimates the certainty in your results, potentially leading to incorrect conclusions about the consistency of your test material [1] [2].

Q3: If vendor analysis shows high purity, do I still need to assess batch variability for my key experiments? Yes, absolutely. While purity is a fundamental CQA, it does not guarantee consistency in other attributes that may affect the biological activity of the compound in your specific assay system. A multi-attribute approach is always recommended [2].

References

PSI-697 tissue distribution optimization

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 Technical Fact Sheet

The table below summarizes key experimental findings and dosing information for this compound from recent literature.

Aspect Details from Literature
Mechanism of Action Selective antagonist of P-selectin, inhibiting its interaction with PSGL-1 [1] [2].

| Reported Efficacy & Models | • Acute Pancreatitis (Mouse Model): Reduced NETs formation, PAD4 expression, and histopathological score [2]. • Cholestatic Liver Injury (Mouse Model): Reduced neutrophil recruitment and liver injury [3]. • Human Platelet Studies: A 600 mg oral dose did not significantly inhibit platelet-monocyte aggregate formation in healthy smokers [1]. | | Dosing & Concentration | • In Vivo (Mouse Models): Information on specific dosing regimens was not fully detailed in the available abstracts [3] [2]. • Ex Vivo/In Vitro: Used at 20 µM (≈7400 ng/mL) in whole blood studies [1]. | | Pharmacokinetics (Human) | A single 600 mg oral dose achieved a plasma concentration (Cmax) of ~1906 ng/mL at 4 hours and ~83 ng/mL at 24 hours [1]. |

Troubleshooting Guide: this compound Experiments

Here are solutions to common challenges you might face in your research.

  • Challenge 1: Lack of Efficacy in Model

    • Potential Cause: Inefficient target engagement at the tissue site due to suboptimal distribution.
    • Troubleshooting Steps:
      • Verify Binding: Confirm that this compound is effectively blocking P-selectin in your specific system. Use flow cytometry to check for a reduction in P-selectin-dependent cell adhesion (e.g., platelet-monocyte aggregates) [1].
      • Optimize Dosing: If possible, perform a dose-response study. The 600 mg human dose showed variable plasma levels over time [1], suggesting that maintaining a consistent concentration might be critical.
      • Consider Administration Route: The oral route may lead to bioavailability challenges. If feasible for your model, investigate alternative routes (e.g., intraperitoneal injection) to achieve higher and more consistent systemic levels.
  • Challenge 2: Measuring Tissue Distribution

    • Potential Cause: The technical difficulty of quantifying the drug concentration within specific organs.
    • Troubleshooting Steps:
      • Develop an LC-MS/MS Method: This is the gold standard for quantifying small molecules in tissue homogenates. A validated method for this compound in plasma exists [1], which can be adapted for tissue samples.
      • Use Autoradiography: If a radiolabeled version of this compound is available, whole-body autoradiography can provide a visual map of its distribution.
      • Correlate with Pharmacodynamics: Measure downstream biomarkers (e.g., neutrophil infiltration, NETosis, or Citrullinated Histone H3 levels [2]) in different tissues as an indirect indicator of target engagement and distribution.

Experimental Protocols

Here is a detailed methodology for a key experiment used to validate this compound's activity.

Protocol: Assessing this compound Efficacy in a Mouse Model of Acute Pancreatitis (AP) [2]

This protocol is adapted from published work showing that this compound blunts NET formation and ameliorates AP severity.

1. Model Induction:

  • Induce AP in mice via intraperitoneal injections of caerulein (a cholecystokinin analog) administered hourly over a defined period.

2. Treatment Protocol:

  • Administer this compound (the specific dose and schedule, such as pre-treatment or therapeutic, should be optimized based on pilot studies) [2].

3. Sample Collection:

  • Collect blood serum for enzyme analysis (amylase, lipase).
  • Harvest pancreatic tissue after sacrifice.

4. Endpoint Analysis:

  • Histopathology: Score H&E-stained pancreatic sections for edema, inflammation, and necrosis.
  • Serum Markers: Quantify amylase and lipase levels to confirm pancreatitis.
  • NETs Quantification:
    • Immunofluorescence: Stain pancreatic tissue sections for Citrullinated Histone H3 (Cit-H3) and Myeloperoxidase (MPO) to visualize NETs [2].
    • Biomarker ELISA: Measure MPO-DNA complexes in serum or tissue homogenates as a quantitative marker of NET formation [2].
  • Western Blot: Analyze pancreatic tissue for expression of PAD4, a key enzyme in NET formation, to confirm pathway inhibition [2].

This compound Signaling Pathway

The following diagram illustrates the mechanism of P-selectin and how this compound intervenes, based on findings from multiple studies [1] [3] [2].

G InflammatoryStimulus Inflammatory Stimulus (e.g., Cisplatin, Bile Acids) PSelectinExpression P-Selectin Expression on Endothelial Cells/Platelets InflammatoryStimulus->PSelectinExpression PSGL1 PSGL-1 Receptor on Neutrophils PSelectinExpression->PSGL1 Binds to SykActivation Syk Phosphorylation Activation PSGL1->SykActivation CalciumRelease Intracellular Ca²⁺ Release SykActivation->CalciumRelease PAD4Activation PAD4 Activation & Histone Citrullination CalciumRelease->PAD4Activation NETsFormation Neutrophil Extracellular Traps (NETs) Formation PAD4Activation->NETsFormation TissueDamage Tissue Injury & Inflammation NETsFormation->TissueDamage PSI697 This compound Intervention PSI697->PSelectinExpression Antagonizes

Diagram 1: this compound inhibits P-selectin to block neutrophil-driven tissue injury.

Key Insights for Your Research

To summarize the critical points for your work on optimizing this compound's tissue distribution:

  • Focus on Inflammatory Sites: this compound's action is likely most needed at sites of inflammation where P-selectin is upregulated [3] [2]. Designing delivery strategies that enhance its concentration in these specific niches is crucial.
  • Learn from Nano-Delivery Systems: Recent strategies for other drugs, like the fucoidan-based nanoparticle (Fu-4-PBA/Po NPs) designed to target P-selectin in kidney injury [4], offer a valuable proof-of-concept. Exploring similar nano-formulations for this compound could dramatically improve its targeted delivery.
  • Bridge PK/PD Gaps: The human pharmacokinetic data shows a rapid drop in plasma concentration [1]. Effective tissue distribution optimization must address this shortcoming, potentially through sustained-release formulations or targeted delivery systems.

References

PSI-697 inflammatory cytokine reduction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Documented Effects on Cytokines and Inflammation

The following table summarizes the key experimental findings on PSI-697's ability to modulate cytokines and inflammation in various disease models.

Disease Model Key Cytokines/Inflammatory Mediators Affected Reported Effect of this compound Primary Finding
Venous Thrombosis (Rat Stenosis Model) [1] IL-13, MCP-1, PDGF-ββ Significantly decreased [1] Reduced vein wall injury and inflammation, superior to LMWH in some parameters [1].
Venous Thrombosis (Mouse Ligation Model) [2] IL-10 Significantly increased (at 2 days) [2] Decreased thrombosis and altered microparticle populations [2].
Acute Pancreatitis (AP) (Mouse Model) [3] IL-6 (implied via NETs/PAD4 reduction) Blunted NETs formation and PAD4 expression [3] Ameliorated the severity of AP [3].
Platelet-Monocyte Aggregation (Human Study) [4] (Flow cytometry measurement) No demonstrable effect at 600 mg dose [4] Did not inhibit basal or stimulated platelet–monocyte aggregate formation [4].

Experimental Protocols for Key Findings

Here are detailed methodologies for the experiments that demonstrated this compound's efficacy, which you can adapt for your research.

Protocol 1: Assessing Efficacy in a Rat Venous Thrombosis Model

This protocol is based on the study where this compound reduced vein wall injury and cytokine levels [1].

  • 1. Animal Model Induction: Male rats undergo inferior vena cava (IVC) stenosis to induce thrombosis. The study achieved a 94.4% ± 0.5% reduction in IVC diameter [1].
  • 2. Dosing Regimen:
    • Compound: this compound.
    • Dosage: 30 mg/kg.
    • Route of Administration: Oral gavage, daily.
    • Treatment Schedule: Begin treatment 2 days after thrombosis induction and continue until the endpoint (e.g., 7 days post-thrombosis) [1].
  • 3. Tissue and Blood Collection: At the endpoint, collect the following for analysis:
    • Thrombus: Remove and weigh for mass measurement [1].
    • Vein Wall Tissue: Process for:
      • Tensiometry: To measure vein wall stiffness [1].
      • Histology: Score intimal thickness by light microscopy [1].
      • Protein Extraction: Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors, then centrifuge to collect supernatants [3].
  • 4. Cytokine Measurement:
    • Technique: Enzyme-Linked Immunosorbent Assay (ELISA).
    • Targets: Analyze vein wall lysates for IL-13, Monocyte Chemotactic Protein 1 (MCP-1), and Platelet-Derived Growth Factor-ββ (PDGF-ββ) [1].
Protocol 2: Evaluating Efficacy in a Mouse Acute Pancreatitis Model

This protocol outlines the method from the study where this compound reduced NETosis and pancreatitis severity [3].

  • 1. Animal Model Induction: Establish a mouse model of Acute Pancreatitis (AP) via repeated injections of caerulein [3].
  • 2. Dosing Regimen:
    • Compound: this compound.
    • Dosage: (Specific dosage used in the mouse study was not explicitly stated in the provided excerpt; consult full text for details).
    • Treatment: Administer this compound prior to endpoint analysis [3].
  • 3. Tissue Analysis:
    • Pancreatic Tissue Collection: Harvest pancreatic tissue after sacrifice.
    • NETs and PAD4 Detection:
      • Immunofluorescence: Fix, permeabilize, and block tissue sections. Incubate with primary antibodies against Citrullinated Histone H3 (Cit-H3) and Myeloperoxidase (MPO), then with fluorescent secondary antibodies. Use DAPI for nuclear staining and visualize with a confocal microscope [3].
      • Western Blot: Extract total protein from pancreatic tissue. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PAD4, followed by an HRP-conjugated secondary antibody. Detect using enhanced chemiluminescence [3].
    • Disease Severity Assessment:
      • Measure serum amylase and lipase.
      • Perform histopathological scoring of pancreatic tissue [3].

Signaling Pathway in Acute Pancreatitis

The study on Acute Pancreatitis identified a specific signaling pathway through which P-selectin inhibition with this compound exerts its effect. The diagram below illustrates this mechanism.

G P_selectin High P-selectin PSGL1 PSGL-1 P_selectin->PSGL1 Syk Syk Phosphorylation PSGL1->Syk Ca Intracellular Ca²⁺ Syk->Ca PAD4 PAD4 Activation & Expression Ca->PAD4 NETs NETs Formation PAD4->NETs AP Exacerbated Pancreatic Injury NETs->AP PSI697 This compound Inhibition PSI697->P_selectin Antagonizes

Frequently Asked Questions (FAQs)

Q1: Why did this compound show no effect on platelet-monocyte aggregates in one human study, while reducing cytokines in animal models? A1: The 2013 human study used a single 600 mg oral dose in healthy smokers. The authors noted that at 24 hours, the plasma concentration had fallen to 83 ng/mL, which may have been below the therapeutic threshold. In contrast, positive animal studies used sustained, higher doses relative to body weight (e.g., 30 mg/kg daily in rats) [4] [1]. This suggests that the dosing regimen and resulting plasma concentrations are critical. Future experiments should prioritize dose-ranging studies to establish a consistently effective concentration in humans.

Q2: Besides the direct inhibition of P-selectin, are there other mechanisms by which this compound reduces inflammation? A2: Evidence suggests secondary mechanisms related to thrombus resolution. This compound treatment has been shown to significantly increase plasma D-dimer levels, indicating enhanced fibrinolysis and thrombus breakdown [5]. Furthermore, it alters circulating microparticle populations, potentially by reducing their consumption into the thrombus [2]. By promoting thrombus resolution and altering vesicular communication, this compound indirectly reduces the localized inflammatory focus.

Q3: What is the recommended first step to validate the activity of a this compound batch in our lab? A3: It is recommended to use a established in vitro cell-based assay. Isolate neutrophils from human peripheral blood using density-gradient centrifugation (purity >96%). Stimulate the neutrophils with a recombinant P-selectin protein in the presence or absence of your this compound batch. Measure NETs formation as a primary endpoint using:

  • Immunofluorescence: Staining for Citrullinated Histone H3 (Cit-H3) and Myeloperoxidase (MPO) [3].
  • Quantitative Assays: Quantify cell-free DNA (cf-DNA) in supernatants using a PicoGreen assay [3]. A significant reduction in NETs formation in the this compound-treated group confirms the drug's functional activity against the P-selectin pathway.

References

PSI-697 P-selectin inhibition efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 Profile and Efficacy Data

The table below summarizes the core characteristics and experimental efficacy data for this compound.

Aspect Details and Experimental Findings
Mechanism of Action Small-molecule, oral inhibitor of P-selectin, a cell adhesion molecule critical in inflammation and thrombosis [1] [2].

| Key Efficacy In Vivo | • Thrombus Resolution: ~80% vein lumen opening in a baboon DVT model vs. 0% in controls [1]. • Vein Wall Protection: Superior to LMWH (enoxaparin) in reducing vein wall stiffness and intimal thickening in a rat DVT model [2] [3]. • Anti-inflammatory: Significantly reduced vein wall IL-13, MCP-1, and PDGF-ββ in rats [2] [3]. | | Lack of Anticoagulation | Promoted thrombus resolution without affecting measured coagulation parameters, suggesting a potential bleeding risk advantage [1]. | | Human Trial Result | Did not inhibit platelet-monocyte aggregate formation in healthy human smokers at a 600 mg dose [4]. | | Major Limitations | • Low water solubility and binding affinity (Kd ~200 µM) [5]. • Ineffective in human trial at the tested dose [4]. |

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Issue Possible Cause Recommended Solution

| Lack of efficacy in cellular assays (e.g., PMA formation) | • Low potency and solubility of this compound. • Insufficient plasma concentration. | • Use a positive control (e.g., P-selectin blocking antibody like CLB-Thromb/6) to validate the assay [4]. • Consider alternative, more potent inhibitors (e.g., THCMA) for in vitro work [5]. | | Poor in vivo efficacy at tested doses | • Low oral bioavailability or rapid clearance. • Species-specific differences in metabolism. | • In animal studies (rat, baboon), effective oral doses were typically 30 mg/kg [1] [2] [3]. • For thrombosis models, initiate dosing before or shortly after thrombus induction for optimal effect on resolution and inflammation [1]. | | Challenges with solubility for dosing | Inherently low water solubility of this compound [5]. | • Use formulation vehicles like DMSO for stock solutions followed by dilution in a compatible aqueous medium (e.g., saline with cyclodextrins). • The research compound THCMA was specifically designed to address this issue with 1,000-fold higher solubility [5]. |

Experimental Protocols

For researchers looking to replicate key studies, here are summarized methodologies from the literature.

Protocol 1: Rat Stenosis Model of Venous Thrombosis

This protocol is used to assess the effect of this compound on thrombus resolution and vein wall injury [2] [3].

  • Thrombus Induction: Male Sprague-Dawley rats undergo inferior vena cava (IVC) stenosis to induce thrombosis.
  • Dosing Regimen: Treatment begins 2 days post-thrombosis and continues for 7 days. Groups include:
    • This compound: 30 mg/kg via oral gavage daily.
    • Control: Vehicle control.
    • LMWH: 3 mg/kg Enoxaparin subcutaneously daily (for comparison).
  • Endpoints Analysis (at day 7):
    • Thrombus Mass: Weigh the excised thrombus.
    • Vein Wall Stiffness: Assess via tensiometry.
    • Histology: Score intimal thickness.
    • Inflammatory Mediators: Measure cytokines (e.g., IL-13, MCP-1) in the vein wall by ELISA.
Protocol 2: Human Platelet-Monocyte Aggregate (PMA) Assay

This protocol is for evaluating the pharmacodynamic effect of P-selectin inhibitors in human blood [4].

  • Study Design: A double-blind, placebo-controlled crossover study.
  • Dosing: A single oral dose of this compound (600 mg) or matched placebo.
  • Blood Sampling: Collect blood at 4 and 24 hours post-dosing.
  • Stimulation & Staining: Incubate whole blood with thrombin receptor-activating peptide (TRAP; 0.1-1.0 µM) or buffer. Then, stain for platelets and monocytes.
  • Flow Cytometry: Analyze the samples to quantify the percentage of monocytes with attached platelets (PMAs).

Mechanism and Experimental Pathway

The following diagram visualizes the therapeutic mechanism of this compound and its integration into a typical in vivo research workflow.

psi_mechanism P_Selectin P-Selectin Expression (Activated Endothelium/Platelets) Leukocyte_Adhesion Leukocyte Adhesion & Rolling P_Selectin->Leukocyte_Adhesion Inflammation Vein Wall Inflammation Leukocyte_Adhesion->Inflammation Thrombosis Thrombus Formation & Stabilization Inflammation->Thrombosis Vein_Injury Chronic Vein Wall Injury Thrombosis->Vein_Injury PSI_697 PSI_697 PSI_697->P_Selectin Inhibits Experimental_Start In Vivo Experiment Start Group_1 Treatment Groups: • this compound (30 mg/kg p.o.) • LMWH (3 mg/kg s.c.) • Vehicle Control Experimental_Start->Group_1 Thrombus_Induction Thrombus Induction (e.g., IVC Stenosis) Group_1->Thrombus_Induction Outcome_Assess Outcome Assessment Thrombus_Induction->Outcome_Assess Results Key Metrics: • Vein Lumen Patency • Thrombus Mass • Inflammatory Cytokines • Vein Wall Stiffness Outcome_Assess->Results

Future Directions and Compound Optimization

Given the limitations of this compound, research has moved towards developing superior analogs.

  • Next-Generation Inhibitor: THCMA: A newly designed small-molecule, THCMA, was developed to overcome this compound's drawbacks. It self-assembles into nanoparticles and shows significant improvements [5]:
    • ≈1,030-fold higher water solubility than this compound.
    • ≈100-fold greater oral efficacy in inhibiting arterial and venous thrombosis in rodent models.
    • Potent activity at doses that do not cause bleeding or coagulation disorders.
  • Computational Screening: Modern drug discovery employs computational approaches like molecular docking and dynamics simulations to screen ultra-large virtual compound libraries, which can help identify more potent and drug-like P-selectin inhibitors [6] [7].

References

PSI-697 efficacy comparison other P-selectin inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 vs. Crizanlizumab at a Glance

The table below summarizes a comparison based on the available data.

Feature This compound Crizanlizumab
Inhibitor Type Small molecule [1] Humanized monoclonal antibody [2] [3]
Administration Oral [1] [4] Intravenous (IV) infusion [2] [3]

| Key Experimental Findings | - Reduced thrombus weight by 18% in a rat model [1]

  • Decreased intima/media ratio by up to 40.2% in a rat carotid injury model [1]
  • Promoted >80% vein lumen opening in a primate DVT model [4] | - Approved to reduce vaso-occlusive crises in sickle cell disease [3]
  • Did not improve outcomes in hospitalized COVID-19 patients [3] | | Reported Effect on Coagulation | No prolongation of bleeding time in rodent models [1]; no measured anticoagulation in a primate model [4] | Not reported to cause significant bleeding in the context of COVID-19 trials [2] [3] |

Detailed Experimental Data and Methodologies

Here is a deeper look into the key studies and experimental protocols for these inhibitors.

This compound
  • In Vitro Activity: The ability of this compound to inhibit the binding of human P-selectin to its primary ligand, PSGL-1, was demonstrated using Biacore and cell-based assays. It was reported to inhibit 50% of binding (IC50) at concentrations between 50 to 125 µM [1].
  • Rodent Model of Venous Thrombosis: In a rat model, this compound was administered orally (100 mg/kg) and resulted in a significant 18% reduction in thrombus weight compared to the vehicle control. A critical finding was that this effect occurred without prolonging bleeding time [1].
  • Primate Model of Deep Vein Thrombosis (DVT): In a baboon model, iliac vein thrombosis was induced by balloon occlusion. Animals treated with a daily oral dose of this compound (30 mg/kg) starting three days before thrombosis induction showed over 80% vein lumen opening over time, compared to 0% in the control group. This effect was comparable or superior to low-molecular-weight heparin (LMWH) and was associated with a significant increase in plasma D-dimer levels, suggesting enhanced fibrinolysis or thrombus breakdown, again without measured anticoagulation [4].
  • Rodent Model of Vascular Inflammation: In a rat cremaster muscle venule model, a single oral dose of this compound (50 mg/kg) significantly reduced the number of rolling leukocytes by 39%, demonstrating its anti-inflammatory effect [1].
Crizanlizumab
  • Clinical Trial in COVID-19: Crizanlizumab was tested in hospitalized patients with moderate COVID-19 in a randomized, double-blind, placebo-controlled pilot trial. Patients received a single intravenous infusion of crizanlizumab (5 mg/kg). The primary outcome was the change in soluble P-selectin levels. The treatment reduced P-selectin levels by 89% and led to biomarker changes, including a 77% increase in D-dimer, suggesting a potential pro-fibrinolytic effect. However, a larger subsequent platform trial was stopped for futility, finding that crizanlizumab did not improve organ support-free days or survival in this patient population [2] [3].

Mechanisms and Workflows in Thrombosis Models

The diagrams below illustrate the general role of P-selectin in thrombosis and a common workflow for evaluating inhibitors in animal models.

Vessel Injury Vessel Injury Endothelial & Platelet Activation Endothelial & Platelet Activation Vessel Injury->Endothelial & Platelet Activation P-Selectin Expression P-Selectin Expression Endothelial & Platelet Activation->P-Selectin Expression Leukocyte Adhesion & Rolling Leukocyte Adhesion & Rolling P-Selectin Expression->Leukocyte Adhesion & Rolling Mediates Stable Platelet Aggregation Stable Platelet Aggregation P-Selectin Expression->Stable Platelet Aggregation Stabilizes Inflammation & Thrombosis Amplification Inflammation & Thrombosis Amplification Leukocyte Adhesion & Rolling->Inflammation & Thrombosis Amplification Thrombus Formation & Growth Thrombus Formation & Growth Inflammation & Thrombosis Amplification->Thrombus Formation & Growth Stable Platelet Aggregate Stable Platelet Aggregate Stable Platelet Aggregate->Thrombus Formation & Growth P-Selectin Inhibitor\n(e.g., this compound, Crizanlizumab) P-Selectin Inhibitor (e.g., this compound, Crizanlizumab) P-Selectin Inhibitor\n(e.g., this compound, Crizanlizumab)->P-Selectin Expression Blocks

Start Start Thrombosis Induction\n(e.g., Balloon Occlusion, Chemical) Thrombosis Induction (e.g., Balloon Occlusion, Chemical) Start->Thrombosis Induction\n(e.g., Balloon Occlusion, Chemical) Administration of Inhibitor\n(Oral/IV; Pre- or Post-Injury) Administration of Inhibitor (Oral/IV; Pre- or Post-Injury) Thrombosis Induction\n(e.g., Balloon Occlusion, Chemical)->Administration of Inhibitor\n(Oral/IV; Pre- or Post-Injury) Longitudinal Assessment Longitudinal Assessment Administration of Inhibitor\n(Oral/IV; Pre- or Post-Injury)->Longitudinal Assessment Thrombus Size/Weight Thrombus Size/Weight Longitudinal Assessment->Thrombus Size/Weight Vein Lumen Patency Vein Lumen Patency Longitudinal Assessment->Vein Lumen Patency (Imaging) Inflammatory Markers Inflammatory Markers Longitudinal Assessment->Inflammatory Markers (e.g., Leukocyte Rolling) Coagulation Parameters Coagulation Parameters Longitudinal Assessment->Coagulation Parameters (Bleeding Time, aPTT) Efficacy Endpoint Efficacy Endpoint Thrombus Size/Weight->Efficacy Endpoint Vein Lumen Patency->Efficacy Endpoint Inflammatory Markers->Efficacy Endpoint Safety Endpoint Safety Endpoint Coagulation Parameters->Safety Endpoint Data Analysis Data Analysis Efficacy Endpoint->Data Analysis Safety Endpoint->Data Analysis End End Data Analysis->End

Key Comparative Insights

  • Small Molecule vs. Biologic: A fundamental difference lies in their drug type. This compound, as a small molecule, offers the potential for oral administration, which is a significant practical advantage in chronic conditions [1]. Crizanlizumab is an antibody, requiring intravenous infusion [2].
  • Therapeutic Context: The clinical utility of an inhibitor is highly context-dependent. While Crizanlizumab is proven effective for sickle cell disease [3], it was not effective for COVID-19 complications [3], and the efficacy of this compound in humans remains to be established in clinical trials.
  • Safety Profile: A consistent and notable finding with this compound in preclinical models was its anti-thrombotic and anti-inflammatory efficacy without a measurable increase in bleeding risk [1] [4]. This separates its mechanism from traditional anticoagulants like heparin.

References

PSI-697 vs. Standard Anticoagulants: Preclinical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Aspect PSI-697 (P-selectin Inhibitor) Low-Molecular-Weight Heparin (LMWH) Vehicle Control Key Findings & Value Proposition of this compound
Thrombus Resolution >80% vein lumen opening over time in a baboon model [1] Opening evident but slightly deteriorated over time [1] 0% opening [1] This compound significantly promotes thrombus resolution compared to control and may have advantages over LMWH over time. [1]
Anti-Inflammatory Effects on Vein Wall Significantly decreased vein wall inflammation (by MRV) and stiffness. Reduced intimal thickness and profibrotic mediators (IL-13, MCP-1, PDGF-ββ) [2] Decreased vein wall stiffness, but less effectively than this compound. Increased vein wall monocytes and inflammatory cells. [2] High levels of inflammation and injury [2] Superior to LMWH in reducing post-thrombotic vein wall injury and fibrosis, a key factor in preventing long-term complications. [2]
Mechanism of Action Inhibits P-selectin, a cell adhesion molecule that promotes inflammation and thrombosis. No measured anticoagulation in plasma. [1] Activates antithrombin to inhibit coagulation factors Xa and IIa (thrombin). A known anticoagulant. [3] [4] N/A Works via a novel, non-anticoagulant pathway, potentially offering a lower bleeding risk profile. [1]
Effect on D-dimer Significantly increased plasma D-dimer levels post-thrombosis [1] Not highlighted in the results [1] Lower D-dimer levels [1] Elevated D-dimer suggests this compound enhances fibrinolysis (clot breakdown), explaining its pro-resolution effect. [1]

Detailed Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies from the key studies cited.

Baboon Model of Venous Thrombosis [1]
  • Objective: To evaluate the efficacy of this compound in promoting thrombus resolution and reducing inflammation.
  • Model: Induced venous thrombosis via balloon occlusion of the iliac vein.
  • Groups & Dosing:
    • This compound: 30 mg/kg, single oral dose daily, starting 3 days before thrombosis induction and continued for 6 days.
    • LMWH (Enoxaparin): 1.5 mg/kg, subcutaneous daily, starting 1 day before thrombosis.
    • Control: Vehicle control.
  • Key Assessments:
    • Thrombus Resolution: Measured as percentage of vein lumen opening using magnetic resonance venography (MRV) over time.
    • Inflammation: Quantified vein wall inflammation by MRV.
    • Anticoagulant Effect: Monitored via standard plasma coagulation assays.
    • Fibrinolysis: Measured plasma D-dimer levels.
Rat Model of Venous Thrombosis [2]
  • Objective: To investigate the effect of this compound on preventing post-thrombotic vein wall injury.
  • Model: Induced thrombosis in the inferior vena cava (IVC) by stenosis.
  • Groups & Dosing: Treatment started 2 days after thrombosis and continued for 7 days.
    • This compound (30 mg/kg, oral gavage daily)
    • LMWH (Enoxaparin, 3 mg/kg, subcutaneous daily)
    • This compound + LMWH combination
    • Untreated controls
  • Key Assessments:
    • Vein Wall Injury: Measured by tensiometry (stiffness) and intimal thickness by light microscopy.
    • Inflammatory Mediators: Levels of IL-13, MCP-1, and PDGF-ββ in the vein wall assessed by ELISA.
    • Inflammatory Cells: Quantified by histology.
    • Thrombus Mass: Weighed at the end of the study.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound exerts its effects, contrasting it with the pathway of standard anticoagulants.

Interpretation and Research Implications

The data indicates that this compound represents a novel therapeutic strategy by targeting the inflammatory and pro-thrombotic interactions between platelets, leukocytes, and the endothelium, rather than directly inhibiting coagulation factors [1] [2] [5].

  • Key Advantage: The potential to decouple antithrombotic efficacy from bleeding risk. Since this compound does not act as an anticoagulant in plasma assays, it could offer a safer alternative for patients with a high bleeding risk or those who require additional anticoagulant therapy [1].
  • Clinical Translation Note: It is crucial to note that a human study in healthy volunteers found that a 600 mg dose of this compound did not inhibit platelet-monocyte aggregate formation, a key marker of P-selectin activity in humans [5]. This highlights a potential challenge in translating the promising animal efficacy data to human clinical benefit and underscores the need for further investigation.

References

PSI-697 inflammatory mediator reduction vs antiplatelet drugs

Author: Smolecule Technical Support Team. Date: February 2026

PSI-697 vs. Traditional Antiplatelet Drugs at a Glance

Feature This compound (P-Selectin Inhibitor) Traditional Antiplatelet Drugs (e.g., Aspirin, Clopidogrel)
Primary Molecular Target P-selectin (an adhesion molecule on platelets/endothelium) [1] [2] Cyclooxygenase-1 (COX-1), P2Y12 ADP receptor, GPIIb/IIIa receptor [3] [4]
Main Mechanism of Action Blocks P-selectin binding to PSGL-1, inhibiting leukocyte-platelet/endothelial adhesion and inflammation-mediated thrombosis [1] [2] [5] Irreversibly inhibits key pathways in platelet activation and aggregation (TXA2 synthesis, ADP signaling, fibrinogen binding) [3] [4]

| Key Quantitative Findings | • IC₅₀ (in vitro): 50-125 µM for P-selectin/PSGL-1 binding inhibition [5]In vivo (mouse): 100 mg/kg reduced neutrophil adhesion by 55% & neutrophil-platelet aggregates by 78% [5] | • Aspirin: A single dose has a permanent effect (lifespan of platelet) [4]Clopidogrel: 75 mg/day showed 8.7% relative risk reduction in ischemic events vs. aspirin (CAPRIE trial) [4] | | Effects on Platelet Aggregation | No direct inhibition of platelet aggregation; targets inflammatory cell adhesion [1] | Directly and potently inhibits platelet aggregation [3] [4] | | Primary Indication (Therapeutic Goal) | Investigational for inflammation-driven conditions: vaso-occlusion in Sickle Cell Disease, vascular inflammation [2] [5] | Approved for preventing arterial thrombosis: Acute Coronary Syndrome, stroke, post-PCI/stenting [3] [6] | | Current Clinical Status | Preclinical and early-phase clinical research [1] [2] [5] | Well-established, widely used in clinical practice worldwide [3] [6] |

Detailed Experimental Data & Protocols

For researchers, the specific methodologies from key studies are crucial for evaluating these agents.

This compound: Evidence from Preclinical Models

The data for this compound primarily comes from rodent studies, which demonstrate its efficacy in models of vascular inflammation and thrombosis.

  • 1. Static Cell Adhesion Assay [2]

    • Objective: To quantify the ability of this compound to inhibit the binding of cells expressing PSGL-1 to immobilized P-selectin.
    • Protocol: Human HL-60 cells (which express PSGL-1) were fluorescently labeled and pre-treated with this compound or vehicle. These cells were then added to wells coated with P-selectin. After incubation and washing, the number of adherent cells was measured using a fluorometer.
    • Key Outcome: this compound potently inhibited HL-60 cell adhesion with an IC₅₀ of 3.0 µM [2].
  • 2. Acute Surgical Inflammation (ASI) Model [2]

    • Objective: To assess the anti-inflammatory effect of this compound in a model of vascular injury.
    • Protocol: Rats underwent laparotomy and 20 minutes of intestinal ischemia/reperfusion to induce systemic inflammation. This compound (10 mg/kg) or vehicle was administered orally 90 minutes before surgery. The number of adherent leukocytes in mesenteric venules was quantified using intravital microscopy.
    • Key Outcome: this compound treatment significantly reduced the number of adherent leukocytes by approximately 50% compared to the vehicle control group [2].
  • 3. Sickle Cell Disease (Vaso-Occlusion) Model [5]

    • Objective: To evaluate this compound's efficacy in preventing vaso-occlusion, a key pathology in Sickle Cell Disease (SCD).
    • Protocol: Townes SCD mice were treated prophylactically with this compound (100 mg/kg) or vehicle. The cremaster muscle microvasculature was surgically exposed and observed via intravital microscopy. Adherent neutrophils and neutrophil-platelet aggregates were quantified using fluorescently labeled antibodies.
    • Key Outcome: this compound reduced adherent neutrophils by 55% and neutrophil-platelet aggregates by 78%, while also increasing neutrophil rolling velocity ~7-fold [5].
Traditional Antiplatelet Drugs: Evidence from Clinical Trials

The efficacy of established antiplatelet drugs is proven in large-scale human trials.

  • Clopidogrel vs. Aspirin (CAPRIE Trial) [4]
    • Objective: To compare the effectiveness of clopidogrel and aspirin in preventing ischemic events.
    • Protocol: A randomized, double-blind trial in 19,185 patients with recent myocardial infarction, ischemic stroke, or symptomatic peripheral arterial disease. Patients received either clopidogrel (75 mg/day) or aspirin (325 mg/day).
    • Key Outcome: Clopidogrel was associated with an 8.7% relative risk reduction for the composite endpoint of ischemic stroke, MI, or vascular death compared to aspirin [4].

The different mechanisms of this compound and common antiplatelet drugs can be visualized in the following pathway diagram.

G cluster_psi This compound Anti-Inflammatory Pathway cluster_standard Traditional Antiplatelet Pathways PSelectin P-Selectin Expression (on activated endothelium/platelets) Adhesion Reduced Leukocyte Adhesion & Aggregate Formation PSelectin->Adhesion Binds to PSGL1 PSGL-1 Receptor (on leukocytes) PSI697 This compound PSI697->PSelectin Antagonizes Aspirin Aspirin COX Cyclooxygenase (COX) Aspirin->COX Inhibits TXA2 Thromboxane A2 (TXA2) COX->TXA2 Produces Activation Platelet Activation & Aggregation TXA2->Activation Promotes Clopidogrel Clopidogrel P2Y12 P2Y12 ADP Receptor Clopidogrel->P2Y12 Antagonizes P2Y12->Activation Signals

Key Takeaways for Researchers

  • Distinct, Non-Redundant Mechanisms: this compound does not directly inhibit platelet aggregation. Its therapeutic potential lies in targeting the inflammatory component of thrombosis, which is not addressed by current antiplatelet therapy [1] [5]. This suggests potential for combination therapy or use in specific inflammation-driven pathologies.
  • Translational Hurdles for this compound: Despite promising preclinical data, an early human clinical trial in healthy smokers found that a single 600 mg oral dose of this compound did not significantly inhibit platelet-monocyte aggregate formation, even at peak plasma concentrations [1]. This highlights the challenges in translating anti-inflammatory effects from animal models to humans.
  • Clinical Status: Traditional antiplatelet drugs are the standard of care for arterial thrombotic diseases [3] [6]. This compound remains an investigational agent whose clinical efficacy is yet to be established [1].

References

Quantitative Comparison of P-Selectin Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available affinity and potency data for various P-selectin inhibitors, showcasing the significant differences in their effectiveness.

Inhibitor Name Type / Category Reported Affinity/Potency Notes

| PSI-697 | Small Molecule | IC50: 50-125 µM [1] Kd: ~200 µM [2] [3] | Early orally active inhibitor; relatively low potency [2]. | | THCMA | Small Molecule (Nanomedicine) | Docked Binding Free Energy: -7.45 kcal/mol [2] | Designed as an improved, highly soluble derivative of this compound; reported to have 100x greater oral efficacy in animal thrombosis models [2]. | | GSnP-6 | Glycopeptide Mimic | Kd: ~22 nM [3] | High-affinity, stable mimic of PSGL-1; requires intravenous administration [3]. | | P-sel / PSGL-1 | Natural Interaction | Kd: 320 ± 20 nM [4] [5] | Baseline for native, high-affinity binding. | | P-sel / Heparin | Glycosaminoglycan | Kd: 115 ± 6 nM [6] | Reference for a different binding interaction. |

Detailed Experimental Data and Methodologies

Here is a deeper look into the experimental findings and protocols for the key inhibitors.

This compound
  • In Vitro Binding Assays: The initial characterization of this compound used Biacore surface plasmon resonance and cell-based assays to measure its inhibition of the human P-selectin to human PSGL-1 interaction. The concentration that inhibited 50% of the binding (IC50) was found to be in the range of 50 to 125 µM [1]. Other analyses confirm its low binding affinity, reporting a dissociation constant (Kd) of approximately 200 µM [2] [3].
  • In Vivo Efficacy: Despite its low in vitro potency, oral administration of this compound showed biological effects in rodent models. It significantly reduced leukocyte rolling in a cremaster venule inflammation model and decreased thrombus weight in a venous thrombosis model without prolonging bleeding time [1]. However, a human clinical trial found that it did not inhibit platelet-monocyte aggregate formation in healthy smokers, which may be attributable to its low potency and the dose tested [7].
THCMA
  • Design and Docking: THCMA was rationally designed as an amphiphilic molecule containing key pharmacophores of this compound but with vastly improved water solubility (over 1000-fold higher) [2]. Molecular docking studies against the crystal structure of P-selectin (PDB 1G1S) predicted that THCMA would block the interaction at the Tyr48 binding site of PSGL-1. The calculated binding free energy for THCMA (-7.45 kcal/mol) was slightly more favorable than that for this compound (-7.30 kcal/mol), suggesting stronger binding [2].
  • In Vitro and In Vivo Performance: In competitive ELISA tests, THCMA demonstrated a more potent P-selectin inhibitory effect than this compound [2]. Animal studies reported that the oral efficacy of THCMA was 100-fold greater than this compound in inhibiting arterial and venous thrombosis, and it also showed enhanced anti-inflammatory and anti-tumor activity [2].
GSnP-6
  • Affinity Measurement: The high affinity of GSnP-6 was likely determined via surface plasmon resonance, a standard technique for kinetic and affinity analysis [4] [5]. Its design as a stable, isosteric mimic of the N-terminal PSGL-1, which includes critical sulfated tyrosines and a sialyl Lewis x-containing glycan, allows it to achieve nanomolar affinity (Kd ~22 nM) [3].
  • Functional Blockade: This high affinity translates to potent functional inhibition, with GSnP-6 effectively blocking P-selectin/PSGL-1 interactions both in vitro and in vivo [3].

Key Experimental Protocols

For researchers, understanding the core methodologies used to generate this data is essential.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR (e.g., using a Biacore system) is a primary method for determining binding affinity (Kd), and association (kon) and dissociation (koff) rates [4] [5].

  • Immobilization: The ligand (e.g., PSGL-1) is immobilized on a sensor chip surface.
  • Flow & Binding: A solution of the analyte (e.g., P-selectin or an inhibitor) is flowed over the chip. Binding causes a change in the refractive index, detected in real-time.
  • Dissociation: The analyte solution is replaced with a buffer, allowing measurement of the dissociation rate.
  • Analysis: The resulting sensorgrams are fitted to a model to calculate the kinetic constants and the Kd [4].
Competitive ELISA for Inhibitor Potency

This method is used to evaluate an inhibitor's ability to disrupt a known protein-protein interaction [2].

  • Coat Plate: A plate is coated with P-selectin.
  • Pre-incubate: The inhibitor (e.g., this compound or THCMA) is mixed with a fixed concentration of a labeled PSGL-1 analogue or antibody.
  • Add Mixture: The mixture is added to the P-selectin-coated well. The inhibitor and P-selectin compete for binding to the PSGL-1 probe.
  • Detect Signal: After washing, the amount of bound probe is measured. The concentration of inhibitor that reduces probe binding by 50% is reported as the IC50 [2].

Research Implications and Context

The following diagram synthesizes the pathway through which P-selectin inhibition is being therapeutically targeted, based on the cited research.

G Start Vascular Injury or Inflammation PselExp P-Selectin Expression on Activated Platelets/Endothelium Start->PselExp LeukocyteBind Binds PSGL-1 on Leukocytes PselExp->LeukocyteBind Outcomes Disease Outcomes Thrombosis Inflammation Neutrophil Extracellular Traps (NETs) LeukocyteBind->Outcomes:throm LeukocyteBind->Outcomes:inflam LeukocyteBind->Outcomes:nets via PSGL-1/Syk/Ca2+/PAD4 pathway [8] Inhibition P-Selectin Inhibition Inhibition->LeukocyteBind Blocks Modes Inhibitor Modalities Monoclonal Antibodies (e.g., Crizanlizumab) Glycopeptide Mimics (e.g., GSnP-6, high affinity) Small Molecules Inhibition->Modes Modes:ab->Outcomes IV Admin Modes:pep->Outcomes IV Admin SM_Detail Small Molecule Types Early/Oral (e.g., this compound) Lower Affinity Next-Gen/Oral (e.g., THCMA) Enhanced Design Modes:sm->SM_Detail SM_Detail:old->Outcomes Mixed Efficacy SM_Detail:new->Outcomes Promising Preclinical Data

This field is evolving from intravenous biologics toward more convenient and potent oral therapies. The key challenge has been achieving high affinity with small molecules, a hurdle that newer candidates like THCMA are attempting to overcome with innovative drug design and formulation strategies [2].

References

PSI-697 safety profile comparison other selectin inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of P-selectin Inhibitors

Inhibitor Name Type / Class Key Findings & Experimental Data Reported Safety & Efficacy Profile Development Status / Context

| PSI-697 | Small molecule | Venous Thrombosis (Rat Model): Reduced vein wall injury and stiffness, decreased inflammatory cytokines (IL-13, MCP-1). Superior to LMWH (enoxaparin) in some parameters. No reduction in thrombus mass [1].

Cholestatic Injury (Mouse Model): Reduced neutrophil recruitment and alleviated liver injury [2].

Human Study (Healthy Smokers): No effect on basal or TRAP-stimulated platelet-monocyte aggregate formation at 4 or 24 hours [3]. | No bleeding risk reported in animal studies [1]. Ineffective in inhibiting platelet-monocyte aggregation in one human trial [3]. | Clinical development for conditions like scleritis was terminated [4]. | | ShFCS-A1 / ShFCS-A2 | Oligosaccharide derivative (from sea cucumber) | In Vitro (ELISA): Dose-dependent P-selectin inhibition. ShFCS-A1 showed >96% inhibition at 10 μM and near-complete inhibition at 100 μM [5].

Cellular Assay: Inhibited P-selectin binding to HL-60 cells by >92% at 100 μM [5].

Molecular Docking: High affinity for P-selectin (Binding energy: ~ -6.0 kcal/mol) [5]. | No direct safety data from the search results. Presented as a potential therapeutic agent with "potent inhibitory effects" [5]. | Preclinical research stage. Proposed as a novel small-molecule inhibitor [5]. | | TBC-1269 (Bimosiamose) | Small molecule | Information on specific experimental data not in search results. Cited as a prior example of a P-selectin inhibitor in clinical/preclinical stages [5]. | Information on specific safety data not in search results. Described as exhibiting "suboptimal efficacy" that failed to meet clinical requirements [5]. | Clinical/preclinical development stage [5]. | | Crizanlizumab | Monoclonal Antibody | Information on specific experimental data not in search results. The first FDA-approved P-selectin inhibitor for sickle cell disease [5]. | Information on specific safety data not in search results. Limitations noted: high production costs and poor transport stability [5]. | FDA-approved [5]. |

Experimental Methodologies for Key Data

For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • Animal Model of Venous Thrombosis (for this compound) [1]:

    • Model: Male rats underwent inferior vena cava (IVC) stenosis to induce thrombosis.
    • Dosing: this compound (30 mg/kg) was administered via oral gavage daily, starting 2 days post-thrombosis until sacrifice at day 7.
    • Outcome Measures: Thrombus mass, vein wall tensiometry (stiffness), intimal thickness (histology), and levels of inflammatory cytokines (IL-13, MCP-1, PDGF-ββ) in the vein wall via ELISA.
  • In Vitro P-Selectin Binding Inhibition (for ShFCS compounds) [5]:

    • ELISA: Used to measure direct inhibition of P-selectin. Percent inhibition rates were calculated at varying concentrations (1 μM, 10 μM, 100 μM) of the compounds.
    • Cellular Adhesion Assay: HL-60 cells (a human promyelocytic cell line) were used to model P-selectin binding. Inhibition was measured after treating the system with 100 μM of the compounds.
    • Molecular Docking: Computational simulations were performed to predict the binding energy (kcal/mol) and interaction mode between the oligosaccharides and the P-selectin protein.
  • Human Study on Platelet-Monocyte Aggregation (for this compound) [3]:

    • Design: Double-blind, randomized, placebo-controlled crossover study in healthy smokers.
    • Dosing: A single oral dose of this compound (600 mg) or placebo.
    • Primary Measurement: Flow cytometry analysis of platelet-monocyte aggregates in blood samples at 4 and 24 hours post-dose, both at baseline and after stimulation with thrombin receptor-activating peptide (TRAP).

Signaling Pathways and Experimental Workflows

The search results describe a specific signaling axis relevant to cholestatic liver injury, which was successfully targeted by this compound in a mouse model [2]. The following diagram illustrates this pathway and the inhibitor's role.

CDCA CDCA FXR FXR CDCA->FXR Activates Myc Myc FXR->Myc Upregulates P_selectin P_selectin Myc->P_selectin Induces Expression Neutrophil_Infiltration Neutrophil_Infiltration P_selectin->Neutrophil_Infiltration Mediates Liver_Injury Liver_Injury Neutrophil_Infiltration->Liver_Injury Exacerbates PSI_697 PSI_697 PSI_697->P_selectin Inhibits

The experimental workflow for evaluating the FCS-based oligosaccharides combined chemical synthesis with biochemical and cellular assays [5], as shown below.

Start Extract FCS from Sea Cucumber A Deacetylation & Depolymerization Start->A B Purify Trisaccharide (ShFCS-3) A->B C Reductive Amination with 4-azidoaniline B->C D Purify Derivatives (ShFCS-A1 & A2) C->D Assay1 ELISA (Dose-Response Inhibition) D->Assay1 Assay2 Cellular Binding Assay (HL-60 Cells) D->Assay2 Assay3 Molecular Docking (Binding Energy) D->Assay3

Key Insights for Researchers

  • This compound shows a clear disconnect between animal models and human trials. While effective in reducing inflammation and injury in rat venous thrombosis and mouse cholestasis models [1] [2], it failed to demonstrate activity in a human physiological model (platelet-monocyte aggregation) [3]. This underscores the challenge of translating preclinical findings.
  • Novel FCS-derived oligosaccharides represent a promising direction. The compounds ShFCS-A1 and A2 show exceptionally high potency in in vitro assays, outperforming the levels of inhibition typically associated with clinical failure ("suboptimal efficacy") [5]. Their natural origin and novel structure may offer advantages.
  • The choice of inhibitor type involves a trade-off. The table highlights the common dilemma in drug development: small molecules like this compound offer oral administration but can face efficacy challenges, while biologics like Crizanlizumab are effective but have cost and stability limitations [5].

References

PSI-697 therapeutic efficacy across multiple disease models

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Efficacy of PSI-697 in Preclinical Models

The table below summarizes the experimental data for this compound from two key animal studies, comparing its performance against Low-Molecular-Weight Heparin (LMWH) and control groups.

Disease Model Treatment Groups Key Efficacy Findings Key Mechanisms & Additional Findings

| Baboon Model of Venous Thrombosis [1] | • this compound (30 mg/kg, oral, daily) • LMWH (1.5 mg/kg, subcutaneous, daily) • Vehicle Control | • Thrombus Resolution: >80% vein lumen opening with this compound vs. 0% for control (p<0.01) [1]. • LMWH Comparison: Vein opening with LMWH slightly deteriorated over time compared to this compound [1]. | • Anti-inflammatory: Significantly decreased vein wall inflammation measured by MRV [1]. • No Anticoagulation: Effective without measurable anticoagulant activity [1]. • Fibrinolysis: Significantly increased plasma D-dimer levels vs. other groups [1]. | | Rat Model of DVT (Inferior Vena Cava Stenosis) [2] | • this compound (30 mg/kg, oral, daily) • LMWH (Enoxaparin, 3 mg/kg, subcutaneous, daily) • this compound + LMWH • Untreated Controls | • Thrombus Mass: No significant reduction with any treatment [2]. • Vein Wall Injury: this compound superior to LMWH and control in reducing vein wall stiffness and intimal thickness [2]. | • Inflammatory Mediators: Significantly reduced IL-13, Monocyte Chemotactic Protein-1, and Platelet-Derived Growth Factor ββ levels [2]. • Cellular Inflammation: this compound alone did not increase vein wall monocytes/total inflammatory cells, unlike LMWH and combination therapy [2]. |

Experimental Protocols for Key Studies

Here are the detailed methodologies from the two primary studies cited in the table.

  • Baboon Model of Venous Thrombosis [1]

    • Thrombosis Induction: Iliac vein thrombosis was induced by balloon occlusion.
    • Treatment Protocol: Dosing began three days before thrombosis induction. The this compound group received a single oral dose (30 mg/kg) daily. The LMWH group received a single subcutaneous dose (1.5 mg/kg) daily, starting one day pre-occlusion. The control group received a daily oral vehicle.
    • Duration: Treatment continued for six days post-thrombosis.
    • Primary Outcomes: Thrombus resolution was measured by vein lumen opening percentage. Inflammation was assessed by Magnetic Resonance Venography (MRV). Anticoagulant effect was monitored, and D-dimer levels were measured.
  • Rat Model of Deep Vein Thrombosis (DVT) [2]

    • Thrombosis Induction: The inferior vena cava (IVC) was stenosed (~94.4% reduction in diameter) to induce thrombosis.
    • Treatment Protocol: Dosing began two days after thrombosis induction and continued for seven days until the animals were euthanized. This compound was administered by oral gavage (30 mg/kg daily). LMWH (Enoxaparin) was given subcutaneously (3 mg/kg daily). A combination group (this compound + LMWH) and untreated controls were also included.
    • Outcome Assessments: Thrombus mass was measured directly. Vein wall injury was assessed via tensiometry (stiffness) and intimal thickness scoring by light microscopy. Inflammatory mediators (IL-13, MCP-1, PDGF-ββ) in the vein wall were measured by ELISA. Inflammatory cells in the vein wall were counted via histology.

P-Selectin Inhibition in Venous Thrombosis

The following diagram illustrates the role of P-selectin in venous thrombosis and the mechanism of action for this compound, based on the context from the search results.

G cluster_procoagulant Pro-coagulant Signaling A Platelet Activation/ Endothelial Stimulation B P-Selectin Expression A->B C Leukocyte Binding (via PSGL-1) B->C D Pro-thrombotic Effects C->D D1 Microparticle Release C->D1 D2 Tissue Factor Expression C->D2 D3 Platelet Aggregation C->D3 E Thrombus Formation & Vein Wall Inflammation D->E F This compound G Inhibits F->G G->C D1->E D2->E D3->E

Mechanism of P-Selectin in Thrombosis and this compound Inhibition

Interpretation of Key Findings and Data Gaps

  • Efficacy Without Bleeding Risk: A consistent and critical finding across the studies is that this compound promotes thrombus resolution and reduces vein wall injury without measurable anticoagulant activity [1] [2]. This suggests a potential therapeutic profile that decouples antithrombotic efficacy from bleeding risk, a significant limitation of current anticoagulant therapies [3].
  • Superiority in Vein Wall Protection: In the rat model, this compound was superior to LMWH in reducing specific measures of vein wall injury, such as stiffness and intimal thickening, and was more effective at lowering key inflammatory and profibrotic mediators [2]. This indicates that P-selectin inhibition may be particularly beneficial in preventing the long-term complications of DVT, like post-thrombotic syndrome (PTS).
  • Acknowledged Data Gaps: The presented data is robust but narrow in scope. The search results do not contain information on the efficacy of this compound in other disease models where P-selectin plays a role, such as arterial thrombosis, sickle cell crisis, or cancer-associated thrombosis. Furthermore, no direct comparison data for other P-selectin inhibitors (like crizanlizumab or rivipansel) was found in the current search results.

References

PSI-697 specificity for P-selectin vs E-selectin

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of P-selectin Inhibitors

The table below summarizes the available experimental data for PSI-697 and other P-selectin inhibitors, which shows that this compound is characterized as a selective P-selectin antagonist, though quantitative data for E-selectin is lacking.

Inhibitor Name Reported Specificity Affinity for P-selectin (Kd or IC₅₀) Affinity for E-selectin Key Experimental Findings
This compound Selective P-selectin antagonist [1] Kd ~200 μM [2] Not specified in the available data Reduced thrombosis and vein wall injury in animal models without affecting thrombus mass [3] [4]. Did not inhibit platelet-monocyte aggregate formation in a human clinical trial [1].
Bimosiamose (TBC1269) Pan-selectin inhibitor [2] IC₅₀ ~70 μM [2] IC₅₀ >500 μM [2] A broad-spectrum inhibitor that targets all three selectins (P, E, and L) [2].
GMI-1070 (Rivipansel) Not fully specified IC₅₀ ~423 μM [2] Not specified Known for its development in treating sickle cell disease; requires high daily doses due to low potency [2].
GSnP-6 High-affinity PSGL-1 mimetic Kd ~22 nM [2] Not specified A glycosulfopeptide that potently blocks P-selectin/PSGL-1 interactions with high stability and nanomolar affinity [2].

Experimental Evidence for this compound

The data on this compound primarily comes from in vivo models and one human clinical study, focusing on its functional effects rather than direct binding measurements to E-selectin.

  • In Vivo Models of Venous Thrombosis: Multiple rat and baboon studies demonstrate that oral administration of this compound (30 mg/kg daily) promotes thrombus resolution, decreases vein wall inflammation, and reduces vein wall injury (measured by stiffness and intimal thickness) without reducing thrombus mass. These effects occurred without anticoagulation [3] [4] [5].
  • Human Clinical Trial: A double-blind, placebo-controlled crossover study in healthy smokers administered a single 600 mg oral dose of this compound. The results showed that despite achieving target plasma concentrations (1906 ng/mL at 4 hours), this compound had no demonstrable effect on either stimulated or unstimulated platelet-monocyte aggregate formation. In contrast, a P-selectin-blocking antibody used as a positive control significantly inhibited aggregation [1].

The Selectin Family and Inhibitor Design

To understand the challenge of specificity, it is helpful to know the biological context. The selectin family consists of three closely related calcium-dependent lectins: P-selectin, E-selectin, and L-selectin [6] [7]. They share a common domain structure, including a N-terminal carbohydrate recognition domain that binds to glycan ligands like sialyl Lewis x (sLeˣ) [7]. This structural similarity makes developing highly selective inhibitors difficult.

The following diagram illustrates the role of P-selectin in the inflammatory cascade, which is the primary target for these inhibitors.

G Start Inflammatory Stimulus PSelectinExpression P-selectin Expression (on Platelets/Endothelium) Start->PSelectinExpression PSGL1Binding Binding to PSGL-1 (on Leukocytes) PSelectinExpression->PSGL1Binding AdhesionCascade Leukocyte Adhesion Cascade (Tethering, Rolling, Activation) PSGL1Binding->AdhesionCascade TissueInjury Tissue Injury & Disease (Thrombosis, Chronic Inflammation) AdhesionCascade->TissueInjury Inhibitor P-selectin Inhibitor (e.g., this compound) Effect Blocks Interaction Inhibitor->Effect  Inhibits Effect->PSGL1Binding

Current inhibitor strategies include:

  • Antibodies: Highly specific but can be expensive and may induce an immune response with long-term use [2].
  • Small Molecules (e.g., this compound): Offer oral availability but often have lower potency (micromolar range) and may struggle with specificity due to the conserved selectin ligand-binding site [2] [7].
  • Glycopeptide Mimics (e.g., GSnP-6): Designed to mimic the natural ligand PSGL-1, incorporating both glycan and peptide motifs. This approach can achieve very high (nanomolar) affinity and better specificity by engaging a wider interaction surface [2].

Interpretation and Research Implications

The search results confirm this compound is a selective P-selectin antagonist, but its functional potency is low compared to other modalities. The lack of reported E-selectin data is a significant gap.

For your research and development purposes, the key implications are:

  • Specificity Claim: The claim of "selectivity" for this compound is based on its functional design and experimental context rather than a full head-to-head binding profile against all selectins.
  • Potency Considerations: The weak micromolar affinity of this compound may explain its lack of efficacy in the human trial for inhibiting platelet-monocyte aggregation [1], highlighting a common challenge for early small-molecule selectin inhibitors.
  • Research Pathway: To definitively establish selectivity, a direct comparative study measuring the binding affinity (Kd) or inhibitory concentration (IC₅₀) of this compound for P-, E-, and L-selectin under the same experimental conditions would be required.

References

PSI-697 clinical trial outcomes for scleritis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: PSI-697

The table below summarizes the core information available on this compound.

Attribute Description
Drug Type Small Molecule [1]
Mechanism of Action P-selectin inhibitor [1]
Related Clinical Trial A Phase 1 trial for the treatment of Scleritis was terminated. No results have been published [1].
Other Research Context Preclinical studies have investigated this compound in other conditions involving inflammation and thrombosis, such as acute pancreatitis and venous thrombosis [2] [3].

Preclinical Insights from Other Disease Models

Although clinical data for scleritis is missing, experimental studies in other diseases provide insight into the drug's potential mechanism and effects. The table below summarizes quantitative findings from a study on acute pancreatitis (AP) in mice.

Experimental Group Effect on NETs Formation Effect on PAD4 Expression Effect on AP Severity (Histopathological Score, etc.)
AP Model (Untreated) Increased [2] Increased [2] Increased [2]
AP Model + this compound Blunted/Decreased [2] Decreased [2] Ameliorated/Reduced [2]
Detailed Experimental Protocol

The findings in the table above were derived from the following methodology [2]:

  • Animal Model: A mouse model of Acute Pancreatitis (AP) was established via repeated injections of caerulein.
  • Treatment: Mice were pretreated with the P-selectin inhibitor this compound.
  • NETs Quantification: NETs formation was detected through flow cytometry, immunofluorescence staining (co-localization of Citrullinated Histone H3 and Myeloperoxidase), and measurement of biomarkers (cell-free DNA and MPO-DNA complexes) in serum and pancreatic tissue.
  • Pathway Analysis: Expression of key proteins like PAD4 in pancreatic tissue was examined by western blot.
  • Disease Severity Assessment: The severity of AP was evaluated through histopathological scoring of pancreatic tissue and measurement of serum amylase and lipase levels.

Proposed Mechanism of Action Signaling Pathway

The study in acute pancreatitis proposed a specific signaling pathway through which P-selectin inhibition with this compound exerts its effect. The diagram below visualizes this mechanism.

G PSelectin High P-selectin Expression PSGL1 PSGL-1 Receptor PSelectin->PSGL1 Binds to Syk Syk Phosphorylation PSGL1->Syk Activates Calcium Intracellular Ca²⁺ Signal Syk->Calcium Mediates PAD4 PAD4 Activation & Expression Calcium->PAD4 Leads to NETs NETs Formation PAD4->NETs Modulates Start Start Start->PSelectin Inhibitor This compound (P-selectin Inhibitor) Inhibitor->PSelectin Inhibits

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

367.0975211 Da

Monoisotopic Mass

367.0975211 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LH1XC916ME

Other CAS

851546-61-7

Wikipedia

Psi-697

Dates

Last modified: 07-15-2023
1: Japp AG, Chelliah R, Tattersall L, Lang NN, Meng X, Weisel K, Katz A, Burt D, Fox KA, Feuerstein GZ, Connolly TM, Newby DE. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans. J Am Heart Assoc. 2013 Jan 28;2(1):e006007. doi: 10.1161/JAHA.112.006007. PubMed PMID: 23525448; PubMed Central PMCID: PMC3603266.
2: Bedard PW, Clerin V, Sushkova N, Tchernychev B, Antrilli T, Resmini C, Keith JC Jr, Hennan JK, Kaila N, Debernardo S, Janz K, Wang Q, Crandall DL, Schaub RG, Shaw GD, Carter LL. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis. J Pharmacol Exp Ther. 2008 Feb;324(2):497-506. Epub 2007 Nov 16. PubMed PMID: 18024786.
3: Myers DD Jr, Henke PK, Bedard PW, Wrobleski SK, Kaila N, Shaw G, Meier TR, Hawley AE, Schaub RG, Wakefield TW. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis. J Vasc Surg. 2006 Sep;44(3):625-32. PubMed PMID: 16950445.
4: Myers DD Jr, Wrobleski SK, Longo C, Bedard PW, Kaila N, Shaw GD, Londy FJ, Rohrer SE, Fex BA, Zajkowski PJ, Meier TR, Hawley AE, Farris DM, Ballard NE, Henke PK, Schaub RG, Wakefield TW. Resolution of venous thrombosis using a novel oral small-molecule inhibitor of P-selectin (PSI-697) without anticoagulation. Thromb Haemost. 2007 Mar;97(3):400-7. PubMed PMID: 17334507.
5: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.
6: Kaila N, Janz K, Huang A, Moretto A, DeBernardo S, Bedard PW, Tam S, Clerin V, Keith JC Jr, Tsao DH, Sushkova N, Shaw GD, Camphausen RT, Schaub RG, Wang Q. 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists. J Med Chem. 2007 Jan 11;50(1):40-64. PubMed PMID: 17201409.
7: Chelliah R, Lucking AJ, Tattersall L, Daga S, Beresford-Cleary NJ, Cortas K, Fox KA, Feuerstein GZ, Connolly TM, Newby DE. P-selectin antagonism reduces thrombus formation in humans. J Thromb Haemost. 2009 Nov;7(11):1915-9. doi: 10.1111/j.1538-7836.2009.03587.x. Epub 2009 Aug 19. PubMed PMID: 19691482.
8: Huang A, Moretto A, Janz K, Lowe M, Bedard PW, Tam S, Di L, Clerin V, Sushkova N, Tchernychev B, Tsao DH, Keith JC, Shaw GD, Schaub RG, Wang Q, Kaila N. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carbox ylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. J Med Chem. 2010 Aug 26;53(16):6003-17. doi: 10.1021/jm9013696. PubMed PMID: 20718494.
9: Myers DD Jr, Rectenwald JE, Bedard PW, Kaila N, Shaw GD, Schaub RG, Farris DM, Hawley AE, Wrobleski SK, Henke PK, Wakefield TW. Decreased venous thrombosis with an oral inhibitor of P selectin. J Vasc Surg. 2005 Aug;42(2):329-36. PubMed PMID: 16102635.
10: Becker RC. A thought experiment in contemporary drug development: informed bench-to-bedside strategies. J Am Heart Assoc. 2013 Feb 12;2(1):e000031. doi: 10.1161/JAHA.112.000031. PubMed PMID: 23525416; PubMed Central PMCID: PMC3603250.

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